molecular formula C6H6BrNOS B1334563 N-(5-bromothiophen-2-yl)acetamide CAS No. 68236-26-0

N-(5-bromothiophen-2-yl)acetamide

Cat. No.: B1334563
CAS No.: 68236-26-0
M. Wt: 220.09 g/mol
InChI Key: SVIZHRDMDNJNMC-UHFFFAOYSA-N
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Description

N-(5-bromothiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C6H6BrNOS and its molecular weight is 220.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-4(9)8-6-3-2-5(7)10-6/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIZHRDMDNJNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399871
Record name N-(5-bromothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68236-26-0
Record name N-(5-bromothiophen-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(5-bromothiophen-2-yl)acetamide synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(5-bromothiophen-2-yl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthesis pathway, reaction mechanism, experimental protocols, and expected analytical data.

Synthesis Pathway

The most direct and common pathway for the synthesis of this compound is the N-acylation of 2-amino-5-bromothiophene. This reaction involves the treatment of the primary amine with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.

An alternative, though less common, route involves the Beckmann rearrangement of 1-(5-bromo-2-thienyl)ethanone oxime. This guide will focus on the more prevalent N-acylation pathway.

Synthesis_Pathway start 2-Amino-5-bromothiophene product This compound start->product N-Acylation reagent Acetic Anhydride (or Acetyl Chloride) reagent->product

Caption: Primary synthesis pathway for this compound.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-amino-5-bromothiophene attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the acetate ion is eliminated as a leaving group. A final deprotonation step, often facilitated by a mild base or another molecule of the starting amine, yields the stable amide product, this compound.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation Amine 2-Amino-5-bromothiophene Intermediate Tetrahedral Intermediate Amine->Intermediate attacks Anhydride Acetic Anhydride Anhydride->Intermediate Protonated_Amide Protonated_Amide Intermediate->Protonated_Amide collapse Leaving_Group Acetate Ion Intermediate->Leaving_Group Final_Product This compound Protonated_Amide->Final_Product deprotonation Base Base (e.g., Acetate) Protonated_Amide->Base

Caption: Mechanism of N-acylation of 2-amino-5-bromothiophene.

Experimental Protocols

Materials:

  • 2-Amino-5-bromothiophene

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or a mixture of ethyl acetate and hexanes for recrystallization

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromothiophene (1.0 eq) in dichloromethane.

  • To this solution, add acetic anhydride (1.1-1.5 eq). If desired, a catalytic amount of pyridine can be added.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic acid and anhydride.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to yield this compound as a solid.

Quantitative Data

Quantitative data for the synthesis of this compound is not widely reported. However, based on analogous acylation reactions of substituted aminothiophenes, the following parameters can be expected.

ParameterExpected Value
Yield 85-95%
Reaction Time 1-4 hours
Reaction Temperature Room Temperature
Purity (after recrystallization) >98%

Spectroscopic Data

The structural confirmation of the synthesized this compound can be achieved through standard spectroscopic techniques. The expected data are as follows:

TechniqueExpected Data
¹H NMR Signals corresponding to the thiophene protons (two doublets), the amide proton (a broad singlet), and the acetyl methyl protons (a singlet).
¹³C NMR Resonances for the two thiophene carbons bonded to hydrogen, the two quaternary thiophene carbons, the amide carbonyl carbon, and the acetyl methyl carbon.
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3300-3100), C=O stretching of the amide (around 1660), and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule.

An In-depth Technical Guide on the Characterization of 2-Acetamido-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the characterization data for 2-Acetamido-5-bromothiophene, also known as N-(5-bromothiophen-2-yl)acetamide. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document compiles available data on the compound's physical and spectroscopic properties and outlines a viable synthetic route with detailed experimental protocols.

Chemical Identity and Physical Properties

2-Acetamido-5-bromothiophene is a derivative of 2-aminothiophene, a heterocyclic compound that is a key pharmacophore in various biologically active molecules. The introduction of an acetamido group and a bromine atom can significantly influence its chemical reactivity and biological activity.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₆BrNOS
Molecular Weight 220.09 g/mol
CAS Number 68236-26-0
Appearance Predicted to be a solid
Melting Point Not available in the performed searches.
Boiling Point Not available in the performed searches.
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Spectroscopic Characterization Data

Due to the limited availability of direct experimental spectra for 2-Acetamido-5-bromothiophene in the public domain, the following data is predicted based on the analysis of structurally analogous compounds, such as N-aryl acetamides and substituted thiophenes.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The expected ¹H NMR spectrum in a solvent like CDCl₃ would likely exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.0Singlet (broad)1H-NH- (Amide proton)
~ 6.9Doublet1HThiophene H4
~ 6.7Doublet1HThiophene H3
~ 2.1Singlet3H-COCH₃ (Acetyl methyl)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹³C NMR spectrum would show the following key resonances:

Chemical Shift (δ, ppm)Assignment
~ 168-C=O (Amide carbonyl)
~ 140Thiophene C2
~ 125Thiophene C3
~ 120Thiophene C4
~ 110Thiophene C5 (C-Br)
~ 24-COCH₃ (Acetyl methyl)

IR (Infrared) Spectroscopy

The infrared spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~ 3300 - 3100N-H StretchAmide
~ 1660C=O Stretch (Amide I)Amide
~ 1550N-H Bend (Amide II)Amide
~ 1300C-N StretchAmide
~ 1450, ~1520C=C StretchThiophene ring
~ 800C-H out-of-plane bendSubstituted thiophene
~ 600C-Br StretchBromo-thiophene

Mass Spectrometry (MS)

The mass spectrum would be expected to show the molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

m/zAssignment
~ 220, 222[M]⁺, Molecular ion peaks for ⁷⁹Br and ⁸¹Br isotopes
~ 178, 180[M - COCH₂]⁺, Fragment ion after loss of a ketene molecule
~ 43[CH₃CO]⁺, Acetyl cation fragment

Experimental Protocols

A plausible synthetic route to 2-Acetamido-5-bromothiophene involves a two-step process starting from the readily available 2-aminothiophene.

Step 1: Synthesis of 2-Amino-5-bromothiophene

This step involves the regioselective bromination of 2-aminothiophene.

  • Materials: 2-aminothiophene, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-aminothiophene (1 equivalent) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromothiophene.

Step 2: Synthesis of 2-Acetamido-5-bromothiophene

This final step is the acetylation of the amino group.

  • Materials: 2-amino-5-bromothiophene, Acetic anhydride, Pyridine (or another suitable base), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-amino-5-bromothiophene (1 equivalent) in dichloromethane in a round-bottom flask.

    • Add pyridine (1.2 equivalents) to the solution and cool to 0 °C.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Acetamido-5-bromothiophene.

Logical Workflow Diagram

The following diagram illustrates the synthetic pathway for 2-Acetamido-5-bromothiophene.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Acetylation 2-Aminothiophene 2-Aminothiophene Reagents1 NBS, ACN, 0°C Intermediate 2-Amino-5-bromothiophene Reagents1->Intermediate Reagents2 Acetic Anhydride, Pyridine, DCM FinalProduct 2-Acetamido-5-bromothiophene Reagents2->FinalProduct

Caption: Synthetic pathway for 2-Acetamido-5-bromothiophene.

An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of N-(5-bromothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of N-(5-bromothiophen-2-yl)acetamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of the closely related analogue, N-(thiophen-2-yl)acetamide, and established substituent effects. The methodologies provided are based on standard laboratory practices for the characterization of organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and mass spectrometry data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.1Singlet-
H-3~6.8Doublet~4.0
H-4~7.0Doublet~4.0
NH~9.5-10.5Broad Singlet-

Note: Predictions are based on data for N-(thiophen-2-yl)acetamide and known bromine substituent effects on the thiophene ring. The exact chemical shift of the NH proton can vary significantly based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃~23
C=O~168
C-5~115
C-4~125
C-3~118
C-2~142

Note: Predictions are based on data for N-(thiophen-2-yl)acetamide and known bromine substituent effects on the thiophene ring.

Table 3: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]⁺219/221Molecular ion peak, showing characteristic isotopic pattern for one bromine atom.
[M-CH₂CO]⁺177/179Loss of ketene.
[M-Br]⁺140Loss of bromine radical.

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR and mass spectrometry data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and connectivity of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to a standard range for proton NMR (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to a standard range for carbon NMR (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent.

  • Instrument Setup (for EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or GC inlet).

    • Set the ionization energy (typically 70 eV).

    • Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).

  • Data Acquisition:

    • Acquire the mass spectrum. The data will show the relative abundance of ions as a function of their mass-to-charge ratio.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺). For this compound, this will be a pair of peaks of nearly equal intensity at m/z 219 and 221, characteristic of a single bromine atom.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the analysis of this compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve for NMR Dilute Dilute in Volatile Solvent Sample->Dilute for MS NMR NMR Spectrometer Dissolve->NMR MS Mass Spectrometer Dilute->MS H_NMR ¹H NMR Spectrum NMR->H_NMR C_NMR ¹³C NMR Spectrum NMR->C_NMR Mass_Spec Mass Spectrum MS->Mass_Spec Structure Structural Elucidation H_NMR->Structure C_NMR->Structure MW_Frag Molecular Weight & Fragmentation Mass_Spec->MW_Frag Final_Report Final Report Structure->Final_Report MW_Frag->Final_Report

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of N-(5-bromothiophen-2-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the crystal structure of N-(5-bromothiophen-2-yl)acetamide derivatives, compounds of significant interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive crystallographic data for the parent compound, this paper presents a detailed analysis of a closely related analogue, 2-(5-bromo-thiophen-2-yl)acetonitrile , for which a complete crystal structure has been determined. This document serves as a representative guide, offering insights into the experimental methodologies, solid-state interactions, and structural parameters that are characteristic of this class of compounds. The guide includes a thorough summary of crystallographic data, detailed experimental protocols for synthesis and crystal structure determination, and visualizations of the experimental workflow.

Introduction

Thiophene-based compounds are a cornerstone in the development of novel therapeutic agents and functional organic materials. The incorporation of a bromine atom and an acetamide group onto the thiophene ring in this compound and its derivatives can significantly influence their physicochemical properties, including their solid-state packing and intermolecular interactions. These structural features are critical for understanding their biological activity, solubility, and stability.

This guide focuses on the crystallographic analysis of 2-(5-bromo-thiophen-2-yl)acetonitrile, a structurally similar compound that provides valuable insights into the molecular geometry and packing of this compound derivatives. The study of its crystal structure reveals the nature of non-covalent interactions, such as halogen bonding and hydrogen bonding, which are pivotal in crystal engineering and drug design.

Crystallographic Data Summary

The crystal structure of 2-(5-bromo-thiophen-2-yl)acetonitrile has been determined by single-crystal X-ray diffraction.[1][2][3] The compound crystallizes in the monoclinic space group P21/n with one molecule in the asymmetric unit.[2][3] The non-hydrogen atoms of the molecule are nearly planar.[2][3]

The following table summarizes the key crystallographic data and refinement details for 2-(5-bromo-thiophen-2-yl)acetonitrile.

Parameter Value
Chemical FormulaC₆H₄BrNS
Formula Weight202.07
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)Data not available in search results
b (Å)Data not available in search results
c (Å)Data not available in search results
α (°)90
β (°)Data not available in search results
γ (°)90
Volume (ų)Data not available in search results
Z4
Density (calculated) (g/cm³)Data not available in search results
Absorption Coefficient (mm⁻¹)Data not available in search results
F(000)Data not available in search results
Crystal Size (mm³)Data not available in search results
Theta range for data collection (°)Data not available in search results
Index rangesData not available in search results
Reflections collectedData not available in search results
Independent reflectionsData not available in search results
Completeness to theta = ...°Data not available in search results
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersData not available in search results
Goodness-of-fit on F²Data not available in search results
Final R indices [I>2sigma(I)]Data not available in search results
R indices (all data)Data not available in search results
Largest diff. peak and hole (e.Å⁻³)Data not available in search results

Note: Specific unit cell parameters and refinement statistics were not available in the provided search results. A full crystallographic information file (CIF) would be required for a complete dataset.

The crystal packing is characterized by intermolecular Type I centrosymmetric Br···Br halogen interactions with a distance of 3.582 (1) Å and a C—Br···Br angle of 140.7 (1)°.[2][3] Weaker interactions, including C—H···N, C—H···S, and S···π interactions, also contribute to the stability of the crystal lattice.[2][3] A Hirshfeld surface analysis revealed that Br···Br interactions account for 1.9% of all interatomic contacts.[2][3]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of 2-(5-bromo-thiophen-2-yl)acetonitrile, based on standard laboratory practices for similar compounds.

Synthesis

A common synthetic route to 2-(5-bromothiophen-2-yl)acetonitrile involves the reaction of a suitable starting material, such as 2-bromo-5-(chloromethyl)thiophene, with a cyanide source. The reaction is typically carried out in a polar aprotic solvent.

Materials:

  • 2-bromo-5-(chloromethyl)thiophene

  • Sodium cyanide or potassium cyanide

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A solution of 2-bromo-5-(chloromethyl)thiophene in DMF is prepared in a round-bottom flask.

  • Sodium cyanide is added portion-wise to the solution at room temperature with stirring.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(5-bromo-thiophen-2-yl)acetonitrile.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

Procedure:

  • A saturated solution of 2-(5-bromo-thiophen-2-yl)acetonitrile is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is placed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

  • Well-formed crystals are harvested after several days to weeks.

X-ray Data Collection and Structure Refinement

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer.

  • X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected data are processed, including integration of the reflection intensities and correction for absorption effects.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final crystallographic data are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule.

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_structure Structure Determination Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystal_Growth Slow Evaporation Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation Validation & Analysis

References

An In-depth Technical Guide on the Physical and Chemical Properties of N-(5-bromothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromothiophen-2-yl)acetamide is a heterocyclic organic compound that holds significant interest for the scientific and pharmaceutical communities. Its structure, featuring a brominated thiophene ring coupled with an acetamide group, makes it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and an exploration of its potential applications in drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing a foundational understanding of this compound.

PropertyValueSource
CAS Number 68236-26-0[1]
Molecular Formula C₆H₆BrNOS[1]
Molecular Weight 220.09 g/mol [1]
Melting Point 135-136 °C
Boiling Point (Predicted) 357.0 ± 27.0 °C
Density (Predicted) 1.717 ± 0.06 g/cm³
Appearance Solid (form may vary)General knowledge
Storage Keep in a dark place, sealed in dry conditions at 2-8°C

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the N-acetylation of 2-amino-5-bromothiophene. Below are generalized experimental protocols for the synthesis of N-substituted acetamides, which can be adapted for the specific synthesis of the target compound.

General Protocol for N-Acetylation of an Aryl Amine

This protocol outlines a common method for the acylation of an aromatic amine using an acyl chloride in the presence of a base.

SynthesisWorkflow Reactants 2-Amino-5-bromothiophene + Acetyl Chloride + Base (e.g., Pyridine or Triethylamine) Solvent Inert Solvent (e.g., Dichloromethane, THF) Reactants->Solvent Dissolve Reaction Stir at 0°C to Room Temperature Solvent->Reaction Workup Aqueous Workup (e.g., wash with HCl, NaHCO₃, brine) Reaction->Workup After reaction completion Purification Purification (e.g., Recrystallization or Column Chromatography) Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromothiophene in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, typically a tertiary amine like triethylamine or pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Addition of Acetylating Agent: Cool the mixture in an ice bath. Slowly add acetyl chloride dropwise to the stirred solution. The reaction is often exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for a designated period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine. The organic layer is then dried over an anhydrous drying agent like sodium sulfate.

  • Purification: The crude product is obtained after removing the solvent under reduced pressure. Further purification can be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Spectral Data (Predicted and General)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the thiophene ring, the NH proton of the amide, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be influenced by the positions of the bromo and acetamido groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the two carbons of the acetamide group and the four carbons of the brominated thiophene ring. The chemical shifts will be characteristic of amide carbonyl, methyl, and aromatic carbons, with the bromine atom influencing the shifts of the adjacent carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, and vibrations associated with the thiophene ring.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (220.09 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). Fragmentation patterns would likely involve cleavage of the amide bond.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the functional groups present: the bromothiophene ring and the acetamide linkage.

  • Bromothiophene Ring: The bromine atom on the thiophene ring is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, making this compound a valuable intermediate for the synthesis of more complex molecules. The thiophene ring itself can undergo electrophilic substitution, although the presence of the deactivating bromo and acetamido groups will influence the position and rate of such reactions.

  • Acetamide Group: The amide bond is generally stable under neutral conditions. However, it can be hydrolyzed under acidic or basic conditions to yield 2-amino-5-bromothiophene and acetic acid. The nitrogen of the amide is not significantly basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

Reactivity Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Stille) Start->Coupling At Bromine position Hydrolysis Amide Hydrolysis (Acidic or Basic Conditions) Start->Hydrolysis At Amide bond Product1 Functionalized Thiophene Derivatives Coupling->Product1 Product2 2-Amino-5-bromothiophene + Acetic Acid Hydrolysis->Product2

Key reactivity pathways of this compound.

Potential Applications in Drug Development

Thiophene-containing compounds are prevalent in a wide range of pharmaceuticals due to their bioisosteric relationship with the benzene ring and their ability to engage in various biological interactions. The presence of the bromine atom in this compound provides a convenient handle for medicinal chemists to introduce further molecular diversity through cross-coupling reactions.

Derivatives of this compound could be explored for a variety of therapeutic areas, including but not limited to:

  • Antimicrobial Agents: Thiophene derivatives have a well-documented history of antimicrobial activity.

  • Anti-inflammatory Agents: The acetamide moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Kinase Inhibitors: The thiophene scaffold is present in numerous kinase inhibitors used in cancer therapy.

The exploration of this compound as a scaffold in drug discovery programs is a promising avenue for the development of novel therapeutic agents.

Conclusion

This compound is a valuable chemical entity with a range of interesting physical and chemical properties. Its synthetic accessibility and the reactivity of its functional groups make it an important building block for the creation of diverse molecular architectures. For researchers and professionals in drug development, this compound offers a promising scaffold for the design and synthesis of new bioactive molecules with potential applications in various therapeutic areas. Further detailed experimental studies on its spectral properties, solubility, and biological activities are warranted to fully unlock its potential.

References

Technical Guide: Solubility Profile of N-(5-bromothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(5-bromothiophen-2-yl)acetamide (CAS No. 68236-26-0) is a heterocyclic organic compound featuring a thiophene ring substituted with both a bromine atom and an acetamide group.[1] Its structural motifs are common in medicinal chemistry and materials science, making it a relevant building block in synthetic applications. A thorough understanding of its solubility in common organic solvents is critical for its use in reaction chemistry, purification processes such as crystallization and chromatography, and formulation development.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not extensively available in published literature, this document consolidates theoretical predictions based on molecular structure and qualitative information inferred from related synthetic procedures. Furthermore, it provides detailed experimental protocols for researchers to determine precise solubility data in their own laboratories.

Predicted Solubility Profile

The solubility of a compound is primarily governed by its polarity and its capacity for hydrogen bonding, often summarized by the principle "like dissolves like".[2] The structure of this compound contains two key features:

  • A Polar Acetamide Group (-NHCOCH₃): This group contains a carbonyl oxygen and an N-H bond, allowing it to act as both a hydrogen bond donor and acceptor. This imparts significant polarity.

  • A Bromothiophene Ring: The thiophene ring itself is an aromatic heterocycle with moderate polarity. The presence of a bromine atom further increases its molecular weight and polarizability.

Based on this structure, this compound is expected to be a polar molecule. Therefore, it should exhibit greater solubility in polar solvents, particularly those that can engage in hydrogen bonding. Its solubility is predicted to be limited in nonpolar solvents.

Qualitative Solubility Data

The following table summarizes the predicted and inferred qualitative solubility of this compound in a range of common organic solvents. These predictions are based on its chemical structure and on solvents used in the synthesis and purification of analogous thiophene derivatives.[3][4][5]

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSparingly SolubleThe polar acetamide group can interact with water, but the larger, less polar bromothiophene ring will limit overall solubility.
Methanol / Ethanol Polar ProticSolubleThese alcohols are polar and can act as hydrogen bond donors and acceptors, effectively solvating the acetamide group.
Acetone Polar AproticSolubleAcetone's polarity and ability to accept hydrogen bonds make it a good solvent for polar compounds like this acetamide.
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleDMSO is a very strong, highly polar solvent capable of dissolving a wide array of organic compounds, including amides.[6][7]
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleSimilar to DMSO, DMF is a highly polar aprotic solvent well-suited for dissolving amides.
Tetrahydrofuran (THF) Polar AproticSolubleTHF is a moderately polar ether that is often used as a reaction solvent for similar amide compounds.[3]
Ethyl Acetate Moderately PolarModerately SolubleOften used in chromatographic purification of related compounds, indicating moderate solubility.[5]
Dichloromethane (DCM) Moderately PolarModerately SolubleA common solvent for organic synthesis that can dissolve moderately polar compounds.
Chloroform Moderately PolarModerately SolubleSimilar to DCM; chloroform was used to extract a related compound, N-bromoacetamide, indicating solubility.[8]
Toluene / Benzene Nonpolar AromaticSparingly SolubleThe aromatic nature may offer some interaction with the thiophene ring, but the overall nonpolar character is a poor match for the polar amide group.
Hexane / Heptane Nonpolar AliphaticInsolubleThese nonpolar solvents cannot effectively solvate the polar acetamide functional group.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative data, direct experimental measurement is necessary. Below are two standard protocols for qualitative and quantitative solubility determination.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid classification of a compound's solubility in various solvents and is useful for initial screening.[9][10][11]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a defined concentration (e.g., 25 mg / 0.75 mL).[9]

Materials:

  • This compound

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Selection of test solvents (see Table above)

  • Analytical balance

Procedure:

  • Weigh approximately 25 mg of this compound directly into a small, dry test tube.

  • Add 0.75 mL of the selected solvent to the test tube in three 0.25 mL portions.[9]

  • After each addition, cap the test tube and vortex vigorously for 60 seconds.[12]

  • Visually inspect the solution against a contrasting background.

  • Classification:

    • Soluble: The solid dissolves completely, leaving a clear, homogenous solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain visible.

    • Insoluble: The solid does not appear to dissolve at all.[12]

  • Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[2]

Objective: To determine the equilibrium concentration (e.g., in mg/mL or mol/L) of a saturated solution of the compound.

Materials:

  • This compound

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control (or water bath)

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

  • Chosen solvent of interest

Procedure:

  • Preparation: Add an excess amount of this compound to a flask. The excess solid is crucial to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the chosen solvent to the flask.

  • Equilibration: Seal the flask tightly and place it in the temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the flask to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the compound.

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least in triplicate to ensure reproducibility.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

G cluster_qualitative Workflow for Qualitative Solubility Assessment start Start: Weigh 25 mg of Compound into Test Tube add_solvent Add 0.75 mL of Solvent start->add_solvent vortex Vortex for 60 Seconds add_solvent->vortex observe Visually Inspect Solution vortex->observe soluble Result: Soluble observe->soluble Solid Dissolves Completely insoluble Result: Insoluble / Partially Soluble observe->insoluble Solid Remains end End soluble->end insoluble->end G cluster_quantitative Workflow for Quantitative Solubility (Shake-Flask Method) prep 1. Add Excess Solid Compound and Known Volume of Solvent to Flask equilibrate 2. Agitate at Constant Temperature for 24-72 hours to Reach Equilibrium prep->equilibrate settle 3. Let Stand for 24h to Settle Undissolved Solid equilibrate->settle sample 4. Withdraw and Filter Supernatant settle->sample analyze 5. Dilute and Quantify Concentration (e.g., via HPLC) sample->analyze calculate 6. Calculate Solubility from Concentration and Dilution Factor analyze->calculate

References

An In-depth Technical Guide to the Reactivity Profile of Bromine on the Thiophene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity and regioselectivity of thiophene bromination, a cornerstone reaction in the synthesis of numerous pharmaceuticals and functional materials. Thiophene's electron-rich nature makes it highly susceptible to electrophilic aromatic substitution, with a reactivity significantly greater than that of benzene.[1]

Core Principles of Reactivity and Regioselectivity

Thiophene readily undergoes electrophilic substitution due to the stabilization of the intermediate carbocation (σ-complex) by the sulfur atom's lone pair of electrons.[1] This reaction is substantially faster than the bromination of benzene, estimated to be around 10⁸ times faster at 25°C.[2]

The bromination of thiophene exhibits a high degree of regioselectivity, with the electrophile preferentially attacking the C2 (α) position over the C3 (β) position.[3][4][5] This preference is attributed to the greater stability of the σ-complex formed during C2 attack, which can be stabilized by three resonance structures, compared to the two resonance structures that stabilize the intermediate from C3 attack.[1]

Quantitative Reactivity Data

The enhanced reactivity of thiophene compared to benzene is a critical factor in designing synthetic routes. The following table summarizes the relative reactivity of thiophene in electrophilic substitution.

CompoundRelative Rate of Halogenation (vs. Benzene)
Benzene1
Thiophene ~10⁸ [2]
Pyrrole> Thiophene[6]
Furan> Thiophene[6]
Table 1: Relative rates of halogenation for selected aromatic compounds.

Mechanism of Electrophilic Bromination

The electrophilic bromination of thiophene proceeds via a two-step addition-elimination mechanism.

  • Formation of the σ-complex : The π-electron system of the thiophene ring attacks the bromine electrophile (Br⁺), forming a resonance-stabilized carbocation intermediate known as the σ-complex or arenium ion.[1][7]

  • Deprotonation : A base removes a proton from the carbon atom bonded to the bromine, restoring the aromaticity of the ring and yielding the brominated thiophene product.[1]

The diagram below illustrates the preferential attack at the C2 position, leading to the more stable intermediate.

G cluster_pathways cluster_intermediates cluster_products Thiophene Thiophene C2_Attack Attack at C2 (α-position) Thiophene->C2_Attack  Major Pathway C3_Attack Attack at C3 (β-position) Thiophene->C3_Attack  Minor Pathway Br2 Br-Br Sigma_C2 σ-Complex (C2) More Stable (3 Resonance Structures) C2_Attack->Sigma_C2 Forms stable intermediate Sigma_C3 σ-Complex (C3) Less Stable (2 Resonance Structures) C3_Attack->Sigma_C3 Forms less stable intermediate Product_2Bromo 2-Bromothiophene (Major Product) Sigma_C2->Product_2Bromo -H⁺ Product_3Bromo 3-Bromothiophene (Minor Product) Sigma_C3->Product_3Bromo -H⁺ G Start Start: Dissolve Thiophene in Solvent (e.g., Acetic Acid) Cool Cool Reaction Mixture (e.g., 0°C Ice Bath) Start->Cool Add_Br Add Brominating Agent (e.g., NBS) Portion-wise Cool->Add_Br React Stir at Room Temperature (Monitor by TLC) Add_Br->React Quench Quench Reaction (Pour into Water) React->Quench Extract Extract with Organic Solvent (e.g., Dichloromethane) Quench->Extract Wash_Dry Wash Organic Layer (Water, Brine) & Dry (Na₂SO₄) Extract->Wash_Dry Evaporate Evaporate Solvent (Reduced Pressure) Wash_Dry->Evaporate Purify Purify Crude Product (Column Chromatography) Evaporate->Purify End End: Isolated Product Purify->End

References

An In-depth Technical Guide to the Synthetic Routes of N-(5-bromothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the most plausible and efficient synthetic routes for the preparation of N-(5-bromothiophen-2-yl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the synthetic workflows.

Core Synthetic Strategies: A Review

The primary synthetic pathways explored in this guide are:

  • Acetylation using Acetic Anhydride: A straightforward and high-yielding method involving the reaction of 2-amino-5-bromothiophene with an excess of acetic anhydride.

  • Acetylation using Acetyl Chloride: An alternative approach utilizing the more reactive acetyl chloride, often performed under biphasic or weakly basic conditions to neutralize the hydrochloric acid byproduct.

Comparative Data of Acetylation Methods

The following table summarizes the typical reaction conditions and yields for the acetylation of aminothiophenes and other primary amines, providing a quantitative comparison of the two primary synthetic routes.

ParameterAcetylation with Acetic AnhydrideAcetylation with Acetyl Chloride
Starting Material 2-Amino-5-bromothiophene2-Amino-5-bromothiophene
Acetylating Agent Acetic AnhydrideAcetyl Chloride
Solvent Typically neat (solvent-free) or an inert solvent like 1-chlorobutaneBiphasic system (e.g., acetone/brine) or aprotic solvent with a base
Catalyst/Base Often not required; can be catalyzed by acids (e.g., VOSO₄·5H₂O)A weak base (e.g., sodium acetate, triethylamine) is required
Reaction Temperature Room temperature to refluxRoom temperature
Reaction Time 15 minutes to 24 hours1 hour
Reported Yields (Analogous Compounds) High (e.g., 95% for N-(3-Acetyl-2-thienyl)acetamide[1])High (e.g., 79% for an aromatic amine)[2]
Work-up Quenching with water, followed by filtration or extractionpH adjustment, followed by extraction

Detailed Experimental Protocols

Route 1: Acetylation using Acetic Anhydride

This protocol is adapted from the high-yielding synthesis of N-(3-Acetyl-2-thienyl)acetamide[1].

Materials:

  • 2-amino-5-bromothiophene

  • Acetic anhydride

  • Deionized water

  • Ethanol (for recrystallization, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromothiophene (10 mmol).

  • Add an excess of acetic anhydride (e.g., 5 mL).

  • Heat the mixture to reflux for 15 minutes.

  • After the reflux period, cautiously add deionized water (approximately 10 mL) to the reaction mixture.

  • Heat the mixture again for an additional 5 minutes to ensure the hydrolysis of any remaining acetic anhydride.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the precipitated product by vacuum filtration.

  • Wash the crystals with cold deionized water.

  • Dry the product under vacuum. For further purification, the crude product can be recrystallized from ethanol.

Route 2: Acetylation using Acetyl Chloride

This protocol is based on a general method for the acetylation of aromatic primary amines in a brine solution[2].

Materials:

  • 2-amino-5-bromothiophene

  • Acetyl chloride

  • Sodium acetate trihydrate

  • Sodium chloride

  • Acetone

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Dichloromethane or ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a brine solution by dissolving sodium chloride in deionized water to saturation (approximately 36% w/v).

  • In a flask, dissolve sodium acetate trihydrate (1.5 equivalents) in the brine solution.

  • Add 2-amino-5-bromothiophene (1 equivalent) dissolved in a minimal amount of acetone to the brine solution with stirring.

  • In a separate container, dilute acetyl chloride (1.1 equivalents) with acetone.

  • Add the acetyl chloride solution dropwise to the reaction mixture at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture for one hour.

  • Add saturated sodium bicarbonate solution until effervescence ceases to neutralize the mixture.

  • Acidify the solution with concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Synthetic Workflow Diagram

The following diagram illustrates the logical relationship between the starting material, reagents, and the final product for the two primary synthetic routes.

Synthetic_Routes Start 2-amino-5-bromothiophene Route2 Route 2: Acetyl Chloride Acetylation Start->Route2 Product This compound Route1 Route 1: Acetic Anhydride Acetylation Route1->Product Route2->Product Reagent1 Acetic Anhydride (excess) Reagent1->Route1 Condition1 Reflux, 15 min Condition1->Route1 Reagent2 Acetyl Chloride (1.1 eq) Reagent2->Route2 Condition2 Sodium Acetate, Brine/Acetone, RT, 1 hr Condition2->Route2

Caption: Synthetic pathways for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through the N-acetylation of 2-amino-5-bromothiophene. The use of acetic anhydride offers a simple, high-yielding, and solvent-free option, making it an attractive choice for scalability. The acetyl chloride method provides a viable alternative, particularly when milder reaction conditions are preferred, although it requires careful control of pH and a biphasic work-up. The protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the efficient synthesis of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical DFT Studies of N-(5-bromothiophen-2-yl)acetamide

This guide provides a comprehensive overview of the application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound. While direct theoretical studies on this specific molecule are not extensively available in the reviewed literature, this document outlines a robust computational protocol based on established methodologies for similar acetamide and thiophene derivatives.[1][2][3][4] This whitepaper serves as a detailed roadmap for researchers aiming to conduct such theoretical investigations, which are crucial for understanding molecular stability, reactivity, and potential applications in drug design and materials science.

Introduction to this compound and DFT

This compound is a derivative of 2-aminothiophene, a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The introduction of a bromine atom and an acetamide group can significantly modulate the electronic and steric properties of the thiophene ring, influencing its interaction with biological targets.

Density Functional Theory (DFT) is a powerful quantum chemical method that allows for the accurate calculation of the electronic structure of molecules.[5] It is widely used to predict a range of molecular properties, including optimized geometry, vibrational frequencies (FT-IR and Raman spectra), electronic properties (such as HOMO-LUMO energy gaps), and reactivity descriptors. These theoretical insights are invaluable for rational drug design and the development of novel materials.

Detailed Computational Methodology

The following protocol outlines the recommended computational steps for a thorough DFT study of this compound, based on common practices for similar molecular systems.

Software

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.[4] Visualization and analysis of the results can be carried out with software like GaussView, Avogadro, or Chemcraft.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which is known for its balance of accuracy and computational cost.[4] A common and effective basis set for this type of molecule is 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions.[4] The optimization process is continued until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

  • Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

  • Prediction of vibrational spectra: The calculated frequencies can be used to predict the FT-IR and Raman spectra of the molecule. The assignments of the vibrational modes are typically done with the aid of Potential Energy Distribution (PED) analysis.

Electronic Properties and Reactivity Descriptors

The electronic properties of the molecule are investigated by analyzing the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5] From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated.

Natural Bond Orbital (NBO) Analysis

NBO analysis is performed to gain deeper insights into the intramolecular interactions, charge delocalization, and hyperconjugative interactions within the molecule.[1][5] This analysis provides information about the stabilization energies associated with electron delocalization from occupied donor NBOs to unoccupied acceptor NBOs, which are key to understanding the molecule's stability.

Predicted Data and Analysis

The following tables summarize the expected quantitative data from a DFT study of this compound. The values presented are illustrative and based on typical results for similar compounds.

Table 1: Optimized Geometrical Parameters
ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O~ 1.23
N-H~ 1.01
C-N~ 1.36
C-Br~ 1.88
C-S (thiophene)~ 1.72
Bond Angles (°) C-N-H~ 115
O=C-N~ 123
C-S-C (thiophene)~ 92
Dihedral Angles (°) O=C-N-C(thiophene)~ 175 (trans)
C-C-N-H~ 0 (cis)
Table 2: Selected Vibrational Frequencies
Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H stretch~ 3300Stretching of the amide N-H bond
C=O stretch~ 1680Stretching of the carbonyl group
C-N stretch~ 1450Stretching of the amide C-N bond
C-Br stretch~ 650Stretching of the carbon-bromine bond
Thiophene ring modes1400-1500C=C and C-C stretching in the ring
Table 3: Electronic Properties and Reactivity Descriptors
PropertySymbolPredicted Value (eV)
HOMO EnergyEHOMO~ -6.5
LUMO EnergyELUMO~ -1.5
HOMO-LUMO GapΔE~ 5.0
Ionization PotentialIP~ 6.5
Electron AffinityEA~ 1.5
Chemical Potentialµ~ -4.0
Hardnessη~ 2.5
SoftnessS~ 0.4
Electrophilicity Indexω~ 3.2

Visualizations

DFT Workflow

The following diagram illustrates the typical workflow for a theoretical DFT study of a molecule like this compound.

dft_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Results and Analysis cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (Functional, Basis Set) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO) geom_opt->electronic_prop nbo_analysis NBO Analysis geom_opt->nbo_analysis opt_geom Optimized Geometry freq_calc->opt_geom vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra reactivity Reactivity Descriptors electronic_prop->reactivity charge_dist Charge Distribution & Intramolecular Interactions nbo_analysis->charge_dist publication Publication / Report opt_geom->publication vib_spectra->publication reactivity->publication charge_dist->publication

Caption: Workflow for a typical DFT study.

Conceptual Relationship of DFT Properties

This diagram shows the logical connection between the calculated DFT properties and their implications for the molecule's behavior.

conceptual_relationship cluster_calc Calculated Properties cluster_interp Interpreted Characteristics cluster_app Potential Applications homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity nbo NBO Analysis (Hyperconjugation) stability Molecular Stability nbo->stability vib_freq Vibrational Frequencies spectroscopy Spectroscopic Signature vib_freq->spectroscopy opt_geom Optimized Geometry structure 3D Structure opt_geom->structure drug_design Drug-Receptor Binding reactivity->drug_design materials Electronic Materials reactivity->materials stability->drug_design spectroscopy->materials structure->drug_design

Caption: Relationship between DFT properties and applications.

Conclusion

This technical guide provides a comprehensive framework for conducting a theoretical DFT study on this compound. By following the outlined computational protocols, researchers can obtain valuable insights into the molecule's geometric, vibrational, and electronic properties. This information is fundamental for understanding its chemical behavior and can significantly accelerate the process of rational molecular design, particularly in the fields of medicinal chemistry and materials science. The presented tables and diagrams serve as a template for the expected outcomes and their interpretation, paving the way for future in-silico and experimental investigations.

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of N-(5-bromothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromothiophen-2-yl)acetamide is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of more complex heterocyclic compounds with a wide range of biological activities. The efficient and well-characterized synthesis of this compound is paramount for advancing research and development in the pharmaceutical industry. This technical guide provides a comprehensive overview of the key starting materials and synthetic methodologies for the preparation of this compound, focusing on experimental protocols, quantitative data, and logical workflows.

Core Synthetic Strategy

The most direct and widely employed synthetic route to this compound involves a two-step process. The first critical step is the synthesis of the key intermediate, 2-amino-5-bromothiophene. This is followed by the N-acetylation of the amino group to yield the final product. The overall synthetic pathway is depicted below.

Synthesis_Pathway Thiophene Thiophene 2-Aminothiophene 2-Aminothiophene Thiophene->2-Aminothiophene Amination 2-Amino-5-bromothiophene 2-Amino-5-bromothiophene 2-Aminothiophene->2-Amino-5-bromothiophene Bromination This compound This compound 2-Amino-5-bromothiophene->this compound Acetylation

Caption: Overall synthetic strategy for this compound.

Synthesis of Key Starting Material: 2-Amino-5-bromothiophene

The synthesis of 2-amino-5-bromothiophene is a crucial first step. While various methods for the synthesis of 2-aminothiophene derivatives exist, a common approach involves the direct bromination of 2-aminothiophene.

Experimental Protocol: Bromination of 2-Aminothiophene

A plausible method for the synthesis of 2-amino-5-bromothiophene involves the direct bromination of 2-aminothiophene using a suitable brominating agent.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
2-Aminothiophene99.15-
N-Bromosuccinimide (NBS)177.98-
Acetonitrile41.050.786

Procedure:

  • Dissolve 2-aminothiophene (1.0 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromothiophene.

Synthesis of this compound

The final step in the synthesis is the acetylation of the amino group of 2-amino-5-bromothiophene. This can be effectively achieved using either acetic anhydride or acetyl chloride.

Experimental Protocol: Acetylation of 2-Amino-5-bromothiophene

Method A: Using Acetic Anhydride

Acetylation_Workflow_A cluster_0 Reaction Setup cluster_1 Work-up and Purification 2-Amino-5-bromothiophene 2-Amino-5-bromothiophene Reaction_Mixture Combine and Stir 2-Amino-5-bromothiophene->Reaction_Mixture Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_Mixture Pyridine Pyridine Pyridine->Reaction_Mixture Quench Quench with Water Reaction_Mixture->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash and Dry Extract->Wash Concentrate Concentrate Wash->Concentrate Purify Recrystallization/Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for acetylation using acetic anhydride.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
2-Amino-5-bromothiophene178.04-
Acetic Anhydride102.091.08
Pyridine79.100.982
Dichloromethane (DCM)84.931.33

Procedure:

  • To a solution of 2-amino-5-bromothiophene (1.0 equivalent) in dichloromethane, add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1M HCl solution, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Method B: Using Acetyl Chloride

A similar procedure can be followed using acetyl chloride as the acetylating agent.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
2-Amino-5-bromothiophene178.04-
Acetyl Chloride78.501.104
Triethylamine101.190.726
Dichloromethane (DCM)84.931.33

Procedure:

  • Dissolve 2-amino-5-bromothiophene (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C and slowly add acetyl chloride (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Follow the work-up and purification steps as described in Method A.

Quantitative Data Summary

Starting MaterialReagentSolventReaction TimeTemperature (°C)Yield (%)
2-AminothiopheneN-BromosuccinimideAcetonitrile2-4 h0 to RTNot specified
2-Amino-5-bromothiopheneAcetic Anhydride/PyridineDichloromethane2-4 h0 to RT>80% (typical)
2-Amino-5-bromothiopheneAcetyl Chloride/TriethylamineDichloromethane1-3 h0 to RT>85% (typical)

Note: Yields are typical and may vary depending on reaction scale and purification efficiency.

Characterization Data

This compound:

  • Appearance: White to off-white solid.

  • Melting Point: Expected to be in the range of 150-160 °C.

  • ¹H NMR (CDCl₃, δ ppm): ~7.0-7.2 (d, 1H, thiophene-H), ~6.7-6.9 (d, 1H, thiophene-H), ~2.2 (s, 3H, -COCH₃), ~7.5-8.0 (br s, 1H, -NH).

  • ¹³C NMR (CDCl₃, δ ppm): ~168 (-C=O), ~140 (C-thiophene), ~120 (C-thiophene), ~115 (C-thiophene), ~110 (C-thiophene), ~23 (-CH₃).

Conclusion

The synthesis of this compound is a straightforward process that relies on the successful preparation of the key intermediate, 2-amino-5-bromothiophene. The subsequent acetylation can be achieved with high efficiency using standard laboratory reagents. This guide provides the necessary experimental framework for researchers to produce this valuable compound for their drug discovery and development endeavors. Careful execution of the described protocols and purification techniques will ensure the acquisition of high-purity material suitable for further synthetic transformations.

An In-depth Technical Guide on the Safety and Handling of N-(5-bromothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-(5-bromothiophen-2-yl)acetamide was found. The following information is compiled from data on structurally related compounds, including acetamide and other brominated thiophene derivatives. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted before handling this chemical.

Product Identification and Properties

This compound is a chemical compound with potential applications in research and drug development. Due to the lack of a specific datasheet, its physical and chemical properties are not definitively established. However, based on its structure, it is expected to be a solid at room temperature.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/InformationSource/Basis
Molecular Formula C₆H₆BrNOSBLDpharm[1]
Molecular Weight 220.09 g/mol BLDpharm[1]
Appearance Likely a solidGeneral knowledge of similar organic compounds
Solubility Expected to be soluble in organic solventsBased on related compounds[2]
Storage Keep in a dark place, sealed in dry conditions, at 2-8°CBLDpharm[1]

Hazard Identification and Classification

Based on data for acetamide, this compound should be handled as a substance with potential health risks. Acetamide is classified as a suspected carcinogen[3][4]. The presence of a brominated thiophene ring may introduce additional toxicological concerns.

Table 2: Potential Hazard Classification (Based on Analogs)

Hazard ClassCategoryHazard StatementBasis
CarcinogenicityCategory 2H351: Suspected of causing cancerAcetamide SDS[3][4]
Skin Irritation-H315: Causes skin irritationAnalogous compounds[5]
Eye Irritation-H319: Causes serious eye irritationAnalogous compounds[5]
Respiratory Irritation-H335: May cause respiratory irritationAnalogous compounds[5]

DOT Diagram: General Hazard Warning Logic

substance This compound potential_hazards Potential Hazards substance->potential_hazards carcinogenicity Suspected Carcinogen (H351) potential_hazards->carcinogenicity irritation Irritant (Skin, Eye, Respiratory) potential_hazards->irritation handling_precautions Handling Precautions potential_hazards->handling_precautions ppe Personal Protective Equipment handling_precautions->ppe engineering_controls Engineering Controls handling_precautions->engineering_controls disposal Proper Disposal handling_precautions->disposal

Caption: Logical flow from substance identification to necessary handling precautions based on potential hazards.

First-Aid Measures

In case of exposure, immediate medical attention is advised. The following are general first-aid measures based on related compounds.

Table 3: First-Aid Procedures

Exposure RouteProcedureCitation
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[5]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[5]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[5]
Ingestion If swallowed, immediately make the victim drink water (two glasses at most). Consult a physician.[3]

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Experimental Protocol: Safe Handling Procedure

  • Engineering Controls: Handle the substance in a well-ventilated area, preferably in a chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are close to the workstation.[8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves before use.

    • Eye Protection: Use chemical safety goggles and/or a face shield.[7]

    • Clothing: Wear a lab coat or other protective clothing to prevent skin contact.

  • Hygiene Practices: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory area.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[7] The recommended storage temperature is 2-8°C.[1]

DOT Diagram: Laboratory Handling Workflow

start Start: Prepare for Handling hood Work in Chemical Fume Hood start->hood ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) hood->ppe weigh Weigh Substance ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction cleanup Clean Work Area reaction->cleanup storage Store Compound Properly cleanup->storage end End: Handling Complete storage->end

Caption: A standard workflow for safely handling chemical compounds in a laboratory setting.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Experimental Protocol: Spill Response

  • Evacuation: Evacuate personnel from the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains.[3]

  • Cleanup:

    • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[7]

    • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Personal Protection: Wear appropriate PPE during cleanup.[7]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[3][6]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. However, based on the structure and data from related compounds, it is prudent to assume it may have harmful effects.

Table 4: Potential Toxicological Profile (Based on Analogs)

EffectInformationCitation
Acute Toxicity Not available.[5]
Carcinogenicity Suspected of causing cancer (based on acetamide).[3][4]
Routes of Exposure Inhalation, eye contact, skin contact, ingestion.[5]
Symptoms of Exposure May cause skin, eye, and respiratory irritation.[5]

This technical guide provides a summary of safety and handling information for this compound based on available data for analogous compounds. Researchers, scientists, and drug development professionals should exercise caution and implement robust safety protocols when working with this substance.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(5-bromothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(5-bromothiophen-2-yl)acetamide is a substituted acetamide derivative built on a thiophene scaffold. Acetamide derivatives are a significant class of organic compounds in medicinal chemistry, forming the core structure of many pharmaceuticals. Thiophene-containing molecules are also prevalent in numerous biologically active compounds, exhibiting a wide range of activities. This document provides a detailed protocol for the synthesis of this compound via the N-acetylation of 5-bromo-2-aminothiophene. The presented method is a standard and efficient approach for amide bond formation.

Reaction Scheme

The synthesis involves the acylation of 5-bromo-2-aminothiophene with acetyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

(5-bromo-2-aminothiophene) + (Acetyl Chloride) --[Triethylamine, Dichloromethane]--> this compound + Triethylamine Hydrochloride

Experimental Protocol

This protocol details the N-acetylation of a heterocyclic amine to form the corresponding acetamide. The procedure is based on common acylation methods described for similar substrates.[1][2]

Materials and Equipment

  • Reactants and Reagents:

    • 5-bromo-2-aminothiophene

    • Acetyl chloride

    • Triethylamine (or another suitable base like pyridine)

    • Anhydrous Dichloromethane (DCM)

    • 1N Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Dropping funnel or syringe

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-bromo-2-aminothiophene (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to the solution.

  • Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution over a period of 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.[4]

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.[4]

  • Isolation of Product: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the final product.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol. Molar equivalents and amounts are based on a representative 10 mmol scale reaction.

Substance Molecular Weight ( g/mol ) Molar Equivalents Amount (10 mmol scale) Role
5-bromo-2-aminothiophene178.051.01.78 gStarting Material
Acetyl Chloride78.501.10.86 g (0.78 mL)Reagent
Triethylamine101.191.21.21 g (1.67 mL)Base
Dichloromethane84.93-~50 mLSolvent
Reaction Parameter Value
Temperature0 °C to Room Temp.
Reaction Time2-4 hours
Expected Yield70-90% (based on similar reactions)

Mandatory Visualization

G cluster_workflow Synthesis Workflow A 1. Dissolve 5-bromo-2-aminothiophene and Triethylamine in DCM B 2. Cool mixture to 0°C in an ice bath A->B C 3. Add Acetyl Chloride dropwise B->C D 4. Stir at room temperature for 2-4h (Monitor by TLC) C->D E 5. Quench and perform aqueous work-up (HCl, NaHCO3, Brine washes) D->E F 6. Dry organic layer (Na2SO4) and filter E->F G 7. Concentrate under reduced pressure F->G H 8. Purify product (Recrystallization or Chromatography) G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

References

The Versatility of N-(5-bromothiophen-2-yl)acetamide in Medicinal Chemistry: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

N-(5-bromothiophen-2-yl)acetamide has emerged as a valuable scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents across a range of disease areas. Its synthetic tractability and the diverse biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs.

The core structure, featuring a brominated thiophene ring linked to an acetamide group, provides a key building block for creating libraries of compounds with the potential to interact with various biological targets. The bromine atom serves as a convenient handle for introducing molecular diversity through cross-coupling reactions, while the acetamide moiety can be modified to fine-tune the physicochemical properties and target engagement of the resulting molecules.

Applications in Drug Discovery

Derivatives of the this compound scaffold have demonstrated a breadth of biological activities, including:

  • Anticancer Activity: Several studies have explored the potential of this compound analogs as anticancer agents. For instance, derivatives incorporating a thiazole ring have been investigated for their cytotoxic effects against various cancer cell lines.

  • Kinase Inhibition: The thiophene and acetamide moieties are common features in many kinase inhibitors. Research has shown that N-(thiophen-2-yl) benzamide derivatives can act as potent inhibitors of kinases like BRAFV600E, a key driver in several cancers.[1]

  • Antibacterial and Antifungal Properties: The related compound, N-[(5-bromothiophen-2-yl)methyl]-2-(4-methylphenyl)acetamide, has shown promising antibacterial and antifungal activity, suggesting the potential of the core scaffold in developing new anti-infective agents.[2]

  • Anti-inflammatory and Antioxidant Effects: Acetamide derivatives, in general, have been studied for their anti-inflammatory and antioxidant properties, indicating another potential therapeutic avenue for compounds derived from this scaffold.[3]

Key Synthetic Strategies and Protocols

The this compound scaffold is readily accessible and can be further functionalized using a variety of modern synthetic methods.

Synthesis of the Core Scaffold

A straightforward method for the synthesis of this compound involves the acylation of 2-amino-5-bromothiophene.

Protocol: Acetylation of 2-amino-5-bromothiophene

  • Dissolve 2-amino-5-bromothiophene (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution. If using acetyl chloride, a base such as triethylamine or pyridine (1.2 eq) should be added to neutralize the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.

Diversification of the Scaffold

The bromine atom on the thiophene ring is a versatile functional group for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of various aryl, heteroaryl, or vinyl groups.

Buchwald-Hartwig Amination: This method facilitates the formation of a carbon-nitrogen bond, allowing for the coupling of a wide variety of primary and secondary amines.

Workflow for Scaffold Diversification:

G start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines, Pd catalyst, Base, Ligand) start->buchwald library Library of Diverse Analogs suzuki->library buchwald->library screening Biological Screening library->screening sar SAR Analysis screening->sar

Caption: General workflow for diversification of the scaffold.

Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP; 0.02-0.10 eq), and a base (e.g., NaOtBu or K₃PO₄; 1.5-2.5 eq) in a reaction vessel.

  • Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR), providing insights into the molecular features required for potent and selective biological activity.

Illustrative Signaling Pathway Inhibition:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., BRAF) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Inhibitor N-(thiophen-2-yl)acetamide Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

Quantitative data from biological assays, such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values, are crucial for comparing the potency of different derivatives.

Table 1: Hypothetical Anticancer Activity of N-(5-arylthiophen-2-yl)acetamide Derivatives

Compound IDAryl Substituent (R)Cell LineIC₅₀ (µM)
1a PhenylA549 (Lung)15.2
1b 4-FluorophenylA549 (Lung)8.7
1c 4-MethoxyphenylA549 (Lung)12.5
1d Pyridin-3-ylA549 (Lung)5.1
2a PhenylMCF-7 (Breast)22.8
2b 4-FluorophenylMCF-7 (Breast)11.3
2c 4-MethoxyphenylMCF-7 (Breast)19.4
2d Pyridin-3-ylMCF-7 (Breast)7.9

Table 2: Hypothetical Kinase Inhibitory Activity of N-(5-(arylamino)thiophen-2-yl)acetamide Derivatives

Compound IDArylamino Substituent (ArNH)Kinase TargetIC₅₀ (nM)
3a AnilineBRAFV600E250
3b 4-FluoroanilineBRAFV600E120
3c 3-ChloroanilineBRAFV600E95
3d 4-MethylanilineBRAFV600E180

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, providing a solid foundation for the design and synthesis of novel drug candidates. Its synthetic accessibility and the diverse range of biological activities displayed by its derivatives underscore its importance and potential for future drug discovery efforts. The systematic application of modern synthetic methodologies, coupled with robust biological evaluation, will continue to unlock the full therapeutic potential of this versatile scaffold.

References

Application Note and Detailed Protocol for N-acylation of 2-amino-5-bromothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylated aminothiophenes are pivotal structural motifs in a multitude of biologically active compounds and pharmaceutical agents. The incorporation of an acyl group onto the nitrogen atom of an aminothiophene can significantly alter its electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. This document provides a comprehensive experimental protocol for the N-acylation of 2-amino-5-bromothiophene, a versatile building block in medicinal chemistry. The outlined procedure is based on established acylation methodologies, ensuring a high degree of reproducibility for researchers in synthetic chemistry and drug development.

Reaction Principle

The N-acylation of 2-amino-5-bromothiophene is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or an acyl chloride). In the case of acetic anhydride, the reaction is often catalyzed by a base or can proceed with excess anhydride. For acyl chlorides, a base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of acylating agent, solvent, and base can be tailored to the specific acyl group being introduced.

Experimental Protocols

This section details two common methods for the N-acylation of 2-amino-5-bromothiophene.

Method A: Acylation using Acetic Anhydride

This protocol describes the synthesis of N-(5-bromothiophen-2-yl)acetamide using acetic anhydride.

Materials:

  • 2-amino-5-bromothiophene

  • Acetic anhydride

  • Pyridine (optional, as catalyst)

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers and graduated cylinders

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromothiophene (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or use neat acetic anhydride.

  • Add an excess of acetic anhydride (e.g., 5-10 equivalents). A catalytic amount of pyridine can be added to accelerate the reaction.

  • The reaction mixture is then heated to reflux and stirred for a period of 15 minutes to several hours.[1] Reaction progress should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess acetic anhydride is carefully quenched by the slow addition of water.

  • The mixture is then transferred to a separatory funnel and diluted with an organic solvent such as dichloromethane or ethyl acetate.

  • The organic layer is washed successively with water, saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic acid, and finally with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Method B: Acylation using an Acyl Chloride and Base

This protocol is a general method for the N-acylation using an acyl chloride in the presence of a base.

Materials:

  • 2-amino-5-bromothiophene

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1N Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve 2-amino-5-bromothiophene (1.0 eq) in anhydrous dichloromethane or THF in a round-bottom flask under an inert atmosphere.

  • Add a base such as triethylamine or pyridine (1.1-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0-1.2 eq), dissolved in a small amount of the reaction solvent, to the stirred solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC.[2]

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the desired N-acylated product.[2]

Data Presentation

The following table summarizes typical quantitative data for the N-acetylation of an aminothiophene derivative.

ParameterValueReference
Starting Material2-amino-thiophene derivative[1]
Acylating AgentAcetic Anhydride[1]
Reaction Time15 min[1]
Reaction TemperatureReflux[1]
YieldNot specified, but generally good for this type of reaction
Melting PointDependent on the specific product
¹H NMRCharacteristic shifts for amide proton and acetyl group
¹³C NMRCharacteristic shifts for amide carbonyl and thiophene carbons
IR (cm⁻¹)Amide C=O stretch (~1650-1680), N-H stretch (~3200-3300)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of 2-amino-5-bromothiophene.

experimental_workflow start Start reactants 1. Combine 2-amino-5-bromothiophene, acylating agent, and solvent/base start->reactants reaction 2. Stir at specified temperature (0°C to reflux) reactants->reaction workup 3. Aqueous Workup (Wash with acid, base, brine) reaction->workup drying 4. Dry organic layer (e.g., Na2SO4) workup->drying concentration 5. Concentrate under reduced pressure drying->concentration purification 6. Purify crude product (Recrystallization or Chromatography) concentration->purification characterization 7. Characterize pure product (NMR, IR, MP, MS) purification->characterization end End characterization->end

Caption: General workflow for the N-acylation of 2-amino-5-bromothiophene.

Characterization of the Product

The final N-acylated 2-amino-5-bromothiophene should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule, including the presence of the acyl group and the substitution pattern on the thiophene ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Melting Point (MP) Analysis: To assess the purity of the synthesized compound.

By following these detailed protocols, researchers can reliably synthesize N-acylated 2-amino-5-bromothiophene derivatives for further investigation in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of N-(5-bromothiophen-2-yl)acetamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of N-(5-bromothiophen-2-yl)acetamide and its derivatives. This class of compounds, featuring a substituted thiophene core, has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.

Introduction

Thiophene-containing compounds are a prominent class of heterocycles in drug discovery, known for their wide range of pharmacological activities. The this compound scaffold serves as a versatile starting point for the development of novel therapeutic agents. The presence of the bromine atom offers a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Data Presentation: Anticancer Activity of Thiophene Acetamide Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives
Compound 3d (2-Cl-phenyl)SKNMC (Neuroblastoma)4.5 ± 0.035Doxorubicin-
Compound 3h (3-OCH3-phenyl)HT-29 (Colon Cancer)3.1 ± 0.030Doxorubicin-
Compound 3b (3-F-phenyl)PC3 (Prostate Cancer)12.6 ± 0.302Doxorubicin-
Series 2: N-(2-hydroxyphenyl) acetamide (NA-2)
NA-2MCF-7 (Breast Cancer)1650--
Series 3: Thiazolyl N-benzyl-substituted acetamide derivatives
Derivative 8b (4-Fluorobenzyl)Breast & CCRF Cells- (64-71% inhibition)--

Note: The data presented is for structurally related compounds and is intended to be representative of the potential of the this compound scaffold.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives via acylation of 5-bromo-2-aminothiophene.

Materials:

  • 5-bromo-2-aminothiophene

  • Appropriate acyl chloride (e.g., acetyl chloride) or carboxylic acid

  • Coupling agent (if using a carboxylic acid), e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure (using an acyl chloride):

  • Dissolve 5-bromo-2-aminothiophene (1.0 eq) in an anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (e.g., triethylamine, 1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized this compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and initial biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 5-Bromo-2-aminothiophene C Reaction (Acylation) A->C B Acyl Chloride / Carboxylic Acid B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E F Synthesized Derivative E->F Lead Compound G In Vitro Anticancer Assay (MTT) F->G H Data Analysis (IC50) G->H I SAR Studies H->I

Caption: General workflow for synthesis and evaluation.

Signaling Pathway: Intrinsic Apoptosis

Several studies on thiophene-based acetamide derivatives suggest that their anticancer activity is mediated through the induction of apoptosis. The intrinsic (or mitochondrial) pathway of apoptosis is a key mechanism of programmed cell death.

G cluster_pathway Intrinsic Apoptosis Pathway Compound N-(Thiophen-2-yl)acetamide Derivative Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates ActivatedCaspase9 Activated Caspase-9 Caspase9->ActivatedCaspase9 Caspase3 Pro-Caspase-3 ActivatedCaspase9->Caspase3 Activates ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Application Notes and Protocols for Screening of Antifungal and Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel antifungal and antibacterial agents. A critical initial step in this process is the effective in vitro screening of candidate compounds to determine their antimicrobial activity. This document provides detailed application notes and standardized protocols for three commonly employed methods for assessing antifungal and antibacterial activity: the Broth Microdilution Assay, the Agar Disk Diffusion Assay, and the Agar Well Diffusion Assay.

These protocols are designed to be reproducible and are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). In addition to detailed methodologies, this document includes representative data presented in clear, tabular formats for easy comparison, as well as visualizations of key microbial signaling pathways involved in the response to antimicrobial agents.

Broth Microdilution Assay: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[1] This method is highly amenable to high-throughput screening.

Experimental Protocol

Materials:

  • Test antimicrobial agent(s)

  • Test microorganism(s) (e.g., Candida albicans, Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5 standard is equivalent to approximately 1.5 x 10^8 CFU/mL)[2][3]

  • Spectrophotometer or densitometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), select several morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a spectrophotometer.[4][5]

    • Dilute the standardized inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test antimicrobial agent in a suitable solvent.

    • Perform serial twofold dilutions of the antimicrobial agent in the appropriate growth medium directly in the 96-well plate. Typically, a volume of 50 µL or 100 µL per well is used.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the antimicrobial dilutions, as well as to positive control (no antimicrobial) and negative control (no inoculum) wells.

    • The final volume in each well should be consistent (e.g., 100 µL or 200 µL).

    • Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).

  • Data Interpretation:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[1]

    • The results can also be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following tables provide representative MIC data for common antifungal and antibacterial agents against selected microorganisms.

Table 1: Representative MIC Values (µg/mL) for Antifungal Agents against Candida albicans

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Amphotericin B0.125 - 20.51
Fluconazole≤0.25 - 640.54
Voriconazole≤0.03 - 80.030.125
Caspofungin≤0.03 - 40.1250.5
Anidulafungin≤0.015 - 20.030.06

Data compiled from various sources and represent typical ranges. Actual values may vary depending on the specific strain and testing conditions.

Table 2: Representative MIC Values (µg/mL) for Antibacterial Agents against Common Pathogens

Antibacterial AgentOrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
CiprofloxacinE. coli≤0.015 - 320.030.25
CiprofloxacinS. aureus0.12 - 40.51
GentamicinP. aeruginosa0.25 - 12828
MeropenemP. aeruginosa≤0.06 - 3218
VancomycinS. aureus (MSSA)0.5 - 211

MSSA: Methicillin-Susceptible Staphylococcus aureus. Data compiled from various sources and represent typical ranges.

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Read Results (Visual or Spectrophotometric) D->E F Determine MIC E->F

Caption: Workflow for the Broth Microdilution Assay.

Agar Disk Diffusion Assay (Kirby-Bauer Method)

The agar disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial or fungal isolate to an antimicrobial agent.[6] It is based on the principle that an antimicrobial-impregnated disk will create a concentration gradient in the agar, resulting in a zone of growth inhibition around the disk if the organism is susceptible.[6]

Experimental Protocol

Materials:

  • Test antimicrobial agent(s)

  • Sterile paper disks (6 mm in diameter)

  • Test microorganism(s)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps or disk dispenser

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Antimicrobial Disks:

    • Aseptically apply paper disks impregnated with known concentrations of the antimicrobial agents onto the surface of the inoculated agar plate using sterile forceps or a disk dispenser.

    • Ensure that the disks are in firm contact with the agar surface and are spaced far enough apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate them at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Data Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters using a ruler or calipers.

    • Interpret the results as susceptible (S), intermediate (I), or resistant (R) by comparing the measured zone diameters to the interpretive charts provided by CLSI or EUCAST.

Data Presentation: Zone of Inhibition Diameters

The following tables provide CLSI and EUCAST interpretive criteria for zone of inhibition diameters for selected antibacterial agents.

Table 3: CLSI Interpretive Criteria for Zone of Inhibition Diameters (mm) for Enterobacteriaceae

Antibacterial AgentDisk ContentResistant (≤ mm)Intermediate (mm)Susceptible (≥ mm)
Ampicillin10 µg1314-1617
Cefazolin30 µg1415-1718
Ciprofloxacin5 µg1516-2021
Gentamicin10 µg1213-1415
Meropenem10 µg1920-2223

Source: CLSI M100 document.

Table 4: EUCAST Interpretive Criteria for Zone of Inhibition Diameters (mm) for Staphylococcus aureus

Antibacterial AgentDisk ContentResistant (< mm)Susceptible (≥ mm)
Cefoxitin (for MRSA screening)30 µg2222
Ciprofloxacin5 µg2020
Clindamycin2 µg2122
Gentamicin10 µg1818
Vancomycin5 µg1515

Source: EUCAST Breakpoint Tables. Note that for some agents, EUCAST provides a single breakpoint.

Experimental Workflow

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) C Inoculate Agar Plate A->C B Prepare Antimicrobial Disks D Apply Disks to Agar B->D C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F G Interpret Results (S/I/R) F->G

Caption: Workflow for the Agar Disk Diffusion Assay.

Agar Well Diffusion Assay

The agar well diffusion method is another variation of the agar diffusion assay. Instead of using impregnated paper disks, wells are created in the agar, and the antimicrobial solutions are placed directly into the wells.[7][8][9] This method is particularly useful for screening plant extracts or other liquid samples.

Experimental Protocol

Materials:

  • Test antimicrobial agent(s) (in liquid form)

  • Test microorganism(s)

  • MHA plates

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (to create wells)

  • Micropipettes and sterile tips

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation and Plate Inoculation:

    • Prepare a standardized inoculum and inoculate the MHA plates as described for the agar disk diffusion assay.

  • Creation of Wells:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6-8 mm in diameter) in the inoculated agar.

  • Application of Antimicrobial Agent:

    • Carefully pipette a known volume (e.g., 50-100 µL) of the liquid antimicrobial agent into each well.

  • Incubation:

    • Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the agent into the agar.

    • Invert the plates and incubate at the appropriate temperature and duration.

  • Data Interpretation:

    • After incubation, measure the diameter of the zone of inhibition in millimeters.

    • The results are generally qualitative, but larger zones of inhibition indicate greater antimicrobial activity.

Data Presentation: Zone of Inhibition Diameters for Plant Extracts

The following table presents example data for the antimicrobial activity of plant extracts against common foodborne pathogens.

Table 5: Antimicrobial Activity of Plant Extracts (Zone of Inhibition in mm)

Plant Extract (200 mg/mL)E. coliS. aureusP. aeruginosaC. albicans
Thymus vulgaris (Thyme)18 ± 1.222 ± 1.515 ± 1.016 ± 1.1
Syzygium aromaticum (Clove)16 ± 1.025 ± 1.814 ± 0.920 ± 1.3
Rosmarinus officinalis (Rosemary)12 ± 0.815 ± 1.110 ± 0.711 ± 0.9
Zingiber officinale (Ginger)10 ± 0.513 ± 0.99 ± 0.6ND
Positive Control (Gentamicin 10 µg/mL)24 ± 1.326 ± 1.620 ± 1.2NA
Positive Control (Fluconazole 25 µg/mL)NANANA22 ± 1.4

ND: Not Detected; NA: Not Applicable. Data are presented as mean ± standard deviation and are illustrative.

Experimental Workflow

Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inoculum (0.5 McFarland) B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Solution to Wells C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F G Compare Activity F->G

Caption: Workflow for the Agar Well Diffusion Assay.

Microbial Signaling Pathways in Response to Antimicrobial Agents

Understanding the cellular pathways that microorganisms use to respond to antimicrobial stress can provide valuable insights for the development of new therapeutic strategies.

Fungal Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a crucial signaling cascade in fungi that responds to cell wall stress, including that induced by antifungal agents.[10] This pathway is essential for maintaining cell wall homeostasis and viability.

Fungal_CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 (Sensors) Rho1 Rho1 (GTPase) Wsc1->Rho1 activates Pkc1 Pkc1 Rho1->Pkc1 activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 activates Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_2->Slt2 phosphorylates Rlm1 Rlm1/Swi4/Swi6 (Transcription Factors) Slt2->Rlm1 activates CellWallGenes Cell Wall Gene Expression Rlm1->CellWallGenes induces Antifungal Antifungal Agent (Cell Wall Stress) Antifungal->Wsc1

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Bacterial Quorum Sensing (QS) Pathway

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to regulate gene expression in response to population density.[5] Many pathogenic bacteria use QS to control the expression of virulence factors and biofilm formation, making it an attractive target for novel antibacterial therapies. The LuxI/LuxR system is a well-characterized QS circuit in Gram-negative bacteria.

Bacterial_QS_Pathway cluster_cell Bacterial Cell cluster_environment Extracellular Environment LuxI LuxI (AHL Synthase) AHL AHL (Autoinducer) LuxI->AHL synthesizes AHL_out AHL AHL->AHL_out diffusion LuxR LuxR (Receptor/TF) TargetGenes Target Gene Expression (e.g., Virulence, Biofilm) LuxR->TargetGenes activates AHL_out->LuxR binds (at high cell density)

Caption: Bacterial LuxI/LuxR Quorum Sensing Pathway.

Conclusion

The methodologies and data presented in these application notes provide a robust framework for the initial screening and evaluation of novel antifungal and antibacterial compounds. Adherence to standardized protocols is paramount for generating reliable and comparable data. The quantitative data tables offer a benchmark for activity, while the signaling pathway diagrams provide a conceptual basis for understanding microbial responses to antimicrobial agents and for identifying potential new drug targets. Further characterization of promising lead compounds will require more extensive in vitro and in vivo studies.

References

N-(5-bromothiophen-2-yl)acetamide: A Key Intermediate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-12-29

For Research Use Only.

Introduction

N-(5-bromothiophen-2-yl)acetamide is a versatile synthetic intermediate playing a crucial role in the development of novel kinase inhibitors. Its thiophene core, substituted with a bromine atom and an acetamido group, provides a strategic scaffold for medicinal chemists. The bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. This structural diversification is key to achieving desired potency and selectivity against specific kinase targets. The acetamido group can participate in crucial hydrogen bonding interactions within the ATP-binding site of many kinases, contributing to the overall binding affinity of the inhibitor. This application note provides an overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on BRAF inhibitors, and includes detailed experimental protocols for its derivatization and biological evaluation.

Application: Synthesis of BRAF V600E Inhibitors

The V600E mutation in the BRAF kinase is a prevalent driver mutation in various cancers, including melanoma, making it a prime target for therapeutic intervention.[1] The MAPK/ERK signaling pathway, which is constitutively activated by this mutation, is crucial for cancer cell proliferation and survival.[1] N-(thiophen-2-yl) benzamide derivatives have been identified as potent inhibitors of BRAF V600E.[1] By utilizing this compound as a starting material, medicinal chemists can synthesize a library of N-(5-arylthiophen-2-yl)acetamide analogs to explore the structure-activity relationship (SAR) and optimize inhibitory activity against BRAF V600E.

The general synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable arylboronic acid. This reaction allows for the introduction of various substituted aryl groups at the 5-position of the thiophene ring, enabling the exploration of different binding interactions within the kinase active site.

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative thiophene-based compounds against BRAF V600E and other kinases, demonstrating the potential of this scaffold in kinase inhibitor design.

Compound IDTarget KinaseIC50 (µM)Reference
b40 BRAF V600E0.45[1]
b47 BRAF V600E0.89[1]
a1 BRAF V600E2.01[1]
Compound 7b BRAF V600E0.0363[2]
Compound 13a BRAF V600E0.0231[2]
Dabrafenib BRAF V600E0.0472[2]

Experimental Protocols

Protocol 1: Synthesis of N-(5-arylthiophen-2-yl)acetamide via Suzuki-Miyaura Coupling (Representative Protocol)

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. The conditions may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(5-arylthiophen-2-yl)acetamide.

Protocol 2: In Vitro BRAF V600E Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro inhibitory activity of test compounds against BRAF V600E using a luminescence-based kinase assay that measures ATP consumption.[3]

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1 (inactive) as substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add the test compound solution to the wells of the assay plate.

    • Add the BRAF V600E enzyme and MEK1 substrate solution to each well.

    • Include positive controls (enzyme, substrate, no inhibitor) and negative controls (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

G Synthetic Workflow for Kinase Inhibitors A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C Reactant B Arylboronic Acid B->C Reactant D N-(5-arylthiophen-2-yl)acetamide Library C->D Product E In Vitro Kinase Assay D->E Screening F SAR Analysis & Lead Optimization E->F Data Input MAPK_Pathway Simplified MAPK/ERK Signaling Pathway cluster_0 Upstream Activation cluster_1 Kinase Cascade cluster_2 Cellular Response Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF_V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival BRAF_Inhibitor BRAF V600E Inhibitor (e.g., N-(5-arylthiophen-2-yl)acetamide) BRAF_Inhibitor->BRAF_V600E Inhibition

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant activity of thiophene compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous disease pathologies.[1] Thiophene derivatives have emerged as promising antioxidant agents, capable of mitigating oxidative damage.[3][4] This document outlines the principles and detailed protocols for the most common in vitro antioxidant assays—DPPH, ABTS, and FRAP—and presents a summary of quantitative data for various thiophene compounds to facilitate comparative analysis.

Principles of Antioxidant Activity Assays

The antioxidant activity of thiophene compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[5] The assays described herein measure this capacity through different chemical reactions, providing a comprehensive profile of a compound's antioxidant potential.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the scavenging of the stable DPPH free radical.[6] In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm.[7] When a thiophene compound with antioxidant properties donates a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow and a decrease in absorbance.[7] The degree of discoloration is proportional to the scavenging activity of the compound.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with potassium persulfate.[8][9] The pre-formed radical has a characteristic absorbance at 734 nm.[8] Thiophene compounds with antioxidant activity reduce the ABTS•+, causing a loss of color, and the decrease in absorbance is proportional to the antioxidant concentration.[8] This assay is applicable to both hydrophilic and lipophilic compounds.[8]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10] The reaction is carried out in an acidic medium (pH 3.6) where a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex is reduced to the ferrous form, which has an intense blue color with an absorbance maximum at 593 nm.[11][12] The change in absorbance is directly related to the reducing power of the antioxidant compound.[11]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the DPPH, ABTS, and FRAP assays.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Thiophene Compound Solutions Sample_sol->Mix Standard_sol Prepare Standard (e.g., Ascorbic Acid) Solutions Standard_sol->Mix Incubate Incubate in the Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Figure 1. DPPH Assay Workflow.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare 7 mM ABTS & 2.45 mM K2S2O8 ABTS_radical Generate ABTS•+ (12-16h in dark) ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ to Abs ~0.7 at 734 nm ABTS_radical->ABTS_working Mix Mix Sample/Standard with ABTS•+ Solution ABTS_working->Mix Sample_sol Prepare Thiophene Compound Solutions Sample_sol->Mix Standard_sol Prepare Standard (e.g., Trolox) Solutions Standard_sol->Mix Incubate Incubate at Room Temp (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

Figure 2. ABTS Assay Workflow.

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_sol Prepare Thiophene Compound Solutions Sample_sol->Mix Standard_sol Prepare Standard (FeSO4) Solutions Standard_sol->Mix Incubate Incubate at 37°C (e.g., 4-30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power Measure->Calculate

Figure 3. FRAP Assay Workflow.

Mechanism of Antioxidant Action

The primary mechanism by which thiophene compounds exert their antioxidant effect is through free radical scavenging. This can occur via two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[13]

Antioxidant_Mechanism cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Thiophene Thiophene Compound (Th-H) Radical Free Radical (R•) Thiophene_Radical Thiophene Radical (Th•) Thiophene->Thiophene_Radical H• donation Thiophene_Cation Thiophene Cation Radical (Th-H•+) Thiophene->Thiophene_Cation e- donation Neutral_Molecule Neutral Molecule (RH) Radical->Neutral_Molecule H• acceptance Radical_Anion Radical Anion (R-) Radical->Radical_Anion e- acceptance

Figure 4. General Mechanism of Radical Scavenging.

Experimental Protocols

The following are detailed protocols for the DPPH, ABTS, and FRAP assays, optimized for the evaluation of thiophene compounds.

DPPH Radical Scavenging Assay Protocol

1. Reagent Preparation:

  • DPPH Stock Solution (1 mM): Dissolve 3.94 mg of DPPH in 10 mL of methanol or ethanol. Store in the dark at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the DPPH stock solution 1:10 with methanol or ethanol to achieve an absorbance of approximately 1.0 at 517 nm.[14] Prepare this solution fresh daily and protect it from light.[14]

  • Test Compound Stock Solutions: Prepare stock solutions of the thiophene compounds in a suitable solvent (e.g., DMSO, methanol, or ethanol) at a concentration of 1 mg/mL or 10 mM.

  • Standard Solution: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, in the same solvent as the test compounds.

2. Assay Procedure:

  • Prepare a series of dilutions of the test compounds and the standard in the appropriate solvent.

  • In a 96-well microplate, add 20 µL of each dilution of the sample or standard to separate wells.

  • Add 200 µL of the DPPH working solution to each well.

  • For the blank (control), add 20 µL of the solvent to a well followed by 200 µL of the DPPH working solution.

  • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.[10]

  • Plot the percentage inhibition against the concentration of the test compounds and the standard.

  • Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, from the graph.[14] A lower IC₅₀ value indicates greater antioxidant activity.[14]

ABTS Radical Cation Decolorization Assay Protocol

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[9]

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[8]

  • ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9] This will generate the ABTS•+ radical cation.

  • ABTS•+ Working Solution: Dilute the ABTS•+ radical cation solution with ethanol or a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

  • Test Compound Stock Solutions: Prepare as described for the DPPH assay.

  • Standard Solution: Prepare a stock solution of Trolox in a suitable solvent.

2. Assay Procedure:

  • Prepare a series of dilutions of the test compounds and the Trolox standard.

  • In a 96-well microplate, add 10 µL of each dilution of the sample or standard to separate wells.

  • Add 190 µL of the ABTS•+ working solution to each well.[9]

  • For the blank (control), add 10 µL of the solvent to a well followed by 190 µL of the ABTS•+ working solution.

  • Mix and incubate at room temperature for a defined period (e.g., 6 minutes).[10]

  • Measure the absorbance at 734 nm.[8]

3. Data Analysis:

  • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • The antioxidant capacity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC).[8] Create a standard curve by plotting the percentage inhibition versus the concentration of Trolox. The TEAC value of the test compound is calculated from the standard curve and is expressed as µM of Trolox equivalents per µM of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

1. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with water.[11]

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.[11]

  • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.[11]

  • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio.[10] Warm the reagent to 37°C before use.[10]

  • Test Compound Stock Solutions: Prepare as described for the DPPH assay.

  • Standard Solution: Prepare a fresh solution of ferrous sulfate (FeSO₄·7H₂O) in distilled water.

2. Assay Procedure:

  • Prepare a series of dilutions of the test compounds and the ferrous sulfate standard.

  • In a 96-well microplate, add 10 µL of each dilution of the sample or standard to separate wells.[16]

  • Add 220 µL of the freshly prepared FRAP reagent to each well.[16]

  • For the blank, use the FRAP reagent alone.

  • Mix and incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).[10]

  • Measure the absorbance at 593 nm.[11]

3. Data Analysis:

  • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

  • The ferric reducing power of the test compounds is determined from the standard curve and is expressed as Fe(II) equivalents (e.g., µmol Fe(II) per gram of compound).[10]

Quantitative Data Summary

The following tables summarize the in vitro antioxidant activity of various thiophene derivatives from the literature.

Table 1: DPPH Radical Scavenging Activity of Thiophene Derivatives

Compound IDThiophene Derivative Structure/NameIC₅₀ (µM)Standard (IC₅₀, µM)
1 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS)>100Trolox (not specified)
2 Thiophene>100Trolox (not specified)
3cf Pyridyl-carbonyl thiazole derivative28.10Ascorbic acid (3)
3bd Pyridyl-carbonyl thiazole derivative26.02Ascorbic acid (3)

Data sourced from multiple studies for comparative purposes.[17][18]

Table 2: ABTS Radical Scavenging Activity of Thiophene Derivatives

Compound IDThiophene Derivative Structure/Name% Inhibition (at a given concentration)TEAC ValueStandard
7a 3-amino thiophene-2-carboxamide derivative62.0%Not ReportedAscorbic acid (88.44%)
7b 3-amino thiophene-2-carboxamide derivativeNot ReportedNot ReportedAscorbic acid
7c 3-amino thiophene-2-carboxamide derivative46.9%Not ReportedAscorbic acid (88.44%)

Data sourced from a study on thiophene-2-carboxamide derivatives.[3]

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Thiophene Derivatives

Compound IDThiophene Derivative Structure/NameFRAP Value (µM Fe(II)/µM compound)Standard
- Data for specific thiophene compounds using the FRAP assay is less commonly reported in the reviewed literature. It is recommended to run a known standard like ascorbic acid or Trolox for comparison.-Ascorbic Acid / Trolox

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring.[2]

  • Electron-donating groups , such as amino (-NH₂) and hydroxyl (-OH) groups, generally enhance antioxidant activity.[3] These groups can increase the electron density on the thiophene ring, facilitating hydrogen or electron donation to free radicals.[3]

  • The position of these substituents is also crucial. For instance, ortho and para positioning of hydroxyl groups can lead to higher activity due to the formation of stable radicals through resonance.[19]

  • Conversely, electron-withdrawing groups may decrease antioxidant activity.

These SAR insights are valuable for the rational design of novel thiophene-based antioxidants with improved efficacy.

Conclusion

This document provides a detailed guide for the in vitro evaluation of the antioxidant activity of thiophene compounds. By following the standardized protocols for DPPH, ABTS, and FRAP assays, researchers can obtain reliable and comparable data. The provided quantitative data and SAR information serve as a valuable resource for scientists and professionals in the field of drug discovery and development, aiding in the identification and optimization of potent thiophene-based antioxidants.

References

Application Notes and Protocols for Handling and Storage of Halogenated Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling, storage, and disposal of halogenated thiophenes. Detailed protocols for common laboratory procedures involving these compounds are also included to ensure safe and effective execution of experiments.

Introduction

Halogenated thiophenes are a critical class of heterocyclic compounds widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. The presence of one or more halogen substituents on the thiophene ring significantly influences the molecule's reactivity, stability, and physicochemical properties. Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel, maintain the integrity of the compounds, and prevent environmental contamination.

General Handling and Storage Guidelines

Halogenated thiophenes can be volatile, flammable, and may exhibit varying degrees of toxicity. Many are sensitive to light, air, and moisture. Therefore, adherence to strict safety protocols is essential.

Storage:

  • General: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[1]

  • Inert Atmosphere: For air- and moisture-sensitive derivatives, particularly iodo- and some bromothiophenes, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Temperature: Refrigeration (2-8°C) is often advised to slow down potential decomposition.

  • Containers: Use tightly sealed, chemically resistant containers. Amber glass bottles are suitable for protection from light.

Handling:

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[1]

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[2]

Quantitative Data on Halogenated Thiophenes

The following tables summarize available quantitative data for various halogenated thiophenes to facilitate comparison.

Table 1: Physical Properties of Selected Halogenated Thiophenes

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
2-Chlorothiophene96-43-5C₄H₃ClS118.58127-129[3]-71.9[3]1.286 @ 25°C[3]
3-Chlorothiophene17249-80-8C₄H₃ClS118.58---
2-Bromothiophene1003-09-4C₄H₃BrS163.03149-151[4]-10[5]1.684 @ 25°C[4]
3-Bromothiophene872-31-1C₄H₃BrS163.04150-158[6]-10[6]1.74 @ 25°C
2-Iodothiophene3437-95-4C₄H₃IS210.04---
3,4-Dibromothiophene3141-26-2C₄H₂Br₂S241.93221-2224-5[7]2.188 @ 25°C[7]

Table 2: Solubility of Selected Halogenated Thiophenes in Common Organic Solvents

CompoundWaterEthanolChloroformTHFTolueneAcetonitrile
2-ChlorothiopheneInsoluble[8]Soluble[8]Slightly Soluble[9]--Soluble
3-BromothiopheneInsoluble[2]-Slightly Soluble[2]---
3,4-DibromothiopheneNot miscible-High[7]High[7]Low to Moderate[7]-
2-(Chloromethyl)thiopheneInsoluble[10]Soluble[10]Soluble[10]-Soluble[10]Soluble[10]

Table 3: Stability of Chlorinated Thiophene Isomers

IsomerRelative Stability (kcal/mol)
2-Chlorothiophene0.00 (most stable)
3-Chlorothiophene+2.5
2,5-Dichlorothiophene0.00 (most stable)
2,4-Dichlorothiophene+1.8
3,4-Dichlorothiophene+3.5
2,3-Dichlorothiophene+5.2
2,3,5-Trichlorothiophene0.00 (most stable)
2,3,4-Trichlorothiophene+2.1

Data derived from computational studies. A higher positive value indicates lower thermodynamic stability.

Experimental Protocols

Detailed methodologies for key experiments involving halogenated thiophenes are provided below.

Suzuki-Miyaura Cross-Coupling of Bromothiophenes

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromothiophene with an arylboronic acid.[7]

Materials:

  • Bromothiophene (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[7]

  • Base (e.g., K₃PO₄, 2.0 mmol)[7]

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[7]

Procedure:

  • To an oven-dried Schlenk flask, add the bromothiophene, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Lithiation of 3-Bromothiophene

This protocol outlines the lithium-halogen exchange of 3-bromothiophene to generate a 3-lithiothiophene intermediate for subsequent reaction with an electrophile.[11]

Materials:

  • 3-Bromothiophene (1.0 eq)

  • n-Butyllithium (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or ethyl acetate

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask with a stirrer, septum, and nitrogen inlet.

  • Purge the flask with an inert gas (Argon or Nitrogen) for at least 15 minutes.

  • Under a positive flow of inert gas, add 3-bromothiophene via syringe.

  • Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes.

  • Slowly add n-butyllithium dropwise via syringe over 10-15 minutes, maintaining the temperature at -78 °C.[11]

  • Stir the reaction mixture at -78 °C for 30-60 minutes.[11]

  • Add the desired electrophile dropwise at -78 °C.

  • Stir at -78 °C for another hour before slowly warming to room temperature and stirring for an additional 1-3 hours.

  • Cool the flask in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[11]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification by Distillation

This protocol is suitable for the purification of liquid halogenated thiophenes.

Procedure:

  • The crude product is dried over a suitable drying agent (e.g., calcium chloride).[12]

  • The dried liquid is transferred to a distillation flask.

  • For compounds with boiling points >150 °C at atmospheric pressure, vacuum distillation is recommended to prevent decomposition.[13]

  • The apparatus is set up for distillation (simple or fractional, depending on the purity of the crude product).

  • The liquid is heated, and the fraction distilling at the expected boiling point of the pure compound is collected.

Waste Disposal

Halogenated organic waste must be segregated and disposed of according to institutional and local regulations.

General Procedure:

  • Collect all halogenated organic waste, including reaction residues and contaminated solvents, in a designated, clearly labeled, and sealed waste container.[1][14]

  • Do not mix halogenated waste with non-halogenated waste.[14]

  • Contaminated solid waste (e.g., gloves, filter paper, silica gel) should be collected in a separate, labeled solid hazardous waste container.[1]

  • Aqueous waste containing halogenated compounds should also be collected as hazardous waste.[1]

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

For spills, small spills of brominated compounds can be treated with sodium thiosulfate before absorption.[1] For chlorinated residues, high-temperature incineration with subsequent scrubbing of the exhaust gases is a viable industrial disposal method.[15]

Visualized Workflows

The following diagrams illustrate key experimental workflows for handling and working with halogenated thiophenes.

Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review SDS prep2 Assemble PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handling1 Transfer under Inert Atmosphere (if required) prep3->handling1 Start Experiment handling2 Perform Reaction/ Manipulation handling1->handling2 storage1 Select Appropriate Container (Amber, Tightly Sealed) handling2->storage1 Store Unused Reagent disp1 Segregate Halogenated Waste (Liquid & Solid) handling2->disp1 Dispose of Waste storage2 Store in Cool, Dry, Well-Ventilated Area storage1->storage2 storage3 Refrigerate if Necessary storage2->storage3 disp2 Label Waste Container 'Hazardous Halogenated Waste' disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3 Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine Bromothiophene, Boronic Acid, Catalyst, & Base in Schlenk Flask setup2 Evacuate and Backfill with Inert Gas (3x) setup1->setup2 setup3 Add Degassed Solvent setup2->setup3 react1 Heat to 80-100 °C with Vigorous Stirring setup3->react1 Start Reaction react2 Monitor by TLC/GC-MS react1->react2 workup1 Cool to Room Temperature and Quench with Water react2->workup1 Reaction Complete workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 final_product final_product workup4->final_product Pure Product

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from N-(5-bromothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and preliminary biological evaluation of novel bioactive molecules derived from the versatile starting material, N-(5-bromothiophen-2-yl)acetamide. The protocols detailed herein focus on palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to generate a diverse library of substituted thiophene derivatives. The resulting compounds have shown potential as anticancer agents, kinase inhibitors, antibacterial agents, and urease inhibitors.

Synthetic Strategies

The bromine atom at the 5-position of the thiophene ring in this compound serves as a key handle for introducing molecular diversity through carbon-carbon and carbon-nitrogen bond-forming reactions.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the thiophene core and various aryl or heteroaryl moieties. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl derivatives by coupling this compound with a wide range of amines. This palladium-catalyzed reaction is instrumental in creating molecules with potential for improved biological activity and pharmacokinetic properties.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a general procedure for the synthesis of N-(5-arylthiophen-2-yl)acetamide derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-arylthiophen-2-yl)acetamide.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the synthesis of N-(5-(arylamino)thiophen-2-yl)acetamide derivatives.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • To this catalyst mixture, add this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system to yield the desired product.

Data Presentation

Synthesis of Bioactive Molecules
Starting MaterialReaction TypeReagentProductYield (%)Reference
This compoundSuzuki Coupling4-Methoxyphenylboronic acidN-(5-(4-methoxyphenyl)thiophen-2-yl)acetamide75[1][2]
This compoundSuzuki CouplingPyridine-3-boronic acidN-(5-(pyridin-3-yl)thiophen-2-yl)acetamide68[1][2]
This compoundBuchwald-HartwigAnilineN-(5-(phenylamino)thiophen-2-yl)acetamide82[3]
This compoundBuchwald-HartwigMorpholineN-(5-morpholinothiophen-2-yl)acetamide85[3]
Biological Activity of Synthesized Derivatives
CompoundBiological Target/AssayIC₅₀ / ActivityReference
N-(5-(4-chlorophenyl)thiophen-2-yl)acetamideAnticancer (BRAF V600E)IC₅₀ = 2.5 µM[1]
N-(5-(3,4-dimethoxyphenyl)thiophen-2-yl)acetamideAnticancer (Src Kinase)IC₅₀ = 5.1 µM[4]
Thiophene-substituted acetamide derivativeAntibacterial (S. aureus)MIC = 8 µg/mL[5]
N-(5-(aryl)thiophen-2-yl)acetamide derivativeUrease InhibitionIC₅₀ = 15.2 µM[6]

Visualizations

Synthetic Workflow

Synthetic_Workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd₂(dba)₃, Xantphos, NaOtBu product_suzuki N-(5-arylthiophen-2-yl)acetamide (C-C coupled products) suzuki->product_suzuki product_buchwald N-(5-(arylamino)thiophen-2-yl)acetamide (C-N coupled products) buchwald->product_buchwald bioactivity Bioactive Molecules (Anticancer, Antibacterial, etc.) product_suzuki->bioactivity product_buchwald->bioactivity

Caption: General workflow for the synthesis of bioactive molecules.

BRAF V600E Mediated MAPK Signaling Pathway

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (c-Myc, AP-1) ERK->Transcription Translocation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor N-(5-arylthiophen-2-yl)acetamide (BRAF V600E Inhibitor) Inhibitor->BRAF

Caption: BRAF V600E signaling and point of inhibition.

Src Kinase Signaling Pathway

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor/ Integrins Src Src Kinase Receptor->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Cell_Processes Cell Proliferation, Migration, Survival FAK->Cell_Processes Transcription Gene Transcription STAT3->Transcription Akt Akt PI3K->Akt Akt->Cell_Processes Transcription->Cell_Processes Inhibitor N-(5-arylthiophen-2-yl)acetamide (Src Inhibitor) Inhibitor->Src

References

Application Notes and Protocols: N-(5-bromothiophen-2-yl)acetamide in the Development of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromothiophen-2-yl)acetamide is a synthetic organic compound featuring a central acetamide functional group linked to a 5-brominated thiophene ring. While direct and extensive research on the anti-inflammatory properties of this specific molecule is not widely available in peer-reviewed literature, its structural motifs—the acetamide core and the substituted thiophene ring—are present in numerous compounds that have demonstrated significant anti-inflammatory activities. This document provides a detailed overview of the potential role of this compound in the development of novel anti-inflammatory agents, including proposed synthesis, potential mechanisms of action, and detailed protocols for its evaluation.

The acetamide scaffold is a common feature in a variety of pharmacologically active molecules, contributing to their biological effects through hydrogen bonding and other molecular interactions. Similarly, thiophene and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory effects. The presence of a bromine atom on the thiophene ring can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

These application notes will, therefore, extrapolate from the known anti-inflammatory roles of related acetamide and thiophene derivatives to provide a framework for investigating this compound as a potential anti-inflammatory candidate.

Synthesis Protocol

A plausible synthetic route for this compound involves the acylation of 5-bromothiophen-2-amine with an acetylating agent. A general protocol is provided below.

Synthesis of this compound

Materials:

  • 5-bromothiophen-2-amine

  • Acetyl chloride or Acetic anhydride

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, etc.)

  • Purification apparatus (e.g., column chromatography with silica gel)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-bromothiophen-2-amine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of distilled water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Potential Anti-Inflammatory Mechanisms and Signaling Pathways

Based on the activities of related acetamide and thiophene derivatives, this compound may exert anti-inflammatory effects through several mechanisms. A key pathway in inflammation is the activation of nuclear factor-kappa B (NF-κB), which upregulates the expression of pro-inflammatory cytokines and enzymes.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound This compound Compound->IKK Inhibits? Compound->NFkB_nuc Inhibits translocation? DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription

Experimental Protocols for Anti-Inflammatory Activity Evaluation

The following are detailed protocols for in vitro and in vivo assays that can be used to assess the anti-inflammatory potential of this compound.

In Vitro Assays

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the inhibition of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (no LPS stimulation).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Determine the percentage inhibition of NO production for each concentration of the test compound.

2. Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol quantifies the reduction of key pro-inflammatory cytokines in the supernatant of LPS-stimulated macrophages.

Cell Line: RAW 264.7 or primary peritoneal macrophages.

Materials:

  • Cell culture supernatant from the NO production assay (or a parallel experiment).

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • ELISA plate reader.

Protocol:

  • Follow the manufacturer's instructions provided with the specific TNF-α and IL-6 ELISA kits.

  • Briefly, coat a 96-well ELISA plate with the capture antibody.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.

  • Determine the percentage inhibition of cytokine production.

G cluster_0 In Vitro Evaluation Workflow Start Seed Macrophages Treat Treat with This compound Start->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect NO_Assay Nitric Oxide Assay (Griess Reagent) Collect->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Collect->ELISA Data Data Analysis NO_Assay->Data ELISA->Data

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.

Animal Model: Male Wistar rats or Swiss albino mice.

Materials:

  • This compound (test compound)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in water)

  • Positive control (e.g., Indomethacin or Diclofenac)

  • Plethysmometer

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at least 3 doses, e.g., 10, 30, 100 mg/kg).

  • Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G cluster_0 In Vivo Paw Edema Workflow Start Acclimatize Animals Administer Administer Test Compound/ Vehicle/Positive Control Start->Administer Measure_Initial Measure Initial Paw Volume Administer->Measure_Initial Inject_Carrageenan Inject Carrageenan Measure_Initial->Inject_Carrageenan Measure_Final Measure Paw Volume at Time Intervals (1-5h) Inject_Carrageenan->Measure_Final Analyze Calculate % Inhibition of Edema Measure_Final->Analyze

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Concentration (µM)% Inhibition of NO Production (Mean ± SEM)% Inhibition of TNF-α Production (Mean ± SEM)% Inhibition of IL-6 Production (Mean ± SEM)
1
10
50
100
IC₅₀ (µM)

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment Group (Dose)Paw Edema Volume (mL, Mean ± SEM) at different time points% Inhibition of Edema at 3h
1h 2h
Vehicle Control
Positive Control (e.g., Indomethacin 10 mg/kg)
Test Compound (10 mg/kg)
Test Compound (30 mg/kg)
Test Compound (100 mg/kg)

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is currently limited in the public domain, its structural components suggest it is a promising candidate for investigation. The provided synthesis and experimental protocols offer a comprehensive framework for researchers to explore its potential as a novel anti-inflammatory agent. The systematic evaluation of its effects on key inflammatory mediators and pathways, as outlined in this document, will be crucial in determining its therapeutic potential and advancing the development of new treatments for inflammatory diseases.

Application Notes and Protocols for the Analysis of N-(5-bromothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of N-(5-bromothiophen-2-yl)acetamide in research and drug development settings, utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in the field of drug development.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a reverse-phase HPLC method for the separation and quantification of this compound.

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector or a mass spectrometer is suitable.

  • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation.

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic acid in water. For mass spectrometry applications, formic acid is a suitable mobile phase modifier.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (UV detection).

  • Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC Method Validation Parameters

ParameterResult
Retention Time (min)~ 7.5
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Diluent A->B C Prepare Serial Dilutions B->C F Inject into HPLC C->F D Dissolve Sample E Filter Sample D->E E->F G Separation on C18 Column F->G H UV Detection at 254 nm G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This section details a GC-MS method suitable for the analysis of this compound, which may require derivatization to enhance volatility.

Experimental Protocol

1. Instrumentation and Columns:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

  • A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended.

2. Reagents and Solutions:

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane or Ethyl Acetate.

3. GC-MS Conditions:

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

4. Standard and Sample Preparation with Derivatization:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the chosen solvent.

  • Derivatization Procedure:

    • To 100 µL of the standard or sample solution in a vial, add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Calibration Standards: Prepare a series of dilutions of the stock solution and derivatize them following the same procedure.

Data Presentation

Table 2: GC-MS Method Validation Parameters

ParameterResult
Retention Time (min)~ 15.2 (for the derivatized analyte)
Characteristic Ions (m/z)To be determined from the mass spectrum
Linearity (R²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Prepare Solutions B Add Derivatization Agent A->B C Heat at 70°C B->C D Inject into GC-MS C->D E Separation on DB-5ms Column D->E F Mass Spectrometry Detection E->F G Extract Ion Chromatograms F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: GC-MS analysis workflow for this compound.

Disclaimer: The provided methods are suggested starting points and have not been experimentally validated for this compound. Method development and validation are essential to ensure accuracy and precision for a specific application.

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(5-bromothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(5-bromothiophen-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the N-acylation of 2-amino-5-bromothiophene with an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Q2: What are the typical yields for this synthesis?

A2: Yields can vary significantly depending on the reaction conditions, including the choice of acetylating agent, solvent, base, temperature, and reaction time. Generally, yields can range from moderate to high (60-95%). Optimization of these parameters is crucial for achieving high yields.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting material (2-amino-5-bromothiophene) and the product (this compound) should have different Rf values, allowing for easy visualization of the reaction's progression.

Q4: What are the critical safety precautions for this synthesis?

A4: Acetyl chloride and acetic anhydride are corrosive and moisture-sensitive; they should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction may be exothermic, so proper temperature control is necessary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive acetylating agent due to hydrolysis. 2. Low reactivity of the amine. 3. Insufficient reaction time or temperature.1. Use fresh or newly opened acetylating agents. 2. Consider using a more reactive acetylating agent (e.g., acetyl chloride over acetic anhydride). Ensure the starting amine is pure. 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction by TLC until the starting material is consumed.
Formation of Multiple Products/Impurities 1. Side reactions on the thiophene ring. 2. Presence of impurities in the starting materials.1. Use milder reaction conditions. A less reactive acetylating agent or a non-nucleophilic base might be beneficial. 2. Ensure the purity of 2-amino-5-bromothiophene and the acetylating agent before starting the reaction.
Difficult Product Isolation 1. Product is soluble in the reaction mixture. 2. Formation of an emulsion during workup.1. If the product does not precipitate upon cooling, try adding a non-polar solvent like hexane to induce precipitation. Alternatively, extract the product into an organic solvent and remove the solvent under reduced pressure. 2. Break the emulsion by adding a saturated brine solution.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. Impurities are depressing the melting point.1. Ensure the product is thoroughly dried under vacuum. 2. Purify the product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride

This protocol is a general method for the N-acetylation of 2-amino-5-bromothiophene using acetic anhydride.

Materials:

  • 2-amino-5-bromothiophene

  • Acetic anhydride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-5-bromothiophene (1.0 eq) in a suitable solvent such as DCM or THF in a round-bottom flask.

  • Add a base, such as pyridine or triethylamine (1.1 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield pure this compound.

Protocol 2: Acetylation using Acetyl Chloride

This protocol utilizes the more reactive acetyl chloride, which may be beneficial for less reactive substrates.

Materials:

  • 2-amino-5-bromothiophene

  • Acetyl chloride

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromothiophene (1.0 eq) in anhydrous DCM or THF.

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise to the reaction mixture. A precipitate of triethylamine hydrochloride may form.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, filter off the triethylamine hydrochloride precipitate and wash it with the reaction solvent.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography as described in Protocol 1.

Quantitative Data Summary

The following table summarizes hypothetical but realistic yield data based on different reaction conditions to guide optimization efforts.

EntryAcetylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydridePyridineDCM25485
2Acetic AnhydrideTriethylamineTHF25482
3Acetic AnhydrideNoneAcetic Acid80275
4Acetyl ChlorideTriethylamineDCM0 to 25292
5Acetyl ChloridePyridineTHF0 to 25290

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 2-amino-5-bromothiophene and base in solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Acetylating Agent (Acetic Anhydride or Acetyl Chloride) cool->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react workup Aqueous Workup (Wash with acid, base, brine) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end This compound purify->end

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_workflow start Low Yield Issue check_reagents Are reagents fresh and pure? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes no_reagents Use fresh reagents check_reagents->no_reagents No check_workup Was the workup performed correctly? check_conditions->check_workup Yes no_conditions Optimize temperature, time, or base check_conditions->no_conditions No no_workup Review workup procedure for product loss check_workup->no_workup No solution Yield Improved check_workup->solution Yes no_reagents->solution no_conditions->solution no_workup->solution

Caption: Troubleshooting decision tree for low yield issues.

Technical Support Center: Purification of Crude N-(5-bromothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude N-(5-bromothiophen-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. Typically, this compound is synthesized by the acetylation of 2-amino-5-bromothiophene. Potential impurities include:

  • Unreacted 2-amino-5-bromothiophene: Incomplete acetylation will leave the starting material in your crude product.

  • Di-acetylation product: Although less common, over-acetylation can lead to the formation of a di-acetylated amine.

  • Acetic anhydride/acetic acid: Residual reagents or byproducts from the acetylation reaction.

  • Side-reaction products: Depending on the reaction conditions, polymerization or degradation of the starting material or product may occur.

Q2: My crude product is a dark, oily substance. What is the likely cause?

A2: The dark color and oily consistency are often due to the presence of polymeric impurities or residual colored starting materials. These impurities can interfere with crystallization and make purification by column chromatography more challenging.

Q3: How can I assess the purity of my this compound at different stages of purification?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method to assess purity. A single spot on the TLC plate in various solvent systems is a good indicator of purity. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Troubleshooting Guides

Recrystallization

Recrystallization is often the first method of choice for purifying crude this compound, especially on a larger scale.

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the chosen solvent is higher than the melting point of your compound, or the compound is excessively soluble even in the cold solvent.

  • Solution:

    • Switch to a lower-boiling point solvent.

    • Use a solvent mixture. Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution is not sufficiently supersaturated, or the nucleation process is slow.

  • Solution:

    • Induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface.

    • Add a seed crystal. If you have a small amount of pure product, add a tiny crystal to the cooled solution.

    • Concentrate the solution. Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.

    • Cool to a lower temperature. Use an ice-salt bath or a freezer to achieve lower temperatures, but be mindful that this can sometimes cause impurities to co-precipitate.

Problem 3: The recovered crystals are still impure.

  • Possible Cause: The chosen solvent is not ideal for discriminating between the product and the impurities. Impurities may have similar solubility profiles.

  • Solution:

    • Perform a second recrystallization using a different solvent system.

    • Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove surface impurities.

    • Consider a pre-purification step. If the crude material is very impure, a quick filtration through a small plug of silica gel might be necessary before recrystallization.

Column Chromatography

Column chromatography is a powerful technique for separating this compound from closely related impurities.

Problem 1: Poor separation of the product from impurities (overlapping spots on TLC).

  • Possible Cause: The chosen eluent (solvent system) has either too high or too low polarity.

  • Solution:

    • Optimize the eluent using TLC. Systematically test different solvent mixtures to find a system that gives a good separation between your product and the impurity spots. Aim for a difference in Rf values (ΔRf) of at least 0.2. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

    • Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with a wider range of polarities.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound down the stationary phase.

  • Solution:

    • Increase the polarity of the eluent. Gradually add a more polar solvent to your mobile phase. For very polar compounds, the addition of a small percentage of methanol might be necessary.

    • Check for strong interactions with the stationary phase. Acidic or basic impurities in your compound can interact strongly with the silica gel. Consider adding a small amount of a modifier to your eluent (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds).

Problem 3: Cracking or channeling of the stationary phase.

  • Possible Cause: The column was not packed properly.

  • Solution:

    • Repack the column. Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.

    • Wet packing is recommended. Prepare a slurry of the stationary phase in the initial eluent and pour it into the column to ensure a homogenous packing.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Typical Solvents/Eluents Ethanol/Water, Isopropanol, TolueneHexanes/Ethyl Acetate gradient, Dichloromethane/Methanol
Typical Purity Improvement From ~80-90% to >98%From <80% to >99%
Typical Recovery 70-90%60-85%
Scale Milligrams to KilogramsMicrograms to Grams

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material. A solvent system that gives an Rf value of approximately 0.3 for the desired compound is a good starting point. A common system is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into a glass column with the stopcock closed.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the silica gel run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel bed.

    • Drain the solvent until the sample is absorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Troubleshooting start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Pure Crystals cool->crystals oils_out Product Oils Out cool->oils_out Issue no_crystals No Crystals Form cool->no_crystals Issue impure_crystals Crystals Impure crystals->impure_crystals Check Purity change_solvent Use Lower Boiling Solvent or Solvent Pair oils_out->change_solvent Solution induce_nucleation Scratch Flask or Add Seed Crystal no_crystals->induce_nucleation Solution rerun Re-recrystallize in Different Solvent impure_crystals->rerun Solution change_solvent->dissolve induce_nucleation->cool rerun->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Eluent) pack 2. Pack Column (Wet Slurry) tlc->pack load 3. Load Sample pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect troubleshoot_sep Poor Separation? elute->troubleshoot_sep troubleshoot_elute No Elution? elute->troubleshoot_elute analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product optimize_eluent Adjust Eluent Polarity (Gradient Elution) troubleshoot_sep->optimize_eluent Solution increase_polarity Increase Eluent Polarity (Add Modifier if needed) troubleshoot_elute->increase_polarity Solution optimize_eluent->elute Retry increase_polarity->elute Retry

Caption: Experimental workflow for column chromatography purification with integrated troubleshooting.

Technical Support Center: Synthesis of N-(5-bromothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of N-(5-bromothiophen-2-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and straightforward method is the acetylation of 2-amino-5-bromothiophene with an acetylating agent such as acetic anhydride or acetyl chloride. Pyridine or another non-nucleophilic base is often used as a catalyst and to neutralize the acidic byproduct.

Q2: What are the potential side products I should be aware of during this synthesis?

A2: Several side products can form depending on the reaction conditions. The most common include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2-amino-5-bromothiophene.

  • Diacetylated Product: Over-acetylation can lead to the formation of N,N-diacetyl-5-bromothiophen-2-amine.

  • Over-brominated Species: If the starting material contains dibrominated impurities or if bromination occurs in situ, side products like N-(3,5-dibromothiophen-2-yl)acetamide can be formed.

  • Hydrolysis Product: During workup, the product can hydrolyze back to the starting amine if exposed to harsh acidic or basic conditions.

Q3: How can I monitor the progress of the reaction to minimize side products?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the amine and the formation of the desired acetamide. An appropriate solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation.

Troubleshooting Guide

This guide addresses common issues and provides solutions for identifying and mitigating side products.

Problem Potential Cause Troubleshooting Steps & Solutions
Low yield of the desired product. Incomplete reaction, product loss during workup, or competing side reactions.Optimize Reaction Conditions: Ensure a slight excess (1.1-1.5 equivalents) of the acetylating agent. Monitor the reaction by TLC until the starting material is consumed. Consider adjusting the reaction temperature or time.[1] Careful Workup: Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate. Avoid strong acids or bases that could cause hydrolysis. Ensure efficient extraction with an appropriate organic solvent.
Presence of a lower Rf spot on TLC corresponding to the starting material. Incomplete acetylation.Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture (e.g., to 40-50 °C) to drive it to completion. Check Reagent Quality: Ensure the acetylating agent is not old or decomposed.
An unexpected, less polar spot appears on TLC. Formation of the diacetylated side product.Control Stoichiometry: Use a smaller excess of the acetylating agent. Adding the acetylating agent dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) can also minimize over-acetylation.
Mass spectrometry analysis shows a peak corresponding to a dibrominated product. Impurity in the starting material or in-situ bromination.Purify Starting Material: If possible, purify the 2-amino-5-bromothiophene before use. Inert Atmosphere: While less common for this reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-amino-5-bromothiophene

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 2-amino-5-bromothiophene (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.

Analytical Methods for Side Product Identification

High-Performance Liquid Chromatography (HPLC):

  • Method: A reverse-phase HPLC method can be developed to separate the desired product from potential impurities.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).

  • Expected Elution Order: The more polar starting material (2-amino-5-bromothiophene) will elute first, followed by the product, and then the less polar diacetylated byproduct.

Compound Expected Retention Time (Relative)
2-amino-5-bromothiopheneEarly
This compoundIntermediate
N,N-diacetyl-5-bromothiophen-2-amineLate

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to identify volatile impurities and byproducts. The fragmentation patterns in the mass spectra are crucial for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities.

  • This compound: Expect characteristic signals for the acetyl methyl group (singlet around 2.1-2.3 ppm), the amide proton (a broad singlet), and the two thiophene protons (doublets in the aromatic region).

  • 2-amino-5-bromothiophene (starting material): The absence of the acetyl methyl signal and the presence of a broad singlet for the amino protons are indicative of this impurity.

  • N,N-diacetyl-5-bromothiophen-2-amine (diacetylated product): Look for two distinct acetyl methyl signals (or a single signal integrating to 6 protons) and the absence of the N-H proton signal.

Visualizing Reaction Pathways and Troubleshooting

Synthesis Pathway and Potential Side Reactions

G cluster_main Main Reaction cluster_side Side Reactions 2-amino-5-bromothiophene 2-amino-5-bromothiophene This compound This compound 2-amino-5-bromothiophene->this compound + Acetic Anhydride (Pyridine) Acetic Anhydride Acetic Anhydride Diacetylated Product Diacetylated Product This compound->Diacetylated Product + Acetic Anhydride (excess) Over-brominated Product Over-brominated Product Starting Material Impurity Dibromo-impurity Starting Material Impurity->Over-brominated Product

Caption: Synthesis of this compound and potential side reactions.

Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_tlc Analyze reaction by TLC start->check_tlc sm_present Starting material present? check_tlc->sm_present increase_time_temp Increase reaction time or temperature sm_present->increase_time_temp Yes workup_issue Product loss during workup? sm_present->workup_issue No increase_time_temp->check_tlc check_reagents Check reagent quality and stoichiometry end Improved Yield check_reagents->end optimize_workup Optimize pH and extraction workup_issue->optimize_workup Yes side_products Significant side products observed? workup_issue->side_products No optimize_workup->end side_products->check_reagents No optimize_conditions Adjust stoichiometry and reaction conditions side_products->optimize_conditions Yes optimize_conditions->end

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Optimization of N-Acylation of Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the N-acylation of aminothiophenes. The following guides and FAQs address common experimental challenges to help optimize reaction conditions and improve outcomes.

Frequently Asked Questions (FAQs)

Q1: Why can the N-acylation of aminothiophenes be challenging?

The N-acylation of 2-aminothiophenes can be difficult to achieve under mild conditions.[1] This is often attributed to the reduced nucleophilicity of the amino group due to the electron-withdrawing nature of the thiophene ring. Forcing conditions are sometimes required to effect the acylation, which can lead to side reactions.[1]

Q2: What are the common acylating agents used for this reaction?

A variety of acylating agents can be used, with the choice depending on the desired reactivity and the sensitivity of the substrate. Common agents include:

  • Acid Anhydrides (e.g., Acetic Anhydride): Often used for acetylation, they are generally effective and can sometimes be used without a catalyst.[2][3]

  • Acyl Halides (e.g., Acetyl Chloride): Highly reactive agents, typically used with a base to neutralize the resulting hydrohalic acid.[4]

  • Thioesters: Serve as a stable acyl source for chemoselective N-acylation, particularly useful when other functional groups are present.[5]

Q3: What types of catalysts or reagents are used to promote N-acylation?

While some N-acylations can proceed without a catalyst, especially with highly reactive agents or under thermal conditions, many protocols employ catalysts or bases to improve efficiency.[2] These include:

  • Basic Catalysts: Organic bases like triethylamine or pyridine are crucial when using acyl halides to scavenge the acid byproduct.[4] Inorganic bases such as caesium carbonate (Cs₂CO₃) have also proven effective.[5]

  • Lewis Acids: Catalysts like ZnCl₂, FeCl₃, and TiCl₄ have been reported for N-acylation reactions under various conditions.[2]

  • Catalyst-Free Conditions: N-acylation of amines with acetic anhydride can proceed efficiently without any solvent or catalyst, offering an environmentally benign option.[2]

Q4: Can C-acylation of the thiophene ring compete with N-acylation?

Yes, C-acylation (Friedel-Crafts acylation) is a common reaction for thiophenes, which are highly reactive aromatic compounds.[6][7] Under acidic conditions, particularly with strong Lewis acid catalysts, electrophilic attack on the thiophene ring can occur, leading to a mixture of N- and C-acylated products. Reaction conditions must be carefully chosen to favor N-acylation.

Troubleshooting Guide

Problem 1: Low or No Conversion to the N-Acylated Product

Possible Causes & Solutions

  • Inactive Acylating Agent: Acyl halides and anhydrides are sensitive to moisture and can hydrolyze over time, reducing their effectiveness.[4]

    • Solution: Use freshly opened or distilled acylating agents. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Nucleophilicity of the Amine: The amino group on the thiophene ring may not be sufficiently nucleophilic under the chosen conditions.

    • Solution: Increase the reaction temperature to provide the necessary activation energy. Alternatively, consider using a stronger base to deprotonate the amine, thereby increasing its nucleophilicity.

  • Inappropriate Solvent or Base: The choice of solvent and base can significantly impact reaction rates and yields.

    • Solution: Screen different solvents. For reactions involving bases like Cs₂CO₃, polar aprotic solvents such as DMF or xylene may be effective.[1][5] If using an acyl chloride, ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is present to neutralize the generated HCl.[4]

Problem 2: Formation of Multiple Products (Di-acylation or C-Acylation)

Possible Causes & Solutions

  • Overly Reactive Acylating Agent: Highly reactive agents like acyl chlorides can sometimes lead to di-acylation (acylation of the nitrogen twice) or other side reactions.

    • Solution: Switch to a less reactive acylating agent, such as the corresponding acid anhydride.[4] This provides greater control over the reaction.

  • Harsh Reaction Conditions: High temperatures and the use of strong Lewis acid catalysts can promote side reactions, including C-acylation of the thiophene ring.[6]

    • Solution: Lower the reaction temperature and add the acylating agent slowly to maintain control over the reaction exotherm.[6] Avoid strong Lewis acids if C-acylation is observed; opt for base-mediated or catalyst-free conditions instead.[2]

Problem 3: Difficulty with Product Isolation and Purification

Possible Causes & Solutions

  • Complex Reaction Mixture: The presence of unreacted starting materials, byproducts, and catalyst residues can complicate purification.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. An aqueous work-up is often necessary to remove inorganic salts and water-soluble impurities. For final purification, column chromatography on silica gel is typically effective.

  • Product Crystallization Issues: The desired N-acylated thiophene may be an oil or difficult to crystallize.

    • Solution: After initial work-up and solvent removal, attempt to crystallize the product from a suitable solvent system (e.g., diethyl ether, hexane/ethyl acetate). If the product remains an oil, purification by column chromatography is the recommended approach.[2]

Data Presentation

Table 1: Catalyst-Free N-Acetylation of Various Amines with Acetic Anhydride

This table summarizes the results for a solvent-free and catalyst-free N-acetylation protocol, demonstrating its broad applicability.

EntrySubstrateTime (min)Yield (%)
1Aniline590
2p-Toluidine688
3p-Anisidine685
4p-Nitroaniline891
5Alaninol1085
6Leucinol1282
Data adapted from a study on environmentally benign N-acylation reactions.[2]

Table 2: Optimization of N-Acylation of 3-Methyl-1H-indole with a Thioester

This table shows the optimization of reaction conditions for the N-acylation of an indole (a related heterocycle) using S-methyl butanethioate as the acylating agent.

EntryBase (equiv.)Temperature (°C)SolventYield (%)
1Cs₂CO₃ (3.0)140Xylene91
2K₂CO₃ (3.0)140Xylene83
3K₃PO₄ (3.0)140Xylene75
4Cs₂CO₃ (2.0)140Xylene85
5Cs₂CO₃ (3.0)100Xylene73
6Cs₂CO₃ (3.0)140Toluene82
Data adapted from a study on chemoselective N-acylation using thioesters.[5]

Experimental Protocols

Protocol 1: N-Acetylation of 2-Aminothiophene Derivative with Acetic Anhydride

This protocol describes the synthesis of N-(3-acetyl-4-methyl-2-thienyl)acetamide from the corresponding 2-aminothiophene.

Materials:

  • 1-(2-Amino-4-methyl-3-thienyl)ethanone

  • Acetic Anhydride

Procedure:

  • A solution of 1-(2-amino-4-methyl-3-thienyl)ethanone in acetic anhydride is heated.

  • The reaction is monitored until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled, which may induce crystallization of the product.

  • The solid product is collected by filtration, washed, and dried to yield the stable acetamide. This procedure is based on the synthesis of acetamides from 3-acetyl-2-aminothiophenes.[3]

Protocol 2: Catalyst-Free N-Acylation of an Amine with Acetic Anhydride

This protocol provides a general, environmentally friendly method for N-acylation.

Materials:

  • Substituted amine (e.g., aminothiophene) (1 mmol)

  • Acetic Anhydride (1.2 mmol)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, mix the amine and acetic anhydride.

  • Stir the mixture at room temperature. The reaction is often complete within 5-15 minutes, as monitored by TLC.[2]

  • After completion, add 5 mL of diethyl ether to the reaction mixture.

  • Allow the mixture to stand at room temperature for 1 hour to facilitate product crystallization.

  • Collect the crystalline product by filtration. This protocol is adapted from a solvent-free methodology for N-acylation.[2]

Visualizations

experimental_workflow General Workflow for N-Acylation start Start: Assemble Dry Glassware under Inert Atmosphere reactants Charge Reactants: 1. Aminothiophene 2. Solvent (if any) 3. Base (if any) start->reactants addition Slowly Add Acylating Agent (Control Temperature) reactants->addition reaction Stir Reaction Mixture (Heat if necessary) addition->reaction monitor Monitor Progress (TLC / GC) reaction->monitor workup Aqueous Work-up: Quench reaction, wash with water/brine monitor->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Chromatography / Crystallization) extraction->purification product Final Product: N-Acylated Thiophene purification->product

Caption: General experimental workflow for the N-acylation of thiophenes.

troubleshooting_guide Troubleshooting Decision Tree for N-Acylation start Low or No Product Yield? reagents Are reagents fresh & anhydrous? start->reagents Yes side_reactions Side Products Observed? (e.g., C-acylation) start->side_reactions No, but side reactions present sol_reagents1 Use fresh/distilled acylating agent. Ensure dry conditions. reagents->sol_reagents1 No conditions Are reaction conditions optimal? reagents->conditions Yes sol_conditions1 Increase temperature. Screen different bases/solvents. conditions->sol_conditions1 No sol_side1 Use milder acylating agent (anhydride vs. acyl chloride). side_reactions->sol_side1 Yes sol_side2 Lower reaction temperature. Avoid strong Lewis acids. side_reactions->sol_side2 Yes

Caption: Troubleshooting decision tree for common N-acylation issues.

References

Technical Support Center: Lithiation and Bromination of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the lithiation and bromination of substituted thiophenes. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Lithiation of Substituted Thiophenes

Issue: Low or No Yield of the Desired Lithiated Product

Low or no yield in lithiation reactions is a frequent problem, often stemming from inactive reagents, improper reaction conditions, or competing side reactions.

Question: My lithiation reaction is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer:

Several factors can contribute to low yields in thiophene lithiation. A systematic approach to troubleshooting is often the most effective.[1][2][3][4]

Troubleshooting Workflow for Low Lithiation Yield

low_yield_lithiation start Low/No Yield of Lithiated Product check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_side_reactions 3. Investigate Potential Side Reactions start->check_side_reactions sub_reagents1 Titrate n-BuLi solution. Use a fresh, sealed bottle if possible. check_reagents->sub_reagents1 sub_reagents2 Ensure starting material is pure and anhydrous. check_reagents->sub_reagents2 sub_conditions1 Maintain strict low temperature (-78 °C). Use a cryocool or a well-maintained dry ice/acetone bath. check_conditions->sub_conditions1 sub_conditions2 Ensure a truly inert atmosphere (Ar or N2). Flame-dry glassware and use anhydrous solvents. check_conditions->sub_conditions2 sub_side_reactions1 Check for debromination (if applicable). Consider using t-BuLi (2 equiv.) to mitigate. check_side_reactions->sub_side_reactions1 sub_side_reactions2 Consider ring-opening with highly polar solvents. Use THF or diethyl ether. check_side_reactions->sub_side_reactions2 solution Improved Yield sub_reagents1->solution sub_reagents2->solution sub_conditions1->solution sub_conditions2->solution sub_side_reactions1->solution sub_side_reactions2->solution

Caption: A logical workflow for troubleshooting low yields in thiophene lithiation.

Key Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • n-Butyllithium (n-BuLi) Activity: n-BuLi solutions degrade over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity.[4] Alternatively, using a new, sealed bottle from a reliable supplier is recommended.

    • Purity of Starting Material: Ensure the substituted thiophene is pure and, most importantly, anhydrous. Water and other protic impurities will quench the organolithium reagent.[5][6]

  • Reaction Conditions:

    • Temperature Control: Lithiation of thiophenes is typically performed at low temperatures (-78 °C) to prevent side reactions.[1][3] Inadequate cooling can lead to decomposition of the lithiated intermediate or reaction with the solvent (e.g., THF).[3]

    • Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. All glassware should be flame-dried or oven-dried, and the reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.[4][5]

    • Solvent Purity: Use anhydrous solvents. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are commonly used and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[5]

  • Side Reactions:

    • Debromination: If you are performing a lithium-halogen exchange on a brominated thiophene, the formation of the debrominated thiophene is a common side reaction.[1][5][7] This can occur if the lithiated thiophene is protonated by a trace amount of water or other protic species. Using two equivalents of tert-butyllithium (t-BuLi) can mitigate this issue; the first equivalent performs the lithium-halogen exchange, and the second reacts with the t-butyl bromide byproduct to form isobutylene, an unreactive gas.[8]

    • Ring Opening: In the presence of strong bases and highly polar solvents, the thiophene ring can undergo nucleophilic attack by the organolithium reagent, leading to ring opening.[9][10] This is more prevalent with fused thiophene systems. Sticking to standard ethereal solvents and low temperatures helps to minimize this.

    • Incorrect Regioselectivity: The position of lithiation is directed by the substituents on the thiophene ring. Electron-withdrawing groups typically direct lithiation to the adjacent ortho position. If you are not obtaining the desired regioisomer, consider the directing ability of your substituent. In some cases, using a different base, such as Lithium Diisopropylamide (LDA), can alter the regioselectivity.[8][11]

Bromination of Substituted Thiophenes

Issue: Poor Regioselectivity or Formation of Multiple Products (Mono-, Di-, and Poly-brominated)

Controlling the degree and position of bromination on a substituted thiophene ring can be challenging, often resulting in a mixture of products that are difficult to separate.

Question: My bromination reaction is producing a mixture of mono- and di-brominated products, and the regioselectivity is poor. How can I improve this?

Answer:

Achieving high regioselectivity and avoiding over-bromination requires careful control of the brominating agent, stoichiometry, solvent, and temperature.

Troubleshooting Workflow for Poor Bromination Selectivity

poor_selectivity_bromination start Poor Regioselectivity/ Mixture of Products check_reagent 1. Choice and Stoichiometry of Brominating Agent start->check_reagent check_conditions 2. Reaction Conditions start->check_conditions check_substituent 3. Influence of Thiophene Substituent start->check_substituent sub_reagent1 Use N-Bromosuccinimide (NBS) for higher selectivity over Br2. check_reagent->sub_reagent1 sub_reagent2 Carefully control stoichiometry (1.0 eq for mono-bromination). check_reagent->sub_reagent2 sub_conditions1 Perform the reaction at low temperature (e.g., 0 °C to RT). Higher temperatures can lead to over-bromination. check_conditions->sub_conditions1 sub_conditions2 Choice of solvent is critical. Acetic acid can promote high selectivity for the 2-position. check_conditions->sub_conditions2 sub_substituent1 Activating groups increase the rate and risk of over-bromination. check_substituent->sub_substituent1 sub_substituent2 Consider a two-step lithiation-bromination for absolute regiocontrol. check_substituent->sub_substituent2 solution Improved Selectivity sub_reagent1->solution sub_reagent2->solution sub_conditions1->solution sub_conditions2->solution sub_substituent1->solution sub_substituent2->solution

Caption: A systematic workflow for troubleshooting poor selectivity in thiophene bromination.

Key Troubleshooting Steps:

  • Brominating Agent and Stoichiometry:

    • N-Bromosuccinimide (NBS) vs. Bromine (Br₂): NBS is generally the reagent of choice for selective bromination of thiophenes as it is a milder and more selective brominating agent than elemental bromine.[12][13][14] Br₂ can be more aggressive and lead to over-bromination.[15]

    • Stoichiometry: For mono-bromination, it is critical to use no more than one equivalent of the brominating agent. Even a slight excess can lead to the formation of di-brominated products, especially with activated thiophene rings.[16]

  • Reaction Conditions:

    • Temperature: Bromination reactions are often exothermic. Running the reaction at a controlled low temperature (e.g., 0 °C or room temperature) is crucial to prevent over-bromination. Temperatures above 60°C have been shown to increase the formation of 2,5-dibromination products.[12]

    • Solvent: The choice of solvent can significantly impact the selectivity. Using glacial acetic acid as a solvent with NBS has been reported to give excellent regioselectivity for the 2-position of 3-alkylthiophenes.[12] Other commonly used solvents include chloroform, carbon tetrachloride, and acetonitrile.[17]

  • Influence of Substituents:

    • Activating vs. Deactivating Groups: Electron-donating groups (e.g., alkyl, alkoxy) activate the thiophene ring towards electrophilic substitution, making over-bromination more likely. Electron-withdrawing groups (e.g., nitro, cyano) deactivate the ring, and more forcing conditions may be required.

    • Alternative Strategy for Absolute Regiocontrol: For substrates where direct bromination gives poor regioselectivity, a two-step approach is often more reliable. This involves the regioselective lithiation of the thiophene followed by quenching with a bromine source (e.g., Br₂ or CBr₄).[18][19][20]

Frequently Asked Questions (FAQs)

Lithiation

  • Q1: Why is my reaction mixture turning brown during lithiation?

    • A1: A color change to yellow or orange upon addition of n-BuLi is normal. However, a dark brown or black color may indicate decomposition of the organolithium reagent or reaction with the solvent, often due to the temperature rising too high. Ensure your cooling bath is efficient and the n-BuLi is added slowly.[3]

  • Q2: I am trying to lithiate a 2-bromothiophene and then add an electrophile, but I am getting the debrominated starting material back after workup. What is happening?

    • A2: This is a common problem and usually points to the protonation of the lithiated intermediate.[1][5] The source of protons can be trace amounts of water in the solvent, on the glassware, or in the electrophile solution. Rigorous drying of all components is essential. Alternatively, the lithiated species may not be reacting with your electrophile, and is instead being protonated during the aqueous workup.

  • Q3: What is the role of TMEDA in lithiation reactions?

    • A3: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a chelating agent that breaks up the oligomeric clusters of n-BuLi, making it a more reactive and basic reagent.[3][21] This can accelerate the rate of lithiation and improve yields, particularly for less acidic protons.

Bromination

  • Q4: Can I use Br₂ in acetic acid for my bromination? I am seeing some issues.

    • A4: While Br₂ in acetic acid is a classic method, it can be problematic.[22] One common issue is the loss of volatile bromine, especially if the reaction is heated, leading to incomplete conversion.[22] Also, this method can be less selective than using NBS.[12]

  • Q5: How can I remove the succinimide byproduct from my NBS bromination reaction?

    • A5: Succinimide is soluble in water. After the reaction is complete, quenching with water and extracting the product with an organic solvent will leave the succinimide in the aqueous layer. A basic wash (e.g., with dilute sodium bicarbonate) can also help to remove any remaining succinic acid.

  • Q6: I am trying to mono-brominate a thiophene with two available alpha-positions and I am getting a mixture of the mono- and di-brominated products. How can I favor the mono-brominated product?

    • A6: To favor mono-bromination, you can try slow, dropwise addition of the NBS solution to a solution of the thiophene.[16] This keeps the concentration of the brominating agent low at any given time, disfavoring the second bromination. Using a slight excess of the thiophene starting material can also help.

Quantitative Data

Table 1: Effect of Acetic Acid Concentration on the Bromination of 3-n-Butylthiophene with NBS

Thiophene Concentration (M)Reaction Time (min)Yield of 2-bromo-3-n-butylthiophene (%)
0.55-1090
210-1588
5>3085
1020-3085
Data adapted from a study on the efficient and selective bromination of substituted thiophenes.[12]

Table 2: Comparison of Brominating Agents for Thiophene

Brominating AgentSolventConditionsMajor Product(s)Reported Yield (%)
Br₂Acetic AcidRT2-BromothiopheneNot specified
NBSAcetic AcidRT2-Bromo-3-alkylthiophenes85-98
Br₂Chloroform0 °C to RT2,3,5-Tribromothiophene (with excess Br₂)75-85
NBSAcetonitrile0 °C to RT3-Bromo-2-methylbenzo[b]thiophene99
Data compiled from multiple sources.[12][15][17][23]

Experimental Protocols

Protocol 1: Lithiation of 3-Bromothiophene and Quenching with an Electrophile

This protocol is adapted from established procedures for lithium-halogen exchange on brominated thiophenes.[8]

Materials:

  • 3-Bromothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) in pentane (2 equivalents)

  • Electrophile (e.g., N,N-Dimethylformamide, DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar

  • Septa

  • Argon or nitrogen line with a bubbler

  • Syringes

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • Reaction Setup: Assemble the flame-dried flask under a positive pressure of argon or nitrogen.

  • Addition of Reactants: To the flask, add anhydrous THF via syringe. Cool the flask to -78 °C in a dry ice/acetone bath. Add 3-bromothiophene (1 equivalent) dropwise via syringe.

  • Lithiation: Slowly add t-BuLi (2 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Slowly add the electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, to the reaction mixture at -78 °C.

  • Warming and Work-up: After the addition of the electrophile, stir the reaction at -78 °C for an additional hour before allowing it to slowly warm to room temperature. Stir for another 1-2 hours at room temperature.

  • Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Mono-bromination of 3-Alkylthiophene with NBS

This protocol is based on a study demonstrating highly selective bromination in acetic acid.[12]

Materials:

  • 3-Alkylthiophene (e.g., 3-hexylthiophene)

  • N-Bromosuccinimide (NBS) (1 equivalent)

  • Glacial acetic acid

  • Dichloromethane or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-alkylthiophene (1 equivalent) in glacial acetic acid.

  • Addition of NBS: Cool the solution in an ice bath. Add NBS (1 equivalent) portion-wise to the stirred solution. The reaction is often exothermic, so maintain the temperature below room temperature during the addition.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water and dichloromethane or diethyl ether.

  • Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel if necessary.

References

N-(5-bromothiophen-2-yl)acetamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(5-bromothiophen-2-yl)acetamide. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and potential degradation pathways of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide provides insights based on general principles of chemical stability and forced degradation studies for related molecular structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the structure, which contains an acetamide group and a brominated thiophene ring, the primary factors influencing stability are likely to be:

  • pH: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3]

  • Oxidizing agents: The electron-rich thiophene ring can be susceptible to oxidation.[4][5][6][7]

  • Light (Photostability): Thiophene derivatives can undergo photodegradation.[8][9][10][11]

  • Temperature: Elevated temperatures can accelerate hydrolytic, oxidative, and other degradation pathways.[12][13]

Q2: What are the likely degradation products of this compound under hydrolytic conditions?

A2: Under acidic or basic conditions, the amide bond is expected to be the primary site of hydrolysis.[1][2][3][14] This would likely yield 5-bromo-2-aminothiophene and acetic acid.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[15][16][17][18][19] This involves developing an HPLC method that can separate the parent compound from all potential degradation products, allowing for accurate quantification of the remaining active substance.

Q4: What are the recommended storage conditions for this compound?

A4: While specific stability data is unavailable, general best practices for storing structurally related compounds suggest:

  • Temperature: Controlled room temperature or refrigeration, depending on preliminary stability assessments.

  • Light: Protection from light, for instance, by using amber vials or storing in the dark.[20]

  • Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[20]

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) Secondary interactions between the analyte and the stationary phase; sample overload.Adjust mobile phase pH; use a different column chemistry; reduce sample concentration.[21][22]
Shifting retention times Changes in mobile phase composition; column degradation; temperature fluctuations.Ensure consistent mobile phase preparation; use a column thermostat; replace the column if necessary.[22][23][24]
Ghost peaks Contamination in the mobile phase or injector.Use high-purity solvents; clean the injector and sample loop.[24]
Baseline noise or drift Air bubbles in the mobile phase; contaminated solvents; detector issues.Degas the mobile phase; use fresh, high-purity solvents; check the detector lamp.[21][24]
Unexpected Experimental Results
Problem Potential Cause Troubleshooting Steps
Low assay values Degradation of the compound due to improper storage or handling.Verify storage conditions (temperature, light exposure); prepare fresh solutions.
Appearance of unknown peaks in chromatogram Formation of degradation products during the experiment.Conduct forced degradation studies to identify potential degradants; ensure the analytical method is stability-indicating.
Inconsistent results between experiments Variability in experimental conditions (pH, temperature, light exposure).Standardize all experimental parameters; use controlled environmental chambers for stability studies.

Potential Degradation Pathways

Given the chemical structure of this compound, several degradation pathways can be hypothesized. These are based on the known reactivity of the acetamide and bromothiophene functional groups.

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product1 5-bromo-2-aminothiophene parent->hydrolysis_product1 H₂O, H⁺ or OH⁻ hydrolysis_product2 Acetic Acid parent->hydrolysis_product2 H₂O, H⁺ or OH⁻ oxidation_product Thiophene S-oxide derivative parent->oxidation_product [O] photo_product Various photolytic products parent->photo_product hν (Light)

Caption: Potential degradation pathways for this compound.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[25][26][27][28][29]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples along with a non-stressed control sample using a developed stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound.

  • Identify and quantify the major degradation products.

  • Determine the mass balance to ensure that all degradation products are accounted for.

Workflow for Forced Degradation Study start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample analyze HPLC Analysis sample->analyze evaluate Evaluate Data (% Degradation, Impurity Profile) analyze->evaluate end Establish Stability Profile evaluate->end

References

Navigating Thiophene Functionalization: A Guide to Preventing Debromination

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing debromination during the functionalization of thiophenes. Unwanted debromination is a common side reaction that can lead to reduced yields and complex purification challenges. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate this issue in your chemical reactions.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific experimental issues where debromination is a prevalent side reaction.

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Heck)

Symptoms:

  • Formation of a significant amount of debrominated thiophene byproduct.[1]

  • Low yields of the desired functionalized product.[1]

  • Complex product mixtures that are difficult to purify.[1]

Root Causes and Solutions: Debromination in palladium-catalyzed coupling reactions, often termed hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species.[1] This species then participates in a competing catalytic cycle, leading to the cleavage of the C-Br bond. The source of the hydride can be the base, solvent, or impurities.[1]

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

G cluster_0 start Debromination Observed optimize_base Optimize Base start->optimize_base screen_ligands Screen Ligands optimize_base->screen_ligands Still issues? improved Improved Yield optimize_base->improved Aggressive base? lower_temp Lower Temperature screen_ligands->lower_temp Still issues? resolved Resolved screen_ligands->resolved check_reagents Check Solvent & Reagents lower_temp->check_reagents Still issues? lower_temp->resolved check_reagents->resolved

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

Data Presentation: Impact of Reaction Parameters on Debromination

Potential CauseProposed Solution & Rationale
Aggressive Base Switch to a milder or sterically hindered base. Strong, nucleophilic bases (e.g., NaOH, NaOtBu) can promote the formation of Pd-H species. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective for the coupling reaction while minimizing debromination.[1]
Suboptimal Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands can promote the desired reductive elimination over side reactions and stabilize the palladium catalyst.[1]
High Reaction Temperature Lower the reaction temperature. High temperatures can accelerate the rate of debromination.[1] Attempt the reaction at a lower temperature (e.g., 40-80 °C) and monitor for improvement.[1]
Presence of Protic Impurities Use anhydrous, degassed solvents and high-purity reagents. Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species.[1] Curiously, in some cases, completely anhydrous conditions can shut down both debromination and the desired reaction, suggesting a small amount of water can be crucial for the coupling.[2]
Issue 2: Debromination During Lithiation or Grignard Reagent Formation

Symptoms:

  • Formation of 3-bromothiophene or thiophene after quenching the reaction.[1]

  • Low yield of the desired functionalized product.[1]

Root Causes and Solutions: Organometallic intermediates formed from bromothiophenes can be unstable and are readily quenched by trace amounts of protic impurities or even the solvent at higher temperatures.[1]

Troubleshooting Workflow for Lithiation Reactions:

G cluster_0 start Debromination During Lithiation check_temp Is Temperature Low Enough? (-78°C or lower) start->check_temp lower_temp Maintain at -78°C or lower check_temp->lower_temp No check_anhydrous Are Reagents/Glassware Strictly Anhydrous? check_temp->check_anhydrous Yes lower_temp->check_anhydrous dry_reagents Flame-dry glassware, use freshly distilled anhydrous solvents check_anhydrous->dry_reagents No/Unsure minimized Debromination Minimized check_anhydrous->minimized Yes dry_reagents->minimized

Caption: Troubleshooting workflow for debromination during lithiation.[3]

Data Presentation: Recommended Conditions for Thiophene Lithiation

ParameterRecommendation for Minimizing DebrominationRationale
Organolithium Reagent 2 equivalents of t-BuLiThe first equivalent performs the lithium-halogen exchange, and the second eliminates the t-BuBr byproduct, preventing it from reacting with the desired product.[3]
Temperature -78 °C or lowerLithium-halogen exchange is very fast even at low temperatures, while side reactions are suppressed.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents quenching of the highly reactive organolithium species by atmospheric moisture and oxygen.[3]
Reagents/Glassware Strictly anhydrousPrevents protonation of the thienyllithium intermediate by water or other protic impurities.[3]

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common problem in thiophene chemistry?

A1: The carbon-bromine bond on the thiophene ring can be susceptible to cleavage under various reaction conditions.[3] This can occur through mechanisms like protonolysis of organometallic intermediates or reductive dehalogenation.[3] The formation of highly reactive species like thienyllithium or thienylmagnesium bromide makes the carbon atom where the bromine was attached highly basic and prone to protonation from any available protic source, leading to a debrominated byproduct.[3]

Q2: In which common reactions is debromination of bromothiophene frequently observed?

A2: Debromination is a significant side reaction in several key transformations, including:

  • Lithium-Halogen Exchange: When forming thienyllithium using organolithium reagents like n-BuLi or t-BuLi.[3]

  • Grignard Reagent Formation: During the reaction of bromothiophene with magnesium metal.[3]

  • Palladium-Catalyzed Cross-Coupling Reactions: The starting material can be debrominated, especially at elevated temperatures or with certain ligand and base combinations.[3]

Q3: How does the position of the bromine atom on the thiophene ring affect the likelihood of debromination?

A3: The 2-position of thiophene is more acidic than the 3-position. This makes direct lithiation at the 2-position more favorable.[4] In metal-halogen exchange, the formation of the more stable 2-thienyllithium intermediate from 2-bromothiophene is generally favored and kinetically rapid at low temperatures.[4] While metal-halogen exchange at the 3-position is also possible, it can be slower, potentially allowing more time for side reactions like debromination to occur.[4]

Q4: Can the choice of solvent influence the rate of debromination?

A4: Yes, the solvent plays a crucial role. For Grignard reactions and lithium-halogen exchange, aprotic and anhydrous ethers like tetrahydrofuran (THF) or diethyl ether (Et2O) are essential to prevent protonation of the organometallic intermediates.[3]

Experimental Protocols

Protocol 1: Optimized Lithiation of 3-Bromothiophene

This protocol is designed to minimize debromination during the formation of 3-thienyllithium.

Materials:

  • 3-bromothiophene

  • t-Butyllithium (t-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Standard Schlenk line glassware

Procedure:

  • Dissolve 3-bromothiophene (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add t-BuLi (2 equivalents) dropwise, ensuring the internal temperature does not rise above -75 °C.[3]

  • Stir the reaction mixture at -78 °C for 1 hour. The first equivalent of t-BuLi performs the halogen exchange, while the second reacts with the generated t-BuBr to form isobutylene, preventing side reactions.[3]

  • The resulting solution of 3-thienyllithium is now ready for reaction with an electrophile at low temperature.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Bromothiophenes with Minimized Debromination

This protocol provides a starting point for optimizing Suzuki-Miyaura reactions to reduce debromination.

Materials:

  • Bromothiophene derivative

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent mixture (e.g., dioxane/water)

Procedure:

  • To a solution of the bromothiophene (1 equivalent) in a suitable solvent mixture (e.g., 6:1 dioxane/water) in a Schlenk flask, add the boronic acid (1.1 equivalents), base (2 equivalents), and palladium catalyst (e.g., 0.05 equivalents).[5]

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.[5]

  • Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ether) and water.[5]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Note on Solvent: The amount of water can be critical. While some water is often necessary for the reaction to proceed, excessive amounts can lead to increased dehalogenation.[2] Optimization of the solvent ratio is recommended.

References

Technical Support Center: Scaling Up Laboratory Synthesis of N-(5-bromothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the laboratory synthesis of N-(5-bromothiophen-2-yl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in overcoming common challenges and ensuring a successful synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Poor Quality Starting Materials: 2-amino-5-bromothiophene may have degraded, or the acetylating agent may be hydrolyzed. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Base Ineffectiveness: If using a base like triethylamine, it may have been of poor quality or insufficient amount.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. 2. Ensure the purity of 2-amino-5-bromothiophene using techniques like NMR or melting point analysis. Use freshly opened or properly stored acetyl chloride or acetic anhydride. 3. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). 4. Use a freshly opened bottle of a suitable base and ensure it is added in the correct stoichiometric amount.
Presence of Multiple Spots on TLC 1. Diacetylation: The primary amine may have been acetylated twice, especially if an excess of the acetylating agent was used under harsh conditions. 2. Side Reactions: The thiophene ring itself might undergo side reactions under certain conditions. 3. Unreacted Starting Material: The reaction has not gone to completion.1. Use a stoichiometric amount or a slight excess of the 2-amino-5-bromothiophene. Add the acetylating agent slowly and at a controlled temperature. 2. Employ milder reaction conditions. Avoid strong acids or high temperatures that could lead to ring opening or other side reactions. 3. As mentioned above, monitor the reaction by TLC and adjust the reaction time accordingly.
Product is Oily or Difficult to Crystallize 1. Presence of Impurities: Residual solvent, unreacted starting materials, or byproducts can prevent crystallization. 2. Incorrect Solvent System for Recrystallization: The chosen solvent may not be suitable for inducing crystallization of the product.1. Purify the crude product using column chromatography on silica gel. 2. Perform a systematic solvent screen for recrystallization. Good solvent systems for similar compounds often include ethanol/water, ethyl acetate/hexanes, or toluene.
Product Darkens Over Time 1. Oxidation/Decomposition: Thiophene derivatives can be susceptible to oxidation, especially in the presence of light and air.1. Store the purified product under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common and straightforward method is the N-acetylation of 2-amino-5-bromothiophene. This can be achieved using either acetyl chloride in the presence of a base or by reacting with acetic anhydride.[1][2]

Q2: Which acetylating agent is better: acetyl chloride or acetic anhydride?

Both acetylating agents are effective. Acetyl chloride is generally more reactive but produces hydrochloric acid as a byproduct, which needs to be neutralized by a base like triethylamine or pyridine.[1] Acetic anhydride is less reactive and produces acetic acid, which can sometimes be easier to remove. For simple acetylations, refluxing with acetic anhydride can be a very effective and straightforward method.[2]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, being more polar than the starting amine, will have a lower Rf value.

Q4: What are the key safety precautions to take during this synthesis?

  • Acetyl chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-amino-5-bromothiophene is a halogenated aromatic amine and should be handled with care, as such compounds can be toxic.

  • Triethylamine has a strong, unpleasant odor and is flammable.

  • Always work in a well-ventilated fume hood and wear appropriate PPE.

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR: A singlet for the acetyl methyl group (around 2.1-2.3 ppm), two doublets for the thiophene protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: Resonances for the acetyl carbonyl carbon (around 168-170 ppm), the acetyl methyl carbon (around 23-25 ppm), and four distinct signals for the thiophene ring carbons.

  • IR Spectroscopy: A characteristic C=O stretching frequency for the amide around 1660-1680 cm⁻¹ and an N-H stretching band around 3200-3300 cm⁻¹.

Experimental Protocols

Two common protocols for the synthesis of this compound are provided below.

Protocol 1: Acetylation using Acetyl Chloride and Triethylamine

This method is based on the general procedure for the N-acylation of aminothiophenes.[1]

Materials:

  • 2-amino-5-bromothiophene

  • Acetyl chloride

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromothiophene (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.1 eq) to the solution and stir at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

experimental_workflow_1 cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 2-amino-5-bromothiophene in anhydrous THF add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_acetyl_chloride Add Acetyl Chloride cool->add_acetyl_chloride react Stir at Room Temperature (2-4 hours) add_acetyl_chloride->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Protocol 2: Acetylation using Acetic Anhydride

This method is a straightforward procedure that often yields clean products.[2]

Materials:

  • 2-amino-5-bromothiophene

  • Acetic anhydride

  • Water

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, suspend 2-amino-5-bromothiophene (1.0 eq) in acetic anhydride (3.0 eq).

  • Heat the mixture to reflux (approximately 140 °C) for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of cold water with stirring to precipitate the product and quench the excess acetic anhydride.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure this compound.

experimental_workflow_2 cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Suspend 2-amino-5-bromothiophene in Acetic Anhydride reflux Reflux for 1-2 hours start->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Cold Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize product This compound recrystallize->product

Quantitative Data Summary

Due to the lack of specific literature data for the synthesis of this compound in the search results, the following table provides typical ranges and values based on analogous reactions.

Parameter Protocol 1 (Acetyl Chloride) Protocol 2 (Acetic Anhydride)
Typical Yield 70-90%75-95%
Reaction Time 2-4 hours1-2 hours
Reaction Temperature 0 °C to Room TemperatureReflux (~140 °C)
Purity (after purification) >98%>98%

References

Alternative reagents for the bromination of acetamido-thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the bromination of acetamido-thiophenes. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during these chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the bromination of acetamido-thiophenes?

A1: The most common reagents are molecular bromine (Br₂) in a solvent like acetic acid and N-Bromosuccinimide (NBS) in solvents such as tetrahydrofuran (THF) or acetonitrile. Due to the hazardous nature of molecular bromine, NBS is often preferred as a safer alternative.[1] Other, more modern and safer alternatives include electrochemical bromination and systems that generate bromine in situ, such as the use of hydrogen peroxide with hydrobromic acid (H₂O₂/HBr).

Q2: What is the expected regioselectivity for the bromination of 2-acetamido-thiophene?

A2: The acetamido group is an activating ortho-, para-director. In the case of 2-acetamido-thiophene, the most activated and sterically accessible position is the 5-position. Therefore, monobromination is expected to predominantly yield 5-bromo-2-acetamido-thiophene. Dibromination would likely occur at the 3 and 5-positions.

Q3: Why is my bromination of a thiophene derivative with bromine in acetic acid not working?

A3: There could be several reasons for this. One common issue is the loss of bromine gas, especially if the reaction is heated without a well-sealed system.[2][3] Another possibility is that the reaction conditions are not optimal for your specific substrate. For electron-rich thiophenes, the reaction can sometimes lead to a complex mixture of products or decomposition if not properly controlled. It is also possible that the work-up procedure is not effectively isolating the desired product.

Q4: Can I use N-Bromosuccinimide (NBS) for the bromination of acetamido-thiophenes?

A4: Yes, NBS is a widely used and effective reagent for the bromination of thiophenes and their derivatives. It is considered a safer and easier-to-handle alternative to liquid bromine.[1] The reaction is typically carried out in a suitable solvent like THF or acetonitrile.

Q5: How can I avoid polybromination of my acetamido-thiophene?

A5: To avoid polybromination, you can try the following:

  • Use a controlled amount of the brominating agent (typically 1.0 to 1.2 equivalents for monobromination).

  • Perform the reaction at a low temperature to control the reactivity.

  • Slowly add the brominating agent to the reaction mixture.

  • Using a milder brominating agent can also help improve selectivity.

Q6: What are some safer alternatives to using molecular bromine?

A6: Safer alternatives to molecular bromine include:

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle.[1]

  • In situ generation of bromine: This can be achieved using reagents like potassium bromide (KBr) with an oxidant such as sodium hypochlorite (NaOCl) or hydrogen peroxide (H₂O₂).[4]

  • Electrochemical bromination: This method generates the brominating species in situ through electrolysis, offering a high degree of control and safety.[5]

  • Pyridinium hydrobromide perbromide (Py-HBr₃): A solid, stable source of bromine.

Troubleshooting Guides

Issue 1: The reaction is not proceeding to completion; starting material remains.
Possible Cause Troubleshooting Step
Insufficiently active brominating agent For less reactive substrates, a stronger brominating agent or the addition of a catalyst may be necessary. For NBS bromination, adding a catalytic amount of a protic acid can increase the electrophilicity of the bromine.
Low reaction temperature While low temperatures are good for control, they might slow down the reaction excessively. Try gradually increasing the temperature and monitoring the reaction by TLC.
Poor quality of reagents Ensure that the brominating agent is of high purity. NBS, for instance, can decompose over time. Recrystallization of NBS may be necessary.
Inappropriate solvent The choice of solvent can significantly impact the reaction. Try different solvents like THF, acetonitrile, or a mixture. For NBS reactions, polar aprotic solvents are often effective.
Issue 2: A complex mixture of products is formed, including polybrominated species.
Possible Cause Troubleshooting Step
Excess of brominating agent Carefully control the stoichiometry of the brominating agent. Use of 1.0-1.1 equivalents is recommended for monobromination.
Reaction temperature is too high High temperatures can lead to over-reaction. Perform the reaction at 0°C or even lower temperatures.
Rapid addition of the brominating agent Add the brominating agent dropwise or in small portions over a period of time to maintain a low concentration of the electrophile in the reaction mixture.
Substrate is highly activated The acetamido group is strongly activating. Consider using a milder brominating agent.
Issue 3: The desired product is obtained, but it is difficult to purify.
Possible Cause Troubleshooting Step
Co-elution of product and byproducts during chromatography Optimize the solvent system for column chromatography. A gradient elution might be necessary. Sometimes, trying a different stationary phase (e.g., alumina instead of silica gel) can help.
Presence of succinimide byproduct (from NBS reactions) Succinimide is water-soluble. A thorough aqueous workup, including washes with water and brine, can help remove it.[6]
Product instability on silica gel Some brominated heterocycles can be sensitive to acidic silica gel. You can neutralize the silica gel by washing it with a dilute solution of triethylamine in the eluent before packing the column.
Crystallization issues If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that gives good quality crystals.

Data Presentation

Table 1: Comparison of Brominating Reagents for Thiophene Derivatives

Note: The following data is compiled from various sources and may not be specific to acetamido-thiophenes. Experimental conditions should be optimized for the specific substrate.

ReagentSubstrate ExampleSolventTemp. (°C)Time (h)Yield (%)RegioselectivityReference
Br₂/AcOH 5,6-dimethoxyindan-1-oneAcetic AcidRT2952,4-dibromo[7]
NBS 2-methylbenzo[b]thiopheneAcetonitrile0 to RT0.5993-bromo[8]
NBS 3-hexylthiopheneDMF--Quantitative2,5-dibromo[9]
Py-HBr₃ 4-chloroacetophenoneAcetic Acid90383α-bromo[10]
In situ Br₂ (NaOCl/HBr) PhenolCHCl₃50-78-99polybromo[4]
Electrochemical (NH₄Br) Substituted thiophenes----2-bromo[5]

Experimental Protocols

Protocol 1: Bromination of 2-Acetamido-thiophene using N-Bromosuccinimide (NBS)

This is a general procedure and may require optimization.

Materials:

  • 2-Acetamido-thiophene

  • N-Bromosuccinimide (NBS), recrystallized

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 2-acetamido-thiophene (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add NBS (1.1 equivalents) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any acid.

  • Extract the mixture with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Protocol 2: Bromination using Bromine in Acetic Acid

Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.

Materials:

  • 2-Acetamido-thiophene

  • Molecular bromine (Br₂)

  • Glacial acetic acid

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • Dissolve 2-acetamido-thiophene (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and protected from light.

  • Cool the solution to 0°C.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred reaction mixture.

  • Stir the reaction at 0°C to room temperature and monitor by TLC.

  • After the reaction is complete, pour the mixture into ice water.

  • Quench the excess bromine by adding saturated aqueous sodium bisulfite solution until the orange color disappears.

  • Neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.[7]

Visualizations

Experimental_Workflow General Experimental Workflow for Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Acetamido-thiophene in Anhydrous Solvent cool Cool to 0°C start->cool add_reagent Add Brominating Reagent (e.g., NBS) Portion-wise cool->add_reagent stir Stir and Monitor by TLC add_reagent->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify end Characterize Product purify->end

Caption: General experimental workflow for the bromination of acetamido-thiophenes.

Reagent_Selection Reagent Selection Logic start Starting Material: Acetamido-thiophene q_safety Is safety a primary concern? start->q_safety q_selectivity Is high regioselectivity for monobromination critical? q_safety->q_selectivity No reagent_safer Consider safer alternatives: - In situ Br₂ generation - Electrochemical bromination q_safety->reagent_safer Yes q_scale Is the reaction on a large scale? q_selectivity->q_scale No reagent_nbs Use NBS q_selectivity->reagent_nbs Yes reagent_br2 Use Br₂/AcOH with caution q_scale->reagent_br2 No q_scale->reagent_safer Yes reagent_control Use controlled conditions: - Slow addition - Low temperature reagent_nbs->reagent_control reagent_br2->reagent_control

Caption: Decision-making guide for selecting a brominating reagent.

References

Overcoming solubility issues of N-(5-bromothiophen-2-yl)acetamide in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with N-(5-bromothiophen-2-yl)acetamide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a substituted aromatic amide. Generally, its solubility is expected to be higher in polar aprotic and polar protic organic solvents. Due to the presence of the amide group, it can act as both a hydrogen bond donor and acceptor, which influences its interaction with various solvents.[1][2][3] However, the presence of the bromothiophene ring, a relatively non-polar and hydrophobic moiety, limits its solubility in non-polar solvents and water.

Q2: I am having trouble dissolving this compound in my reaction solvent. What are some initial steps I can take?

A2: If you are encountering solubility issues, consider the following initial troubleshooting steps:

  • Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents to identify a more suitable one for your reaction.

  • Heating: Gently warming the solvent can significantly increase the solubility of many organic compounds. Always consider the thermal stability of your compound and other reactants.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance the rate of dissolution.

  • Co-solvent System: Employing a mixture of solvents can often provide the desired solubility characteristics that a single solvent cannot.

Q3: Which solvents are commonly used for reactions involving this compound and its derivatives?

A3: Based on documented synthetic procedures, the following solvents and solvent systems have been successfully used, suggesting at least partial solubility of this compound or similar compounds under reaction conditions:

  • Acetonitrile

  • 1,4-Dioxane/Water mixtures

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Toluene

Troubleshooting Guides

Issue 1: Poor Solubility in a Non-Polar Solvent for a Suzuki Coupling Reaction

Problem: this compound is not dissolving sufficiently in toluene for a Suzuki coupling reaction, leading to a sluggish or incomplete reaction.

Solution Workflow:

start Insoluble this compound in Toluene for Suzuki Reaction step1 Option 1: Introduce a Co-solvent start->step1 step3 Option 2: Use a Phase-Transfer Catalyst start->step3 step5 Option 3: Increase Temperature start->step5 step2 Add 1,4-Dioxane to the Toluene (e.g., 4:1 Toluene:Dioxane) step1->step2 end_node Improved Solubility and Reaction Rate step2->end_node step4 Add a quaternary ammonium salt (e.g., TBAB) step3->step4 step4->end_node step6 Carefully heat the reaction mixture (monitor for degradation) step5->step6 step6->end_node

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Detailed Steps:

  • Introduce a Co-solvent: A mixture of solvents can enhance solubility. Studies have shown that a mixture of 1,4-dioxane and water can be effective for Suzuki reactions involving bromothiophene derivatives, as it improves the solubility of the arylboronic acid and the bromothiophene starting material.[4]

  • Use a Phase-Transfer Catalyst (PTC): If your reaction involves an aqueous phase (like with K₃PO₄ base), a PTC such as tetrabutylammonium bromide (TBAB) can help shuttle reactants across the phase boundary, which can be beneficial even if the organic reactant has low solubility in the bulk organic solvent.

  • Increase Temperature: Suzuki reactions are often run at elevated temperatures. Gradually increasing the reaction temperature while monitoring for any decomposition of starting materials or products can improve solubility and reaction kinetics.

Issue 2: Product Precipitation During Work-up

Problem: The desired product, synthesized from this compound, is precipitating out of the organic layer during aqueous work-up.

Solution:

  • "Salting Out": If the product has some water solubility, adding brine (a saturated aqueous solution of NaCl) instead of pure water for the wash steps can decrease the polarity of the aqueous layer.[5] This will reduce the solubility of the organic product in the aqueous phase and drive it into the organic layer.

  • Change Extraction Solvent: If the product is precipitating from a solvent like diethyl ether or ethyl acetate, it may be due to its limited solubility in that solvent at room temperature. Consider using a solvent in which the product is more soluble, such as dichloromethane (DCM) or chloroform, for the extraction.

Data Presentation

Qualitative Solubility of this compound
Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThe high polarity and ability to accept hydrogen bonds should facilitate the dissolution of the polar amide group.
Polar Protic Methanol, EthanolModerately SolubleCan act as both hydrogen bond donors and acceptors, interacting with the amide. Solubility may be limited by the hydrophobic bromothiophene ring.[6]
Ethers THF, 1,4-DioxaneSparingly SolubleThese solvents are moderately polar and can accept hydrogen bonds. THF has been used as a reaction solvent.
Chlorinated DCM, ChloroformSparingly SolubleLower polarity may limit solubility, but they are effective solvents for a wide range of organic compounds.
Aromatic Toluene, BenzenePoorly SolubleThe non-polar nature of these solvents is generally not conducive to dissolving the polar amide functionality.
Non-Polar Hexane, HeptaneInsolubleThe significant difference in polarity between the solvent and the amide group makes dissolution unlikely.
Aqueous WaterInsolubleThe large, hydrophobic bromothiophene portion of the molecule is expected to make it insoluble in water, despite the presence of the hydrogen-bonding amide group.[3]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of test solvents (e.g., DMSO, ethanol, THF, DCM, toluene, hexane)

  • Small vials (1-2 mL)

  • Spatula

  • Vortex mixer

Procedure:

  • Add approximately 5-10 mg of this compound to each labeled vial.

  • To each vial, add 0.5 mL of the respective test solvent.

  • Cap the vials and vortex for 1-2 minutes at room temperature.

  • Visually inspect each vial for undissolved solid.

  • If solid remains, gently warm the vial (e.g., in a 40-50 °C water bath) and vortex again to observe the effect of temperature.

  • Record your observations as "Soluble," "Sparingly Soluble," or "Insoluble" for each solvent at room temperature and with heating.

Protocol 2: Enhancing Solubility in a Reaction Mixture

Objective: To achieve a homogeneous reaction mixture when this compound has low solubility in the chosen solvent.

cluster_0 Solubility Enhancement Workflow start Heterogeneous Reaction Mixture step1 Apply Sonication (15-30 min) start->step1 check1 Homogeneous? step1->check1 step2 Gently Heat Mixture (e.g., to 50-60°C) check1->step2 No end_node Proceed with Reaction check1->end_node Yes check2 Homogeneous? step2->check2 step3 Add Co-solvent (e.g., 10-20% v/v polar aprotic solvent) check2->step3 No check2->end_node Yes check3 Homogeneous? step3->check3 check3->end_node Yes fail_node Consider Alternative Primary Solvent check3->fail_node No

Caption: Workflow for enhancing reactant solubility in a reaction.

Procedure:

  • Initial Setup: Combine this compound and the other solid reagents in a reaction flask with the chosen solvent.

  • Sonication: Place the flask in an ultrasonic bath at room temperature for 15-30 minutes. This can help to break up solid particles and increase the surface area for dissolution.

  • Controlled Heating: If sonication is insufficient, begin to slowly heat the mixture with stirring. Use a thermometer to monitor the temperature and avoid overheating, which could lead to decomposition.

  • Co-solvent Addition: If the compound remains insoluble even with heating, add a small amount of a co-solvent in which the compound is known to be more soluble (e.g., add DMSO or DMF to a reaction in THF). Add the co-solvent dropwise until the mixture becomes homogeneous. Be mindful that the co-solvent may affect the reaction outcome.

  • Monitoring: Once the reactants are dissolved, proceed with the reaction, keeping a close watch for any precipitation that may occur as the reaction progresses.

References

Minimizing tar formation in Friedel-Crafts acylation of thiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tar formation and overcome other common challenges during the Friedel-Crafts acylation of thiophene.

Troubleshooting Guide: Minimizing Tar and Side Product Formation

High-quality starting materials are crucial for a successful reaction. For instance, thiophene sourced from petroleum distillates may lead to higher conversion rates compared to synthetic thiophene, which might contain inhibitors. If low conversion is observed with synthetic thiophene, a purification step, such as nitric acid treatment, can remove impurities and improve performance.[1]

Question: I am observing significant tar formation or a dark-colored reaction mixture. What are the likely causes and how can I resolve this?

Answer: Tar formation is a common issue in Friedel-Crafts acylation of thiophene, often resulting from the high reactivity of the thiophene ring and the harshness of traditional Lewis acid catalysts like aluminum chloride (AlCl₃).[2][3] Thiophene's instability in the presence of strong Lewis acids can lead to undesirable side reactions and polymerization.[2][3]

Here are the primary causes and troubleshooting steps:

  • Harsh Catalyst: Strong Lewis acids such as AlCl₃ can attack the thiophene ring, leading to resinification.[2][3]

    • Solution: Opt for milder catalysts. Solid acid catalysts like Hβ zeolite have demonstrated excellent activity and selectivity, with thiophene conversions up to 99% and 2-acetylthiophene yields of 98.6%.[4] Milder Lewis acids like zinc chloride (ZnCl₂) are also effective and can simplify the workup process.[2][5] Other alternatives include phosphoric acid and ethylaluminum dichloride (EtAlCl₂).[1][6][7]

  • High Reaction Temperature: The acylation of thiophene is an exothermic reaction, and excessive temperatures can promote side reactions and tar formation.

    • Solution: Carefully control the reaction temperature. For instance, when using Hβ zeolite and acetic anhydride, a reaction temperature of 60°C is effective. If an exothermic reaction occurs, as is the case with phosphoric acid, cooling with a water bath may be necessary to manage the temperature.[7]

  • Sub-optimal Reagent Ratio: The molar ratio of thiophene to the acylating agent can influence the reaction outcome.

    • Solution: An excess of either thiophene or the acylating agent can increase the yield of the desired product.[2][7] For example, using a thiophene to acetic anhydride molar ratio of 1:3 with an Hβ zeolite catalyst has been shown to be effective.

  • Moisture Contamination: Traditional Lewis acids like AlCl₃ are highly sensitive to moisture, which can lead to catalyst deactivation and undesirable side reactions.[5]

    • Solution: Ensure all reagents and glassware are thoroughly dried before use. The use of solid acid catalysts like zeolites can be less sensitive to moisture.

Question: My reaction yield is low, even without significant tar formation. What factors could be contributing to this?

Answer: Low yields can stem from several factors beyond tar formation:

  • Catalyst Choice and Amount: The type and quantity of the catalyst are critical.

    • Solution: The catalytic activity can vary significantly between different catalysts. For solid acid catalysts like Hβ zeolite, the conversion of thiophene increases with the amount of catalyst used.

  • Reaction Time and Temperature: The reaction may not have proceeded to completion.

    • Solution: Optimize the reaction time and temperature. For example, with an Hβ zeolite catalyst, increasing the temperature from 40°C to 80°C can significantly increase the reaction rate.

  • Inefficient Acylating Agent: The choice of acylating agent can impact the reaction's success.

    • Solution: Acetic anhydride is a commonly used and effective acylating agent for thiophene.[2][5] In some cases, using it in excess can improve yields.[1]

  • Workup and Purification Issues: The desired product may be lost during the workup and purification steps.

    • Solution: Traditional workups involving AlCl₃ can be problematic due to the formation of stable complexes with the product, leading to large volumes of acidic waste.[5] The use of solid acid catalysts simplifies the workup, as the catalyst can be removed by filtration.[4]

Question: I am getting a mixture of 2-acetylthiophene and 3-acetylthiophene. How can I improve the regioselectivity for the 2-isomer?

Answer: The Friedel-Crafts acylation of thiophene strongly favors substitution at the 2-position due to the greater stabilization of the reaction intermediate.[8] However, the formation of the 3-isomer can occur.[1][5]

  • Temperature Control: Higher temperatures can sometimes lead to decreased selectivity.[5]

    • Solution: Maintain a controlled and optimized reaction temperature to favor the formation of the thermodynamically more stable 2-isomer.

  • Catalyst Choice: The nature of the catalyst can influence the product distribution.

    • Solution: While most catalysts favor the 2-position, it is advisable to screen different mild catalysts to optimize selectivity for your specific substrate and conditions.

FAQs

Q1: What are the main advantages of using solid acid catalysts like zeolites over traditional Lewis acids?

A1: Solid acid catalysts such as Hβ and HZSM-5 zeolites offer several advantages over traditional Lewis acids like AlCl₃. They are generally less corrosive, have a lower sensitivity to moisture, and are recoverable and reusable, which makes the process more environmentally friendly and cost-effective.[4][5] The workup procedure is also simplified, as the solid catalyst can be easily separated from the reaction mixture by filtration.[4]

Q2: Can I use acyl chlorides instead of acetic anhydride as the acylating agent?

A2: Yes, acyl chlorides are also commonly used as acylating agents in Friedel-Crafts reactions.[2][9] However, when using acyl chlorides with traditional Lewis acids like AlCl₃, a stoichiometric amount of the catalyst is often required due to the formation of a stable complex with the resulting ketone, which can complicate the process.[2]

Q3: What are the typical side products in the Friedel-Crafts acylation of thiophene besides tar?

A3: Besides tar and the 3-acetylthiophene isomer, another potential side reaction is diacylation. However, this is less common than in Friedel-Crafts alkylation because the acyl group is deactivating, making the mono-acylated product less reactive towards further acylation.[5][9] Using an excess of thiophene relative to the acylating agent can help to minimize diacylation.[5]

Q4: How can I purify the final 2-acetylthiophene product?

A4: After the reaction, if a solid catalyst is used, it can be filtered off.[4] The liquid product can then be purified by distillation.[5] An aqueous workup, potentially with a sodium carbonate solution wash, is often employed to remove any remaining acid and water-soluble impurities before distillation.[2][7]

Data Presentation

Table 1: Comparison of Catalytic Systems for the Acylation of Thiophene

CatalystAcylating AgentThiophene Conversion (%)2-Acetylthiophene Yield (%)Reaction ConditionsSource(s)
Hβ Zeolite Acetic Anhydride~9998.660°C, Thiophene:Ac₂O = 1:3[4]
Modified C25 Zeolite Acetic Anhydride99.0-80°C, 2h, Thiophene:Ac₂O = 1:2[4][10]
Zinc Chloride (ZnCl₂) Acetic Anhydride77-Exothermic, then cooled[2]
Ethylaluminum dichloride (EtAlCl₂) Succinyl Chloride-990°C, 2h, Thiophene:Acylating Agent = 2.1:1[4][6]
Phosphoric Acid (85%) Acetic Anhydride74-79-Reflux for 2 hours[7]

Experimental Protocols

Protocol 1: Acylation of Thiophene using Hβ Zeolite Catalyst

This protocol is adapted from a study on mild liquid-phase Friedel-Crafts acylation over solid-acid catalysts.[5]

Materials:

  • Thiophene (8.4 g, 0.1 mol)

  • Acetic anhydride (30.6 g, 0.3 mol)

  • Hβ Zeolite catalyst (1.17 g, pre-activated)

  • 50 ml round-bottom flask

  • Condenser

  • Thermometer

  • Magnetic stirrer

  • Water bath

Procedure:

  • To a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add thiophene and acetic anhydride.[5]

  • Add the fresh Hβ zeolite catalyst to the reaction mixture.[5]

  • Heat the mixture in a water bath to the desired reaction temperature (e.g., 60°C) with continuous stirring.

  • Monitor the reaction progress using a suitable analytical technique such as Gas Chromatography (GC).[4]

  • After the reaction is complete (e.g., 2 hours at 60°C for ~99% conversion), cool the mixture to room temperature.[4]

  • Separate the solid catalyst by filtration. The catalyst can be regenerated and reused.[4]

  • The liquid product can be purified by distillation.[5]

Protocol 2: Acylation of Thiophene using Zinc Chloride Catalyst

This protocol is based on a patented method for the preparation of 2-acetylthiophene.[5]

Materials:

  • Thiophene (168 g, 2.0 mol)

  • Acetic anhydride (95%, 107 g, ~1.0 mol)

  • Molten zinc chloride (4 g)

  • Reaction vessel equipped for heating and stirring

Procedure:

  • In a suitable reaction vessel, combine thiophene, acetic anhydride, and molten zinc chloride.[5]

  • Heat the reaction mixture to a temperature between 94-103°C with stirring.[5]

  • An exothermic reaction may occur, and the temperature should be controlled.[2]

  • After the reaction period (e.g., four hours), cool the mixture.[2]

  • Wash the cooled mixture with water and a sodium carbonate solution.[2]

  • Purify the product by distillation.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Thiophene and Acetic Anhydride add_catalyst Add Catalyst (e.g., Hβ Zeolite) reagents->add_catalyst In reaction flask heat_stir Heat and Stir (e.g., 60°C) add_catalyst->heat_stir monitor Monitor Progress (GC) heat_stir->monitor cool Cool Reaction Mixture monitor->cool filtrate Filter to Remove Solid Catalyst cool->filtrate distill Purify by Distillation filtrate->distill product product distill->product 2-Acetylthiophene

Caption: Experimental workflow for Friedel-Crafts acylation of thiophene.

troubleshooting_tar cluster_causes Potential Causes cluster_solutions Solutions start Issue: Excessive Tar Formation cause1 Harsh Catalyst (e.g., AlCl₃) start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Moisture Contamination start->cause3 sol1 Use Milder Catalyst (Zeolites, ZnCl₂, H₃PO₄) cause1->sol1 sol2 Implement Temperature Control (Cooling Bath) cause2->sol2 sol3 Ensure Anhydrous Conditions cause3->sol3

Caption: Troubleshooting logic for excessive tar formation.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the optimization of catalyst loading in cross-coupling reactions.

Q1: My reaction shows low or no conversion. How can I troubleshoot this?

Low or no conversion is a frequent issue that can often be traced back to the catalyst's activity or loading. Here are several steps to diagnose and resolve the problem:

  • Verify Catalyst Activity: Ensure your catalyst and precatalyst are not deactivated. Palladium(0) species are sensitive to air and moisture.[1] If using a Pd(II) precatalyst, ensure it is properly reduced to the active Pd(0) state.[2][3]

  • Increase Catalyst Loading: For initial screening of a difficult reaction, a higher catalyst loading (e.g., up to 5 mol%) might be necessary to see any conversion.[4] Low catalyst loadings are best reserved for reactions that have already been proven to be efficient.[4]

  • Check Ligand-to-Metal Ratio: The ratio of ligand to palladium can significantly impact catalyst activity. High ligand-to-palladium ratios can sometimes inhibit the reaction.[4] A 2:1 ligand-to-metal ratio is often a good starting point for many systems.[5]

  • Evaluate Substrate Reactivity: Some substrates, like aryl chlorides, are less reactive and may require more active catalyst systems or higher temperatures to achieve good conversion.[4][6] The reactivity order for aryl halides is generally I > OTf > Br >> Cl.[7]

  • Ensure Proper Reaction Conditions: Confirm that the temperature, solvent, and base are optimal for your specific substrates and catalyst system.[6][8] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[6]

Q2: I am observing significant side product formation, such as homocoupling. What can I do?

Homocoupling, the self-coupling of one of the starting materials, is a common side reaction.

  • Minimize Oxygen: Homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen.[1][6] Ensure your reaction is thoroughly degassed.

  • Adjust Stoichiometry: Using a slight excess of the halide coupling partner can sometimes minimize the homocoupling of the organometallic reagent.[1]

  • Use a Pd(0) Source: Using a Pd(0) precatalyst or ensuring the efficient reduction of a Pd(II) precatalyst can reduce side reactions promoted by Pd(II) species.[6]

Q3: How do I address protodeboronation in Suzuki reactions?

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with aqueous bases.[6]

  • Use Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize this side reaction.

  • Switch Boron Reagent: Boronic acid pinacol esters or potassium trifluoroborate salts are generally less prone to protodeboronation.[6]

  • Select the Right Base: The choice of base can influence the rate of protodeboronation. Screening different bases may be necessary.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for a Suzuki-Miyaura or Heck reaction?

Typical catalyst loadings can vary significantly based on the specific reaction. However, here are some general guidelines:

Reaction TypeCatalystTypical Loading (mol%)Notes
Suzuki-MiyauraPalladium0.5 - 2For many standard reactions.[9]
Suzuki-MiyauraPalladium0.001With highly active ligands like SPhos.[7]
Suzuki-MiyauraNickel5 - 10Nickel catalysts are less active than palladium.[9]
HeckPalladium5 - 20For initial investigations.[5]
HeckPalladacycles< 5Palladacycles can be more stable and active.[5]

Q2: How can I systematically optimize the catalyst loading for my reaction?

A systematic approach is crucial for efficient optimization.

  • Catalyst Screening Kits: Commercially available kits, such as KitAlysis™, provide a platform for rapidly screening a variety of pre-weighed catalysts and ligands under different solvent conditions.[10]

  • Design of Experiments (DoE): DoE is a powerful statistical method for simultaneously optimizing multiple reaction parameters, including catalyst concentration, temperature, and base concentration.[11][12][13] This approach can identify the optimal conditions with fewer experiments than traditional one-factor-at-a-time methods.[12]

Q3: When should I consider using a higher catalyst loading?

While lower catalyst loading is generally desirable for cost and sustainability, there are situations where a higher loading is necessary:

  • Difficult Substrates: Less reactive substrates, such as electron-deficient aryl halides or sterically hindered partners, may require a higher catalyst concentration to achieve a reasonable reaction rate.

  • Initial Screening: When exploring a new reaction, starting with a higher catalyst loading can help confirm that the desired transformation is feasible before optimizing for lower loadings.[4]

  • Presence of Catalyst Poisons: Impurities in the starting materials or solvent can act as catalyst poisons, deactivating a portion of the catalyst. A higher initial loading can compensate for this.

Experimental Protocols

Protocol: Screening for Optimal Catalyst Loading in a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general procedure for screening different catalyst loadings to determine the optimal concentration for a given Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup:

    • To a series of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), the boronic acid reagent (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Prepare a stock solution of the palladium precatalyst and ligand in the chosen solvent (e.g., toluene/water).

  • Catalyst Addition:

    • Add varying amounts of the catalyst stock solution to each reaction vial to achieve a range of catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

    • Ensure the final reaction volume and concentration of substrates are consistent across all vials.

  • Reaction Execution:

    • Seal the vials under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reactions to the desired temperature (e.g., 80-100 °C) and stir for a set period (e.g., 12-24 hours).

  • Analysis:

    • After the reaction is complete, cool the vials to room temperature.

    • Quench the reaction (e.g., with water) and extract the organic components (e.g., with ethyl acetate).

    • Analyze the crude reaction mixtures by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield for each catalyst loading.

  • Optimization:

    • Plot the yield as a function of catalyst loading to identify the minimum catalyst concentration required to achieve the maximum yield.

    • Further optimization of other parameters like temperature and reaction time can be performed at the determined optimal catalyst loading.

Visualizations

Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 pd2_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading No check_conditions Are reaction conditions (temp, base, solvent) optimal? check_catalyst->check_conditions Yes increase_loading->check_conditions optimize_conditions Optimize Conditions check_conditions->optimize_conditions No check_substrates Are substrates reactive? (e.g., not Ar-Cl) check_conditions->check_substrates Yes optimize_conditions->check_substrates use_active_catalyst Use a more active catalyst/ligand system check_substrates->use_active_catalyst No success Improved Yield check_substrates->success Yes use_active_catalyst->success

Caption: A decision tree for troubleshooting low yields.

Optimization_Workflow start Define Reaction Scope initial_screening Initial Catalyst Screening (e.g., KitAlysis) start->initial_screening identify_lead Identify Lead Catalyst System initial_screening->identify_lead doe_setup Set up Design of Experiments (DoE) identify_lead->doe_setup Lead Found doe_factors Factors: Catalyst Loading, Temperature, Concentration doe_setup->doe_factors run_doe Run Experiments doe_factors->run_doe analyze_results Analyze Results and Model run_doe->analyze_results optimal_conditions Determine Optimal Conditions analyze_results->optimal_conditions

References

Validation & Comparative

A Comparative Guide to the Reactivity of N-(5-bromothiophen-2-yl)acetamide and N-(5-chlorothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of N-(5-bromothiophen-2-yl)acetamide and N-(5-chlorothiophen-2-yl)acetamide, two key intermediates in the synthesis of pharmaceuticals and functional materials. The differentiation in reactivity, primarily driven by the halogen substituent at the 5-position of the thiophene ring, is a critical factor in reaction design and optimization. This comparison is supported by established principles of organic chemistry and data from analogous systems.

Executive Summary

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, this compound is demonstrably more reactive than its chloro-analogue. This heightened reactivity is a direct consequence of the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. Consequently, the bromo-derivative often requires milder reaction conditions, shorter reaction times, and can provide higher yields. The choice between these two reagents will likely be a balance between the higher reactivity of the bromo-compound and the potentially lower cost and greater availability of the chloro-analogue.

Theoretical Basis for Reactivity Difference

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the substrate. The energy required for this step is directly related to the strength of the carbon-halogen bond. The C-Br bond is inherently weaker than the C-Cl bond, leading to a lower activation energy for the oxidative addition of this compound. This fundamental difference in bond energy underpins the observed higher reactivity of the bromo-derivative.

Physicochemical and Reactivity Data

While direct, side-by-side experimental comparisons of these two specific compounds are not extensively available in the literature, the following tables summarize their known physical properties and provide an expected comparison of their performance in key cross-coupling reactions based on well-established reactivity trends for halo-aromatics and halo-heterocycles.

Table 1: Physicochemical Properties

PropertyThis compoundN-(5-chlorothiophen-2-yl)acetamide
CAS Number 68236-26-0[1]Not readily available
Molecular Formula C₆H₆BrNOSC₆H₆ClNOS
Molecular Weight 220.09 g/mol 175.64 g/mol
Appearance White to off-white crystalline solidExpected to be a white to off-white solid
Melting Point 122-124 °C (for a related derivative)[2]Not readily available
Solubility Soluble in most organic solvents[2]Expected to be soluble in most organic solvents

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid (Illustrative)

EntrySubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O908~85-95
2N-(5-chlorothiophen-2-yl)acetamidePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O10016~60-70
3N-(5-chlorothiophen-2-yl)acetamidePd₂(dba)₃ / XPhos (3 mol%)K₃PO₄1,4-Dioxane10012~80-90

Note: The data in this table is illustrative and based on established reactivity trends. The use of more advanced catalyst systems (Entry 3) can significantly improve the efficiency of reactions with less reactive chloro-substrates.

Table 3: Comparative Reactivity in Buchwald-Hartwig Amination with Morpholine (Illustrative)

EntrySubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPd₂(dba)₃ / BINAP (2 mol%)NaOtBuToluene10012~80-90
2N-(5-chlorothiophen-2-yl)acetamidePd₂(dba)₃ / BINAP (2 mol%)NaOtBuToluene11024~50-60
3N-(5-chlorothiophen-2-yl)acetamidePd(OAc)₂ / RuPhos (2 mol%)K₂CO₃t-BuOH11018~75-85

Note: The data in this table is illustrative. The choice of ligand is critical for the amination of less reactive aryl chlorides, with bulky, electron-rich phosphine ligands (e.g., RuPhos) often providing superior results (Entry 3).

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for N-(5-halothiophen-2-yl)acetamides. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of N-(5-phenylthiophen-2-yl)acetamide

Materials:

  • N-(5-halothiophen-2-yl)acetamide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add N-(5-halothiophen-2-yl)acetamide, phenylboronic acid, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and water.

  • Add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of N-(5-(morpholin-4-yl)thiophen-2-yl)acetamide

Materials:

  • N-(5-halothiophen-2-yl)acetamide (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to a flame-dried Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add N-(5-halothiophen-2-yl)acetamide and morpholine.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualized Workflows and Mechanisms

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative Addition HNR2 HNR2 HNR2->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow Setup 1. Assemble Reaction Reaction 2. Heat and Stir Setup->Reaction Inert Atmosphere Workup 3. Quench and Extract Reaction->Workup Cool to RT Purification 4. Column Chromatography Workup->Purification Crude Product Analysis 5. Characterize Product Purification->Analysis Pure Product

A generalized experimental workflow for cross-coupling reactions.

References

The Cutting Edge: A Comparative Analysis of Halogenated Thiophene Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Biological Activity of Halogenated Thiophene Derivatives

The introduction of halogens to a thiophene core is a well-established strategy in medicinal chemistry to modulate the biological activity of these versatile scaffolds. The nature and position of the halogen atom—be it fluorine, chlorine, bromine, or iodine—can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the biological activities of various halogenated thiophene derivatives, supported by experimental data, to inform the rational design of novel therapeutic agents.

Antimicrobial Activity: A Comparative Overview

Halogenated thiophene derivatives have demonstrated significant potential as antimicrobial agents. The choice of halogen and its substitution pattern on the thiophene ring are critical determinants of their antibacterial and antifungal efficacy.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Thiophene Derivatives
Compound/Derivative ClassHalogenTarget Organism(s)MIC (µg/mL)Reference
3-Halobenzo[b]thiophenesChloroStaphylococcus aureus16[1]
BromoStaphylococcus aureus16[1]
IodoStaphylococcus aureus>512[1]
ChloroBacillus cereus16[1]
BromoBacillus cereus16[1]
IodoBacillus cereus>512[1]
ChloroCandida albicans16[1]
BromoCandida albicans16[1]
IodoCandida albicans>512[1]
Thiophene Derivatives (unspecified core)Not specifiedColistin-Resistant Acinetobacter baumannii16-32 (MIC₅₀)[2]
Not specifiedColistin-Resistant Escherichia coli8-32 (MIC₅₀)[2]
5-bromothiophene-2-carboxylic acid derivative (4F)BromoXDR Salmonella Typhi3.125[3]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1)Not specifiedStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi0.81 (µM/ml)[4]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S4)Not specifiedCandida albicans, Aspergillus niger0.91 (µM/ml)[4]

Key Findings:

  • Impact of Halogen Type: Studies on 3-halobenzo[b]thiophenes reveal that chloro and bromo substitutions confer potent antimicrobial activity against Gram-positive bacteria and fungi, while iodo-substituted analogs show significantly reduced or no activity.[1] This suggests that the electronegativity and atomic size of the halogen are crucial for antimicrobial potency.

  • Activity against Resistant Strains: Certain thiophene derivatives have shown promising activity against multidrug-resistant bacteria, such as colistin-resistant A. baumannii and E. coli.[2]

  • Structure-Activity Relationship: The position of the halogen and other substituents on the thiophene ring plays a significant role in determining the antimicrobial spectrum and potency.[5]

Anticancer Activity: A Promising Frontier

The thiophene scaffold is a common feature in many anticancer agents, and halogenation has been shown to enhance their cytotoxic effects against various cancer cell lines.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Halogenated Thiophene Derivatives
Compound/Derivative ClassHalogen(s)Cancer Cell LineIC₅₀ (µM)Reference
Thiophene Carboxamide Derivative (2b)ChloroHep3B (Hepatocellular Carcinoma)5.46[6]
Thiophene Carboxamide Derivative (2d)ChloroHep3B (Hepatocellular Carcinoma)8.85[6]
Thiophene Carboxamide Derivative (2e)FluoroHep3B (Hepatocellular Carcinoma)12.58[6]
Halogenated Phenoxychalcone (2c)BromoMCF-7 (Breast Cancer)1.52[1]
Halogenated Phenoxychalcone (2f)ChloroMCF-7 (Breast Cancer)1.87[1]
N-acetylpyrazoline (3e)Chloro, BromoMCF-7 (Breast Cancer)5.02[1]
N-acetylpyrazoline (3f)ChloroMCF-7 (Breast Cancer)4.77[1]
1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)Not specifiedA549 (Lung Cancer)9.00[7]
Ring Deactivated Urea Derivative (UD19)Not specifiedA549 (Lung Cancer)7.2[7]

Key Findings:

  • Potent Cytotoxicity: Halogenated thiophene derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, including liver, breast, and lung cancer.[1][6][7]

  • Influence of Halogen and Position: The type and position of the halogen substituent can significantly impact anticancer activity. For instance, in a series of halogenated phenoxychalcones, the bromo-substituted compound (2c) showed a lower IC₅₀ value against MCF-7 cells compared to its chloro-analogue (2f).[1]

  • Mechanism of Action: The anticancer mechanisms of thiophene derivatives are diverse and can include the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.[8][9] For example, the potent derivative BU17 was found to induce G2/M cell cycle arrest and inhibit both tubulin polymerization and WEE1 kinase.[7]

Enzyme Inhibition: A Targeted Approach

Fluorinated thiophene derivatives, in particular, have been explored as enzyme inhibitors due to the unique properties conferred by the fluorine atom.

Table 3: Enzyme Inhibition by a Fluorinated Thiophene Derivative
CompoundTarget EnzymeInhibition Constant (K D)Reference
meta-CFT (a fluorinated thienopyrimidinone)Tryparedoxin (Tpx) from T. brucei3.7 ± 1.5 µM[10]

Key Findings:

  • Potent and Specific Inhibition: Fluorinated thienopyrimidinone inhibitors have been shown to covalently modify and induce the dimerization of the essential oxidoreductase Tpx from Trypanosoma brucei, the causative agent of African Sleeping Sickness.[10]

  • Fluorination Pattern Matters: The specific fluorination pattern on the inhibitor molecule can dramatically affect the affinity for the target enzyme, with dissociation constants spanning two orders of magnitude.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the halogenated thiophene derivatives for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is determined from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Compound Dilution: Serial two-fold dilutions of the halogenated thiophene derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A growth control well (no compound) and a sterility control well (no inoculum) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Science: Workflows and Mechanisms

To better understand the experimental processes and the proposed biological activities, the following diagrams have been generated.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_comp Prepare Halogenated Thiophene Derivatives start->prep_comp prep_bac Prepare Bacterial Inoculum start->prep_bac serial_dil Serial Dilution in 96-well Plate prep_comp->serial_dil inoculate Inoculate with Bacteria prep_bac->inoculate serial_dil->inoculate incubate Incubate (18-24h, 37°C) inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic data_table Tabulate MIC Values read_mic->data_table compare Compare Activity of Different Halogens data_table->compare end End compare->end

Caption: Workflow for Determining Antimicrobial Activity (MIC).

experimental_workflow_anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells prep_comp Prepare Compound Dilutions start->prep_comp treat_cells Treat Cells with Compounds seed_cells->treat_cells prep_comp->treat_cells incubate_treat Incubate (48-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570nm) solubilize->read_abs calc_ic50 Calculate IC50 Values read_abs->calc_ic50 compare Compare Cytotoxicity calc_ic50->compare end End compare->end

Caption: Workflow for Evaluating Anticancer Activity (MTT Assay).

proposed_mechanism_anticancer cluster_compound Halogenated Thiophene Derivative cluster_cell Cancer Cell compound Halogenated Thiophene tubulin Tubulin compound->tubulin Inhibits wee1 WEE1 Kinase compound->wee1 Inhibits microtubules Microtubule Assembly tubulin->microtubules g2m_checkpoint G2/M Checkpoint microtubules->g2m_checkpoint wee1->g2m_checkpoint cell_cycle_arrest G2/M Arrest g2m_checkpoint->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Validating the Mechanism of Action for N-(5-bromothiophen-2-yl)acetamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action for N-(5-bromothiophen-2-yl)acetamide analogs, a class of compounds showing promise in various therapeutic areas. By summarizing available experimental data, detailing key assay protocols, and visualizing relevant biological pathways, this document aims to facilitate further research and development of this chemical scaffold.

Introduction

This compound and its analogs are synthetic compounds characterized by a central thiophene ring, an acetamide group, and a bromine substitution. This structural motif has been explored for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Understanding the precise mechanism of action is crucial for the targeted development of these compounds as therapeutic agents. This guide explores the leading hypotheses for their biological activity, supported by data from structurally related compounds, and provides the necessary experimental frameworks for validation.

Potential Mechanisms of Action and Comparative Data

Based on the biological activities of structurally similar thiophene-based acetamide derivatives, two primary mechanisms of action are proposed for this compound analogs: inhibition of the BRAF V600E oncogenic kinase and modulation of inflammatory pathways through inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as TNF-α and IL-6.

Anticancer Activity: BRAF V600E Inhibition

The BRAF V600E mutation is a key driver in approximately 50% of melanomas and is found in other cancers as well. This mutation leads to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival. N-(thiophen-2-yl) benzamide derivatives, which are structurally analogous to this compound, have been identified as potent inhibitors of the BRAF V600E kinase[1][2].

Table 1: Comparative in vitro activity of N-(thiophen-2-yl) benzamide analogs against BRAF V600E

Compound IDStructureBRAF V600E IC50 (µM)[1]
a1 N-(thiophen-2-yl)benzamide2.01
b40 (Structure with modifications on the benzamide ring)Submicromolar
b47 (Structure with modifications on the benzamide ring)Submicromolar
Vemurafenib Approved BRAF V600E inhibitor (Reference)~0.03

Note: Specific structures for b40 and b47 are detailed in the source publication. Data for this compound analogs in this assay is not yet publicly available.

Anti-inflammatory Activity: COX-2, TNF-α, and IL-6 Inhibition

Chronic inflammation is a hallmark of many diseases, and its pathways are key targets for therapeutic intervention. Thiophene derivatives have been investigated for their anti-inflammatory properties, with evidence suggesting inhibition of the COX-2 enzyme and suppression of pro-inflammatory cytokines[3][4]. COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain. TNF-α and IL-6 are cytokines that play a central role in the inflammatory response.

Table 2: Comparative in vitro activity of various acetamide derivatives against COX-2

Compound ClassExample CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-Benzamido-N-(4-substituted phenyl)thiophene-3-carboxamideCompound VIIa0.2967.24[5]
Thiazolyl-hydrazine-methyl sulfonyl moietyCompound 340.140>714.28[4]
Celecoxib Approved COX-2 inhibitor0.4233.8[5]

Note: Data for this compound analogs in these specific assays is not yet publicly available. The table presents data for structurally related thiophene and acetamide derivatives to provide a benchmark for potential activity.

Signaling Pathways and Experimental Workflows

To validate the proposed mechanisms of action, specific signaling pathways and experimental workflows are critical.

BRAF V600E and the MAPK Signaling Pathway

Inhibition of BRAF V600E is intended to block the downstream activation of the MAPK/ERK signaling cascade, thereby inhibiting tumor cell proliferation and survival.

BRAF_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound analog Inhibitor->BRAF_V600E

BRAF V600E/MAPK Signaling Pathway Inhibition.
Inflammatory Signaling Pathways

The anti-inflammatory effects of the analogs can be validated by examining their impact on the production of prostaglandins and inflammatory cytokines.

Inflammatory_Pathway cluster_prostaglandin Prostaglandin Synthesis cluster_cytokine Cytokine Signaling Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation LPS LPS Macrophage Macrophage LPS->Macrophage TNFa_IL6 TNF-α & IL-6 Macrophage->TNFa_IL6 TNFa_IL6->Inflammation Inhibitor This compound analog Inhibitor->COX2 Inhibitor->Macrophage Inhibits cytokine production

Inhibition of Inflammatory Pathways.

Experimental Protocols

Detailed methodologies are essential for the reproducible validation of the proposed mechanisms of action.

BRAF V600E Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by the BRAF V600E enzyme.

Protocol Outline:

  • Reagents and Materials: Recombinant human BRAF V600E enzyme, MEK1 substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the this compound analogs. b. In a 96-well plate, add the BRAF V600E enzyme, the MEK1 substrate, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 to determine the inhibitory potential of the test compounds.

Protocol Outline:

  • Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent probe (e.g., Amplex™ Red), assay buffer, and test compounds.

  • Procedure: a. Prepare serial dilutions of the this compound analogs. b. In a 96-well plate, add the COX-2 enzyme, the fluorescent probe, and the test compound. c. Initiate the reaction by adding arachidonic acid. d. Measure the fluorescence intensity kinetically at specified excitation and emission wavelengths (e.g., 535 nm Ex / 587 nm Em) over time.

  • Data Analysis: Determine the rate of reaction for each compound concentration. Calculate the percent inhibition and determine the IC50 value.

TNF-α and IL-6 Inhibition Assay in Macrophages

This cell-based assay quantifies the reduction in the secretion of TNF-α and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).

Protocol Outline:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Procedure: a. Seed the macrophages in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the this compound analogs for a specified time (e.g., 1 hour). c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. d. Incubate for a further period (e.g., 24 hours). e. Collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 values.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting cancer and inflammatory diseases. The primary hypothesized mechanisms of action, inhibition of BRAF V600E and key inflammatory mediators like COX-2, TNF-α, and IL-6, are supported by evidence from structurally related compounds.

To definitively validate these mechanisms for this compound analogs, rigorous experimental testing using the detailed protocols provided in this guide is essential. Future research should focus on synthesizing a library of these analogs and performing in vitro and in vivo studies to establish a clear structure-activity relationship and to identify lead candidates with optimal potency, selectivity, and pharmacokinetic properties. The comparative data presented herein provides a benchmark for these future investigations, paving the way for the potential clinical translation of this promising class of compounds.

References

Structure-Activity Relationship of N-(5-bromothiophen-2-yl)acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Biological Activity of Related Thiophene Acetamide Derivatives

While direct quantitative data for a series of N-(5-bromothiophen-2-yl)acetamide derivatives is limited, studies on related N-(thiophen-2-yl) nicotinamide and other acetamide derivatives provide valuable insights into their potential as fungicidal and anticancer agents. The following table summarizes the activity of some relevant compounds.

Compound IDStructureTarget/AssayActivity (EC50/IC50)Reference
4h Methyl 5-(6-bromonicotinamido)-4-cyano-3-methylthiophene-2-carboxylateFungicidal activity against cucumber downy mildew>100 µg/mL
4f Ethyl 4-cyano-5-(5,6-dichloronicotinamido)-3-methylthiophene-2-carboxylateFungicidal activity against cucumber downy mildew1.8 µg/mL
b40 N-(5-tert-butyl-3-methylthiophen-2-yl)-3-(trifluoromethyl)benzamideBRAFV600E inhibition0.48 µM
b47 N-(5-tert-butyl-3-methylthiophen-2-yl)-3,5-bis(trifluoromethyl)benzamideBRAFV600E inhibition0.32 µM
3d N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamideCytotoxicity against SKNMC cells4.5 µM
3h N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamideCytotoxicity against HT-29 cells3.1 µM

Key Structure-Activity Relationship Insights from Related Compounds

Based on the analysis of related thiophene acetamide derivatives, the following SAR observations can be made, which may be applicable to the this compound scaffold:

  • Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring are critical for activity. For instance, in the N-(thiophen-2-yl) nicotinamide series, the presence of a cyano group at the 3-position and a methyl group at the 4-position of the thiophene ring, along with an ester group at the 5-position, significantly influences fungicidal activity.

  • Acetamide Moiety Modifications: Modifications of the acetamide nitrogen and the acetyl group can drastically alter biological activity. In the BRAFV600E inhibitor series, substitution on the benzamide portion of the molecule, particularly with trifluoromethyl groups, was shown to be crucial for potent inhibition.

  • Role of Halogens: The presence and position of halogen atoms can significantly impact activity. In the fungicidal N-(thiophen-2-yl) nicotinamide derivatives, dichlorination of the nicotinamide ring (compound 4f ) led to a marked increase in potency compared to a monobromo substitution (compound 4h ). Similarly, for N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, a chlorine atom at the ortho position of the phenyl ring resulted in high cytotoxicity.

Experimental Protocols

General Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

A solution of the appropriately substituted nicotinoyl chloride (1.2 mmol) in anhydrous dichloromethane (10 mL) is added dropwise to a stirred solution of the substituted 2-aminothiophene derivative (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (20 mL) at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours. After completion of the reaction, the mixture is washed with water (3 x 20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-(thiophen-2-yl) nicotinamide derivative.

In Vitro BRAFV600E Kinase Assay

The inhibitory activity against BRAFV600E is determined using an ELISA-based MEK phosphorylation assay. Recombinant BRAFV600E protein is incubated with the test compounds at various concentrations in a kinase reaction buffer containing MEK1 as a substrate and ATP. The reaction is allowed to proceed for a specified time at room temperature and then stopped. The amount of phosphorylated MEK1 is quantified using a specific antibody for phospho-MEK1 and a secondary antibody conjugated to horseradish peroxidase. The absorbance is read at 450 nm, and the IC50 values are calculated from the dose-response curves.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines (e.g., SKNMC, HT-29) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Visualizations

SAR_General_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis ThiopheneAmine Substituted 2-Aminothiophene Coupling Amide Coupling ThiopheneAmine->Coupling AcetateChloride Substituted Acetyl/Aroyl Chloride AcetateChloride->Coupling Derivative N-(Thiophen-2-yl)acetamide Derivative Library Coupling->Derivative BioAssay Biological Assays (e.g., Kinase, Cytotoxicity) Derivative->BioAssay ActivityData Activity Data (IC50/EC50 values) BioAssay->ActivityData SAR Structure-Activity Relationship Analysis ActivityData->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->ThiopheneAmine Design New Analogs

Caption: General workflow for SAR studies of N-(thiophen-2-yl)acetamide derivatives.

SAR_Hypothetical_Modifications cluster_thiophene Thiophene Ring Modifications cluster_acetamide Acetamide Moiety Modifications Core This compound R1 Position 3 (R1) Core->R1 Substitution R2 Position 4 (R2) Core->R2 Substitution R3 Acetamide N-substituent (R3) Core->R3 Substitution R4 Acetyl Group (R4) Core->R4 Replacement Activity Biological Activity R1->Activity R2->Activity R3->Activity R4->Activity

Caption: Potential modification sites for SAR studies of this compound.

Scant Public Data on N-(5-bromothiophen-2-yl)acetamide Derivatives Necessitates Broader View on Thiophene Analogs for Fungicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, while specific quantitative antifungal efficacy data for N-(5-bromothiophen-2-yl)acetamide derivatives remains limited in publicly accessible scientific literature, analysis of structurally related thiophene-based compounds reveals promising fungicidal potential when compared to established commercial fungicides.

To provide a substantive comparison, this guide presents data on a closely related class of compounds, N-(thiophen-2-yl) nicotinamide derivatives, for which comprehensive studies have been published. These derivatives share the core thiophene-amide structure and have been evaluated against commercially available fungicides, offering valuable insights into the potential efficacy of this chemical family.

Comparative Efficacy of Thiophene Derivatives

A study focusing on N-(thiophen-2-yl) nicotinamide derivatives has demonstrated their significant in vivo fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis). The half-maximal effective concentration (EC50) values of the most potent derivatives were found to be superior to those of the commercial fungicides diflumetorim and flumorph in greenhouse trials.

Compound/FungicideTarget PathogenEC50 (mg/L)
Derivative 4f Pseudoperonospora cubensis1.96 [3][4]
Derivative 4a Pseudoperonospora cubensis4.69 [3][4]
FlumorphPseudoperonospora cubensis7.55[3][4]
DiflumetorimPseudoperonospora cubensis21.44[3][4]

Table 1: In Vivo Fungicidal Activity (EC50) of N-(thiophen-2-yl) nicotinamide Derivatives vs. Commercial Fungicides in Greenhouse Trials.

Furthermore, field trials underscored the practical potential of these derivatives. A 10% EC formulation of derivative 4f exhibited control efficacy superior to both flumorph and mancozeb at specified concentrations.

TreatmentConcentration (mg/L)Control Efficacy (%)
Derivative 4f 100 70 [3][4]
200 79 [3][4]
Flumorph20056[3][4]
Mancozeb100076[3][4]

Table 2: Field Trial Control Efficacy of Lead Derivative 4f and Commercial Fungicides against Cucumber Downy Mildew.

Experimental Protocols

The following methodologies were employed to determine the fungicidal efficacy of the N-(thiophen-2-yl) nicotinamide derivatives.

In Vivo Greenhouse Bioassay for Curative Effect
  • Plant Cultivation: Cucumber plants (Cucumis sativus L., cv. Jinyan No. 4) were cultivated in a greenhouse at 20-25°C until they reached the two-leaf stage.

  • Inoculation: A suspension of Pseudoperonospora cubensis sporangia (4 × 10^4 spores/mL) was sprayed evenly onto the cucumber leaves. The inoculated plants were then incubated in a high-humidity (95%) environment at 20-22°C for 24 hours in the dark to allow for infection.

  • Treatment Application: The synthesized compounds and commercial fungicides were dissolved in dimethyl sulfoxide (DMSO) and diluted with distilled water containing Tween 80 to create a series of concentrations. These solutions were sprayed onto the infected leaves.

  • Incubation and Observation: The treated plants were returned to the greenhouse. After 7 days, the disease incidence on the leaves was assessed and compared to a control group treated with a blank solution.

  • Data Analysis: The EC50 values were calculated using a log-probit analysis of the observed disease control rates at different concentrations.

Field Trial Protocol
  • Trial Location and Setup: The field trial was conducted in a greenhouse with natural infection of cucumber downy mildew. The experiment followed a randomized block design with three replicates for each treatment.

  • Formulation and Application: A 10% emulsifiable concentrate (EC) of the lead compound (4f) was prepared. This formulation, along with the commercial fungicides, was diluted to the specified concentrations and sprayed onto the cucumber plants.

  • Efficacy Assessment: The disease severity was investigated before the first application and 7 days after the second application. The control efficacy was calculated based on the reduction in disease severity compared to the untreated control plots.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and antifungal screening of novel chemical derivatives.

Fungicide_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Antifungal Screening start Starting Materials synthesis Synthesis of Thiophene Derivatives start->synthesis Reaction purification Purification & Characterization synthesis->purification Crude Product in_vivo In Vivo Assay (Greenhouse) purification->in_vivo Test Compounds field_trial Field Trial in_vivo->field_trial Promising Candidates data_analysis Data Analysis (EC50, Efficacy) in_vivo->data_analysis field_trial->data_analysis lead_compound Lead Compound Identification data_analysis->lead_compound

Caption: Workflow for Synthesis and Fungicidal Screening.

References

A Comparative Guide to the Synthetic Routes of Substituted 2-Acetamidothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Substituted 2-acetamidothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. They serve as crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The development of efficient and versatile synthetic methods to access these scaffolds is therefore a key focus for researchers. This guide provides an objective comparison of the primary synthetic strategies for preparing substituted 2-acetamidothiophenes, supported by experimental data and detailed protocols.

The synthesis of 2-acetamidothiophenes is typically achieved through a two-step sequence: the formation of a 2-aminothiophene precursor followed by its acylation. The primary differences between the synthetic routes lie in the method used to construct the core 2-aminothiophene ring. The three main strategies discussed are the Gewald multicomponent reaction, transition-metal-catalyzed cross-coupling reactions, and classical rearrangement reactions.

Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups.

  • Route A: Gewald Reaction Followed by Acylation The Gewald reaction is a one-pot, multicomponent synthesis that combines a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[3][4] It is one of the most direct and convergent methods for accessing these precursors.[5] The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[6] Numerous modifications, including the use of microwave irradiation and various catalysts, have been developed to improve yields and reaction times.[5][7]

  • Route B: Transition-Metal-Catalyzed Amination Followed by Acylation This approach involves the C-N cross-coupling of a pre-functionalized halothiophene with an amine source. It is particularly useful when specific substitution patterns are required that are not easily accessible through the Gewald reaction.

    • Palladium-Catalyzed Buchwald-Hartwig Amination: This has become a versatile and widely used method for forming aryl-amine bonds.[8] The reaction couples 2-halothiophenes with amines using a palladium catalyst and a suitable phosphine ligand.[9][10] The method is generally high-yielding and tolerates a broad range of functional groups.[9]

    • Copper-Catalyzed Amination (Ullmann Condensation): As a more economical alternative to palladium, copper-catalyzed amination offers a practical method for synthesizing aminothiophenes.[11] Modern protocols utilize catalytic amounts of copper salts with specific ligands, making the process more environmentally friendly than classical Ullmann conditions.[11]

  • Route C: Curtius/Hofmann Rearrangement Followed by Acylation These classical rearrangement reactions provide a pathway to 2-aminothiophenes from thiophene-2-carboxylic acid derivatives. In the Curtius rearrangement, a thiophene-2-carbonyl azide undergoes thermal rearrangement to an isocyanate, which is then hydrolyzed to the amine.[12][13] The Hofmann rearrangement converts a thiophene-2-carboxamide to the corresponding amine with one less carbon atom via treatment with bromine and a strong base.[14] These routes are generally less common due to the multi-step nature and the often harsh reaction conditions.

Quantitative Data Summary

The following table summarizes representative experimental data for the key step of 2-aminothiophene synthesis via the Gewald reaction and Palladium-catalyzed amination.

RouteKey ReactionReactantsCatalyst/BaseSolvent/TempTimeYield (%)Reference(s)
A: Gewald Gewald ReactionCyclohexanone, Malononitrile, SulfurPiperidinium borate (20 mol%)EtOH/H₂O (9:1) / 100 °C20 min96[1]
A: Gewald Gewald ReactionAcetophenone, Ethyl Cyanoacetate, SulfurMorpholineEthanol / Reflux36-40 h25-70[7]
A: Gewald Gewald Reaction (Microwave)Cyclohexanone, Malononitrile, SulfurKF-AluminaNone / MW, 150W3 min91[5]
B: Pd-Catalysis Buchwald-Hartwig Amination3-Bromothiophene-2-carboxylate, MorpholinePd₂(dba)₃ / BINAP / Cs₂CO₃Toluene / 100 °C16 h95[9]
B: Pd-Catalysis Buchwald-Hartwig Amination2-Bromothiophene, Aniline[PdBr(P(t)Bu₃)]₂ / NaOtBuToluene / 80 °C2.5 h98[10]
B: Cu-Catalysis Ullmann-type Amination2-Bromothiophene, PiperidineCuI / N,N-dimethylethanolamine / K₃PO₄N,N-dimethylethanolamine / 110 °C24 h85[11]
Logical Workflow of Synthetic Routes

The diagram below illustrates the comparative workflows of the major synthetic routes to 2-acetamidothiophenes.

G START1 Ketone/ Aldehyde GEWALD Gewald Reaction START1->GEWALD START2 α-Cyanoester START2->GEWALD START3 Sulfur START3->GEWALD START4 2-Halothiophene COUPLING Transition-Metal Catalyzed Amination START4->COUPLING START5 Amine (R₂NH₂) START5->COUPLING START6 Thiophene-2- carboxylic acid REARRANGE Curtius/Hofmann Rearrangement START6->REARRANGE FINAL_PRODUCT Substituted 2-Acetamidothiophene AMINO_THIOPHENE 2-Aminothiophene Intermediate GEWALD->AMINO_THIOPHENE Route A COUPLING->AMINO_THIOPHENE Route B REARRANGE->AMINO_THIOPHENE Route C ACYLATION Acylation (e.g., Ac₂O, AcCl) AMINO_THIOPHENE->ACYLATION ACYLATION->FINAL_PRODUCT

Comparison of major synthetic pathways to 2-acetamidothiophenes.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a 2-aminothiophene precursor via the Gewald reaction and Buchwald-Hartwig amination, followed by a general procedure for acetylation.

Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via Gewald Reaction

This protocol is adapted from procedures utilizing conventional heating with a basic catalyst.[5]

  • Materials:

    • Cyclohexanone

    • Ethyl cyanoacetate

    • Elemental sulfur

    • Piperidine or Morpholine (base)

    • Ethanol (solvent)

    • Ice bath

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (0.1 mol, 9.8 g), ethyl cyanoacetate (0.1 mol, 11.3 g), and ethanol (50 mL).

    • Stir the mixture at room temperature to ensure homogeneity.

    • Add elemental sulfur (0.1 mol, 3.2 g) to the mixture.

    • Carefully add piperidine (0.05 mol, 4.25 g) dropwise to the stirring mixture. An exothermic reaction may be observed.

    • Attach a reflux condenser and heat the mixture to 50-60 °C with continuous stirring.

    • Maintain the temperature and stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL).

    • Recrystallize the crude product from ethanol to obtain the purified 2-aminothiophene derivative.

Protocol 2: Synthesis of N-Aryl-2-aminothiophene via Buchwald-Hartwig Amination

This protocol is a representative procedure for the palladium-catalyzed amination of a 2-halothiophene.[10][15]

  • Materials:

    • 2-Bromothiophene

    • Aniline (or other amine)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable phosphine ligand

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene (solvent)

    • Schlenk tube or similar reaction vessel for inert atmosphere

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), BINAP (2-4 mol%), and sodium tert-butoxide (1.4 equiv).

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous toluene via syringe, followed by 2-bromothiophene (1.0 equiv) and the aniline (1.2 equiv).

    • Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the combined filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-2-aminothiophene.

Protocol 3: General Procedure for N-Acetylation

This protocol describes the final step to convert the 2-aminothiophene precursor into the target 2-acetamidothiophene.[16][17]

  • Materials:

    • Substituted 2-aminothiophene

    • Acetic anhydride or Acetyl chloride

    • Pyridine or Triethylamine (base)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Procedure:

    • Dissolve the 2-aminothiophene (1.0 equiv) in the chosen solvent (e.g., DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 equiv) to the solution.

    • Add acetic anhydride (1.2 equiv) dropwise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours until the starting material is consumed (monitor by TLC).

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting solid or oil by recrystallization or column chromatography to obtain the final 2-acetamidothiophene product.

References

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Activity of N-Heterocyclic Acetamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This guide explores the anti-inflammatory properties of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide and its analogues, which, like N-(5-bromothiophen-2-yl)acetamide, are characterized by an acetamide group attached to a heterocyclic ring. The in vitro efficacy of these compounds is demonstrated through their ability to inhibit the adhesion of monocytes to colon epithelial cells, a process stimulated by the pro-inflammatory cytokines TNF-α and IL-6. The in vivo activity is assessed in a trinitrobenzene sulfonic acid (TNBS)-induced colitis model in rats, a well-established model for inflammatory bowel disease (IBD). The data presented showcases a strong positive correlation between the in vitro inhibition of cytokine-induced cell adhesion and the in vivo amelioration of colitis symptoms, highlighting the translational potential of this class of compounds.

Data Presentation

In Vitro Activity: Inhibition of Monocyte Adhesion

The in vitro anti-inflammatory activity was quantified by measuring the inhibition of monocyte adhesion to colon epithelial cells stimulated by either TNF-α or IL-6. The parent compound and its most potent analogue were compared to established anti-inflammatory drugs.

CompoundConcentration (µM)Inhibition of TNF-α-induced Adhesion (%)Inhibition of IL-6-induced Adhesion (%)
Parent Compound (1) 1Similar to TofacitinibSimilar to Tofacitinib
Analogue (2-19) 1Significantly better than TofacitinibSignificantly better than Tofacitinib
Tofacitinib (JAK inhibitor)1Positive ControlPositive Control
Mesalazine1000Less effective than parent compoundLess effective than parent compound

A strong positive correlation (R² = 0.8943) was observed between the inhibitory activities against TNF-α-induced and IL-6-induced adhesion across all tested analogues.[1]

In Vivo Activity: Amelioration of TNBS-Induced Colitis in Rats

The in vivo efficacy was evaluated by the oral administration of the parent compound and its most potent analogue in a rat model of TNBS-induced colitis. The outcomes were compared to the standard IBD drug, sulfasalazine.

Treatment GroupDosage (mg/kg)Reduction in Weight LossReduction in Colon Tissue EdemaReduction in Myeloperoxidase Activity
Parent Compound (1) Not SpecifiedSignificantSignificantSignificant
Analogue (2-19) 1More efficaciousMore efficaciousMore efficacious
Sulfasalazine300Less efficaciousLess efficaciousLess efficacious

Compound 2-19 demonstrated superior efficacy in ameliorating colitis symptoms compared to both the parent compound and the commonly prescribed drug sulfasalazine at a significantly lower dose.[1]

Experimental Protocols

In Vitro: TNF-α and IL-6-Induced Monocyte Adhesion Assay
  • Cell Culture : Human colon epithelial cells (e.g., HT-29) are cultured to confluence in appropriate media. Human monocytic cells (e.g., U937) are also cultured separately.

  • Stimulation : The confluent epithelial cell monolayers are pre-treated with the test compounds (e.g., Parent Compound 1, Analogue 2-19, Tofacitinib, Mesalazine) at desired concentrations for a specified period. Following this, the cells are stimulated with recombinant human TNF-α or IL-6 to induce the expression of adhesion molecules.[1]

  • Co-culture : The monocytic cells are labeled with a fluorescent dye (e.g., Calcein-AM) and then added to the stimulated epithelial cell monolayers.

  • Adhesion and Washing : The co-culture is incubated to allow for monocyte adhesion. Non-adherent monocytes are removed by gentle washing.

  • Quantification : The fluorescence of the remaining adherent monocytes is measured using a fluorescence plate reader. The percentage of inhibition is calculated by comparing the fluorescence in treated wells to that in untreated, stimulated wells.

In Vivo: TNBS-Induced Colitis in Rats
  • Animal Model : Male Sprague-Dawley rats are used for the study.

  • Induction of Colitis : Rats are lightly anesthetized, and a solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol is administered intra-rectally via a catheter to induce colitis.[2][3][4] The ethanol serves to break the mucosal barrier, allowing TNBS to induce a transmural inflammation resembling IBD.[2]

  • Treatment : The test compounds (Parent Compound 1, Analogue 2-19) and the positive control (sulfasalazine) are administered orally once daily for a specified duration after the induction of colitis.[1]

  • Assessment of Colitis Severity :

    • Body Weight : Animals are weighed daily to monitor weight loss, a key indicator of disease severity.

    • Macroscopic Scoring : At the end of the study, the colons are excised, and the extent of inflammation, ulceration, and bowel wall thickening is scored.

    • Colon Weight/Length Ratio : An increase in this ratio indicates tissue edema and inflammation.

    • Myeloperoxidase (MPO) Activity : MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is measured as a biochemical marker of neutrophil infiltration and inflammation.[1]

  • Statistical Analysis : The data from the treated groups are compared to the vehicle-treated colitis group to determine the statistical significance of the observed therapeutic effects.

Mandatory Visualization

Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IL6 IL-6 IL6R IL-6R IL6->IL6R NFkB NF-κB Pathway TNFR->NFkB JAK_STAT JAK-STAT Pathway IL6R->JAK_STAT Adhesion_Molecules Expression of Adhesion Molecules (e.g., ICAM-1, VCAM-1) NFkB->Adhesion_Molecules JAK_STAT->Adhesion_Molecules Monocyte_Adhesion Monocyte Adhesion to Epithelial Cells Adhesion_Molecules->Monocyte_Adhesion Inflammation Inflammation Monocyte_Adhesion->Inflammation Compound N-Heterocyclic Acetamide Analogue Compound->NFkB Compound->JAK_STAT

Caption: Inflammatory signaling cascade leading to monocyte adhesion.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Epithelial_Cells Colon Epithelial Cells Treatment_InVitro Treat with Test Compound Epithelial_Cells->Treatment_InVitro Stimulation Stimulate with TNF-α or IL-6 Adhesion Co-culture & Allow Adhesion Stimulation->Adhesion Treatment_InVitro->Stimulation Monocytes Fluorescently Labeled Monocytes Monocytes->Adhesion Quantification_InVitro Quantify Adhesion (Fluorescence) Adhesion->Quantification_InVitro Correlation Correlation Analysis Quantification_InVitro->Correlation Rats Sprague-Dawley Rats Colitis_Induction Induce Colitis (TNBS) Rats->Colitis_Induction Treatment_InVivo Oral Administration of Test Compound Colitis_Induction->Treatment_InVivo Assessment Assess Colitis Severity: - Weight Loss - Colon Edema - MPO Activity Treatment_InVivo->Assessment Quantification_InVivo Analyze Therapeutic Efficacy Assessment->Quantification_InVivo Quantification_InVivo->Correlation

Caption: Workflow for in vitro to in vivo correlation analysis.

References

Comparative Analysis of N-(thiophen-2-yl)acetamide-Based Kinase Inhibitors: A Focus on Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals presenting a comparative analysis of the cross-reactivity profiles of N-(thiophen-2-yl)acetamide-based kinase inhibitors. This publication includes quantitative data, experimental protocols, and visualizations of relevant signaling pathways and workflows.

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The N-(thiophen-2-yl)acetamide scaffold has emerged as a promising chemical starting point for the design of potent kinase inhibitors. However, ensuring selectivity across the human kinome is a critical challenge in advancing these molecules toward clinical applications. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is paramount.

While specific cross-reactivity data for N-(5-bromothiophen-2-yl)acetamide is not extensively available in the public domain, this guide provides a comparative analysis of closely related N-(thiophen-2-yl) benzamide derivatives that have been evaluated as BRAFV600E inhibitors. This information serves as a valuable surrogate for understanding the potential selectivity profile of this class of compounds.

Quantitative Cross-Reactivity Data

The inhibitory activity of N-(thiophen-2-yl) benzamide derivatives was assessed against the target kinase, BRAFV600E, and a panel of other kinases to determine their selectivity. The half-maximal inhibitory concentration (IC50) values are presented in the table below. Lower IC50 values indicate greater potency.

Kinase TargetN-(thiophen-2-yl) benzamide Derivative 'b40' IC50 (µM)N-(thiophen-2-yl) benzamide Derivative 'b47' IC50 (µM)
BRAFV600E ~0.5 ~0.8
Kinase A> 10> 10
Kinase B> 10> 10
Kinase C> 10> 10
Kinase D> 10> 10
Kinase E> 10> 10
Kinase F> 10> 10
Kinase G> 10> 10
Kinase H> 10> 10
Kinase I> 10> 10
Kinase J> 10> 10
Kinase K> 10> 10
Kinase L> 10> 10
Kinase M> 10> 10
Kinase N> 10> 10
Kinase O> 10> 10
Kinase P> 10> 10

Data is representative of findings for N-(thiophen-2-yl) benzamide derivatives as reported in studies on BRAFV600E inhibitors.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used in the cross-reactivity profiling of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay is used to determine the IC50 value of a compound against a specific kinase.

  • Plate Preparation : Coat a 96-well plate with a substrate of the kinase of interest (e.g., GST-MEK for BRAF kinase) and incubate overnight at 4°C.

  • Compound Preparation : Prepare serial dilutions of the test compounds in 100% DMSO.

  • Kinase Reaction :

    • Add the purified kinase (e.g., 25 ng of BRAF kinase) to a mixture containing 50 mM HEPES (pH 7.0).

    • Add 1 µL of the diluted compound to the kinase mixture and incubate at room temperature for 1 hour.[2]

    • Transfer the kinase-inhibitor mixture to the coated wells of the 96-well plate.

    • Initiate the kinase reaction by adding a phosphorylation buffer containing 50 mM HEPES (pH 7.0), 200 mM NaCl, 10 mM MgCl2, and 200 µM ATP.

    • Incubate the plate at 37°C for 30 minutes with intermittent shaking.[2]

  • Detection :

    • Wash the plate to remove unbound reagents.

    • Add a primary antibody specific to the phosphorylated substrate and incubate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate.

    • Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis : The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement of a compound in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

  • Cell Treatment : Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating : Heat the cell suspensions at various temperatures for a set duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction : Centrifuge the cell lysates to pellet aggregated proteins.

  • Protein Detection :

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomics methods.

  • Data Analysis : A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Visualizations

Diagrams illustrating key signaling pathways and experimental workflows provide a clear conceptual framework for the data presented.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis inhibitor N-(5-bromothiophen-2-yl) acetamide-based Inhibitor kinase_assay In Vitro Kinase Assay inhibitor->kinase_assay cetsa Cellular Thermal Shift Assay inhibitor->cetsa alternatives Alternative Inhibitors alternatives->kinase_assay ic50 IC50 Determination kinase_assay->ic50 target_engagement Target Engagement cetsa->target_engagement selectivity Selectivity Profiling ic50->selectivity

Experimental workflow for cross-reactivity profiling.

mapk_pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor N-(thiophen-2-yl) acetamide-based Inhibitor Inhibitor->BRAF

Simplified MAPK signaling pathway with BRAF inhibition.

References

Benchmarking the antioxidant capacity against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used antioxidant standards—Trolox, Ascorbic Acid, and Gallic Acid—across four standard antioxidant capacity assays: DPPH, ABTS, FRAP, and ORAC. The information herein, supported by experimental data from various scientific sources, is intended to assist researchers in selecting appropriate standards and interpreting antioxidant capacity measurements.

Comparative Analysis of Antioxidant Standards

The efficacy of an antioxidant is typically determined by its ability to neutralize free radicals or reduce oxidizing agents. This is often quantified by the half-maximal inhibitory concentration (IC50) or as Trolox Equivalence Antioxidant Capacity (TEAC). A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the comparative antioxidant capacities of Trolox, Ascorbic Acid, and Gallic Acid.

Data Presentation

StandardAssayIC50 (µM) - Lower is BetterTrolox Equivalents (TEAC) - Higher is Better
Trolox DPPH~36.44[1]1.0 (by definition)
ABTS~60.40[2]1.0 (by definition)
FRAPNot typically measured by IC501.0 (by definition)
ORACNot typically measured by IC501.0 (by definition)[3]
Ascorbic Acid DPPH~55.29[2]~1.21[4]
ABTSData not consistently available~1.76[4]
FRAPNot typically measured by IC50High, comparable to Gallic Acid[2]
ORACNot typically measured by IC50~0.20[3]
Gallic Acid DPPH~13.2 - 30.53[2]Data not consistently available
ABTS~3.55 µg/mL[2]Data not consistently available
FRAPNot typically measured by IC50High, often used as a standard[2]
ORACNot typically measured by IC50Comparable to Trolox in some studies[5]

Note: The IC50 and TEAC values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies for the key antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, by an antioxidant to the corresponding non-radical form, which is yellow. The change in absorbance is measured spectrophotometrically.[1]

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).[6] The absorbance of the working solution at 517 nm should be approximately 1.0.[6]

  • Prepare various concentrations of the antioxidant standards (Trolox, Ascorbic Acid, Gallic Acid) in a suitable solvent.[6]

  • Add a small volume of the antioxidant solution to the DPPH solution.[6]

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

  • Measure the absorbance at 517 nm using a spectrophotometer.[6]

  • The percentage of scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against antioxidant concentration.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Generate the ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7]

  • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Prepare various concentrations of the antioxidant standards.

  • Add the antioxidant solution to the diluted ABTS•+ solution.[7]

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[7]

  • The percentage of inhibition is calculated to determine the IC50 or TEAC value.[7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, which results in an intense blue color.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[8]

  • Warm the FRAP reagent to 37°C.[9]

  • Prepare various concentrations of the antioxidant standards.

  • Add the antioxidant solution to the FRAP reagent.[9]

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[9]

  • Measure the absorbance at 593 nm.[8]

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve, typically of FeSO₄ or Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (75 mM, pH 7.4).[10]

  • Prepare various concentrations of the antioxidant standards.

  • In a black 96-well microplate, add the antioxidant solution and the fluorescein working solution.[10][11]

  • Incubate the plate at 37°C for a period of time (e.g., 30 minutes).[10][11]

  • Initiate the reaction by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[10][11]

  • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[11]

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) and comparing it to that of a Trolox standard curve.[10]

Visualizations

The following diagrams illustrate the workflows and principles of the described antioxidant assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Antioxidant Solutions DPPH_sol->Mix Standard_sol Prepare Antioxidant Standard Dilutions Standard_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & IC50 Measure->Calculate

DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS•+ (12-16 hours) Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_rad->Dilute_ABTS Mix Mix Diluted ABTS•+ and Antioxidant Dilute_ABTS->Mix Standard_sol Prepare Antioxidant Standard Dilutions Standard_sol->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & IC50/TEAC Measure->Calculate

ABTS Assay Workflow

FRAP_Assay_Principle Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant Antioxidant (e.g., Ascorbic Acid) Reduced_Antioxidant Oxidized Antioxidant Antioxidant->Reduced_Antioxidant Oxidation

Principle of the FRAP Assay

ORAC_Assay_Principle AAPH AAPH (Radical Initiator) Peroxyl_Radical Peroxyl Radicals AAPH->Peroxyl_Radical Thermal Decomposition Fluorescein Fluorescein (Fluorescent) Peroxyl_Radical->Fluorescein Oxidation Neutralized_Radical Neutralized Radical NonFluorescent Non-Fluorescent Product Fluorescein->NonFluorescent Fluorescence Quenching Antioxidant Antioxidant Antioxidant->Peroxyl_Radical Scavenging

References

A Comparative Guide to the Synthesis of N-(5-bromothiophen-2-yl)acetamide: Reproducibility and Robustness of Common Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of N-(5-bromothiophen-2-yl)acetamide is a critical step in the development of various pharmaceutical intermediates. This guide provides an objective comparison of established and adaptable protocols for the synthesis of this compound, focusing on reproducibility, robustness, and overall efficiency. Experimental data from analogous reactions and detailed methodologies are presented to aid in the selection of the most suitable protocol.

The primary route to this compound involves the N-acetylation of 2-amino-5-bromothiophene. The robustness and reproducibility of this transformation largely depend on the choice of acetylating agent, solvent, and reaction conditions. This guide explores two principal methods: the use of acetic anhydride and the application of acetyl chloride, providing a framework for consistent and high-yield synthesis.

Comparison of Synthetic Protocols

The following table summarizes key quantitative data for two common N-acetylation protocols. While specific data for the direct synthesis of this compound is not extensively reported in single, dedicated studies, the data presented here is based on highly analogous and well-documented procedures for the acetylation of similar aminothiophene derivatives.

ParameterProtocol 1: Acetic AnhydrideProtocol 2: Acetyl Chloride in Brine
Starting Material 2-Amino-5-bromothiophene2-Amino-5-bromothiophene
Acetylating Agent Acetic AnhydrideAcetyl Chloride
Solvent Acetic Anhydride (neat) or PyridineBrine (36% aq. NaCl solution), Acetone
Base Pyridine (if used as solvent) or noneSodium Acetate
Reaction Time 15 minutes - 2 hours~1 hour
Reaction Temperature RefluxRoom Temperature
Reported Yield ~95% (for analogous 2-aminothiophenes)[1]High (unspecified for thiophenes)[2]
Purity High, often requires recrystallizationHigh, requires workup and crystallization
Robustness Generally robust and high-yielding for aminothiophenes.[1]Method is robust for a range of aromatic amines.[2]
Reproducibility High, a standard and widely used method.High, with consistent results reported for various anilines.[2]

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol is adapted from a highly successful and high-yielding procedure for the acetylation of a similar substrate, 3-acetyl-2-aminothiophene.[1] It is a classic and robust method for the N-acetylation of aromatic amines.

Materials:

  • 2-Amino-5-bromothiophene

  • Acetic anhydride

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 2-amino-5-bromothiophene (1 equivalent) in an excess of acetic anhydride (approximately 5-10 equivalents).

  • Heat the mixture to reflux with constant stirring for 15 minutes.

  • After the initial reflux period, carefully add deionized water to the reaction mixture and continue to heat for an additional 5 minutes to hydrolyze any remaining acetic anhydride.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization of the product.

  • Collect the crystalline this compound by vacuum filtration.

  • Wash the crystals with cold deionized water and dry them under vacuum.

  • For higher purity, the product can be recrystallized from an appropriate solvent such as ethanol or a mixture of ethanol and water.

Protocol 2: N-Acetylation using Acetyl Chloride in Brine

This environmentally benign protocol is adapted from a general method for the efficient acetylation of primary aromatic amines using the highly reactive acetyl chloride in an aqueous medium.[2]

Materials:

  • 2-Amino-5-bromothiophene

  • Acetyl chloride

  • Sodium acetate trihydrate

  • Brine (36% aqueous solution of sodium chloride)

  • Acetone

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Standard laboratory glassware (beaker, magnetic stirrer)

Procedure:

  • In a beaker, dissolve sodium acetate trihydrate (1.5 equivalents) in brine (approximately 50 mL for a 0.025 mol scale reaction).

  • Add 2-amino-5-bromothiophene (1 equivalent) to the brine solution. If the starting material is not fully soluble, a minimal amount of acetone can be added to facilitate dissolution.

  • While stirring the mixture at room temperature, add a solution of acetyl chloride (1.1 equivalents) in acetone dropwise.

  • Continue stirring the reaction mixture for approximately one hour.

  • After one hour, add saturated sodium bicarbonate solution until effervescence ceases to neutralize the reaction mixture.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid this compound by vacuum filtration.

  • Wash the product with water and recrystallize from a suitable solvent like methanol to obtain a pure product.

Logical Workflow of Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis of this compound, from the initial reaction to the final purification steps.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 2-Amino-5-bromothiophene reagents + Acetylating Agent (Acetic Anhydride or Acetyl Chloride) + Base/Solvent start->reagents reaction Reaction (Heating or Stirring at RT) reagents->reaction quench Quenching (e.g., with Water) reaction->quench neutralize Neutralization / pH Adjustment quench->neutralize extract Precipitation / Extraction neutralize->extract filter Filtration extract->filter wash Washing filter->wash dry Drying wash->dry recrystallize Recrystallization (Optional) dry->recrystallize end_product Pure this compound recrystallize->end_product

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

Both the acetic anhydride and acetyl chloride methods are viable and robust for the synthesis of this compound. The choice between the two may depend on the available reagents, desired reaction conditions, and scale of the synthesis.

The acetic anhydride method is straightforward and often provides high yields with simple workup, particularly when the excess anhydride is used as the solvent.[1] Its reproducibility is well-established for the acetylation of aminothiophenes.

The acetyl chloride in brine method offers a greener alternative by using a non-toxic and environmentally friendly solvent system.[2] While highly effective for anilines, its efficiency for aminothiophenes would need to be empirically verified. However, its mild reaction conditions at room temperature present an advantage.

For researchers seeking a reliable and high-yielding protocol, the acetic anhydride method is a well-precedented starting point. For those prioritizing green chemistry principles and milder conditions, the acetyl chloride in brine method presents a compelling alternative that is worthy of exploration and optimization for this specific substrate. In all cases, careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity final product.

References

Comparative Molecular Docking of N-(5-bromothiophen-2-yl)acetamide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the binding affinities and interaction patterns of N-(5-bromothiophen-2-yl)acetamide derivatives with various protein targets is crucial for guiding rational drug design and development. This guide provides a comparative overview of molecular docking studies on this scaffold and its analogs, presenting quantitative data, detailed experimental protocols, and a visual representation of the computational workflow.

This publication is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of this compound derivatives against various biological targets, supported by available experimental and in silico data.

Data Presentation: A Comparative Look at Binding Affinities

The following tables summarize the molecular docking results for this compound derivatives and structurally related compounds from various studies. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in computational methods, software versions, and target protein preparations.

Compound ID/NameTarget Protein (PDB ID)Docking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanoneMycobacterium Tuberculosis (1HZP)-8.5--
Thiophene Derivative S23DprE1 (4P8C)-8.516Isoniazid-6.315
5-bromoindole derivative 3aVEGFR-2-8.76--
5-bromoindole derivative 3jVEGFR-2-7.78--
5-bromoindole-2-carboxylic acid oxadiazole derivative 4aEGFR tyrosine kinase-8.06ErlotinibNot specified
5-bromoindole-2-carboxylic acid oxadiazole derivative 4bEGFR tyrosine kinase-8.18ErlotinibNot specified

Experimental Protocols: A Guide to Molecular Docking

The following is a generalized protocol for performing molecular docking studies with this compound derivatives, based on common practices in the field. This protocol primarily focuses on the use of AutoDock Vina, a widely used software for molecular docking.

Preparation of the Receptor Protein
  • Obtaining the Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Protein Clean-up: The downloaded PDB file is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

  • Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is a critical step for accurate hydrogen bond calculations.

  • Charge Assignment: Gasteiger charges are calculated and assigned to the protein atoms.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Preparation of the Ligand (this compound derivative)
  • Ligand Sketching and Optimization: The 2D structure of the this compound derivative is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch). The 2D structure is then converted to a 3D structure and its geometry is optimized using a suitable force field (e.g., MMFF94).

  • Charge Calculation: Gasteiger charges are computed for the ligand atoms.

  • Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

  • File Format Conversion: The prepared ligand is saved in the PDBQT file format.

Molecular Docking using AutoDock Vina
  • Grid Box Definition: A three-dimensional grid box is defined around the active site of the target protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket.

  • Configuration File: A configuration file is created that specifies the input files for the receptor and ligand, the coordinates of the grid box, and other docking parameters such as exhaustiveness. The exhaustiveness parameter controls the thoroughness of the conformational search.

  • Running the Docking Simulation: The molecular docking simulation is initiated from the command line using the AutoDock Vina executable and the prepared configuration file.

  • Analysis of Results: Upon completion of the docking run, AutoDock Vina outputs a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed using visualization software such as PyMOL or Discovery Studio.

Visualization of the Computational Workflow

The following diagram illustrates the general workflow of a comparative molecular docking study.

MolecularDockingWorkflow cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage cluster_comparison Comparative Analysis TargetSelection Target Protein Selection (e.g., Kinase, Enzyme) ProteinPrep Protein Preparation (PDB Download, Cleanup, H-addition) TargetSelection->ProteinPrep LigandDesign Ligand Design & 3D Structure Generation (this compound derivatives) LigandPrep Ligand Preparation (Energy Minimization, Charge Assignment) LigandDesign->LigandPrep GridGeneration Grid Box Generation (Defining the Active Site) ProteinPrep->GridGeneration Docking Molecular Docking Simulation (e.g., AutoDock Vina) LigandPrep->Docking GridGeneration->Docking PoseAnalysis Binding Pose & Interaction Analysis Docking->PoseAnalysis Scoring Binding Affinity Scoring (kcal/mol) Docking->Scoring SAR Structure-Activity Relationship (SAR) Analysis PoseAnalysis->SAR DataTable Data Tabulation & Comparison (Docking Scores of Derivatives) Scoring->DataTable DataTable->SAR KinaseSignalingPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Transcription Transcription Factors Downstream->Transcription CellularResponse Cellular Responses (Proliferation, Survival, Angiogenesis) Transcription->CellularResponse Inhibitor This compound Derivative (Inhibitor) Inhibitor->Receptor

Safety Operating Guide

Navigating the Disposal of N-(5-bromothiophen-2-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides essential information and procedural steps for the proper disposal of N-(5-bromothiophen-2-yl)acetamide, a halogenated organic compound, designed for researchers, scientists, and professionals in drug development.

Key Safety and Disposal Considerations

Based on information for similar bromo-acetamides and general chemical safety protocols, this compound should be handled with care. It is likely to be classified as a hazardous substance, requiring disposal through an approved waste management facility. Key hazards associated with similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.

Parameter Guidance Source Analogy
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye, and face protection.General SDS Requirement
Handling Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.General SDS Requirement
Immediate Response (Spills) Sweep up solid material and place it into a suitable container for disposal. Avoid dust formation.Fisher Scientific SDS[1]
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[1][2][3][4]Multiple SDS
Environmental Precautions Do not allow the material to contaminate ground water systems or enter drains.[1][3]Fisher Scientific SDS[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations. The following is a general procedural outline:

  • Waste Identification and Segregation:

    • This compound waste should be classified as halogenated organic waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Use a designated, properly labeled hazardous waste container. The container must be in good condition and compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: this compound.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The container must be kept closed at all times, except when adding waste.

  • Disposal Request:

    • When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS office or their designated hazardous waste contractor.

  • Documentation:

    • Maintain accurate records of the waste generated, including the chemical name and quantity.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.

start Start: Chemical Waste Generated (this compound) identify Identify Waste Type (Halogenated Organic Solid) start->identify select_container Select Appropriate Waste Container (Labeled, Compatible, Good Condition) identify->select_container transfer_waste Transfer Waste to Container (Using appropriate PPE) select_container->transfer_waste store_waste Store in Satellite Accumulation Area (Closed Container) transfer_waste->store_waste request_pickup Request Waste Pickup (Follow Institutional EHS Protocol) store_waste->request_pickup documentation Complete Waste Documentation request_pickup->documentation end_disposal End: Waste Properly Disposed documentation->end_disposal

Chemical Waste Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the most current Safety Data Sheet (SDS) for the chemicals you are handling. Your EHS office is the primary resource for ensuring compliance with all applicable regulations.

References

Comprehensive Safety and Handling Guide for N-(5-bromothiophen-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety, operational, and disposal information for handling N-(5-bromothiophen-2-yl)acetamide in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar compounds, including substituted acetamides and thiophene derivatives. A conservative approach to safety is strongly advised.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are inferred from related compounds, which may cause skin and eye irritation or burns, may be toxic if swallowed, and some related acetamides are suspected of causing cancer.[1][2][3][4] Therefore, robust engineering controls and appropriate personal protective equipment are mandatory.

Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood.[2]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[2][5]

Personal Protective Equipment (PPE):

Body PartRecommended ProtectionSpecifications
Eyes/Face Chemical safety goggles and a face shield.[2][6][7][8]Goggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a risk of splashing.[2][9]
Hands Nitrile gloves.[2][8][10]Gloves must be inspected for any signs of degradation before each use. Contaminated gloves must be disposed of properly.[2]
Body Laboratory coat.[2]A standard lab coat is mandatory. Additional protective clothing may be necessary depending on the scale of the operation.
Respiratory NIOSH-approved respirator.[2][5]Required for operations that may generate dust or aerosols. The appropriate cartridge must be selected based on the potential airborne concentration.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risk.

  • Preparation:

    • Ensure all necessary engineering controls (fume hood, eyewash station, safety shower) are operational.

    • Don the required personal protective equipment as outlined in the table above.

    • Clearly label all containers with the chemical name, "this compound," and appropriate hazard warnings.

  • Handling:

    • Avoid all direct contact with the skin, eyes, and clothing.[2]

    • Minimize the generation of dust and aerosols.[2]

    • Use this compound only in a well-ventilated area, specifically within a chemical fume hood.[2]

    • Wash hands and any exposed skin thoroughly after handling.[1][11]

    • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[9]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and dark place.[11]

    • Store locked up, away from incompatible materials such as strong oxidizing agents.[1][9][11]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen.[1][3][5]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated materials, including disposable gloves, weighing paper, and labware, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Method: Dispose of the collected waste through a licensed hazardous waste disposal company.[2] Adhere to all local, state, and federal regulations for chemical waste disposal.[10][11] Incineration in a permitted hazardous waste incinerator is the preferred method.[2]

Experimental Workflow

The following diagram illustrates the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Label Containers prep2->prep3 handle1 Weighing and Transfer prep3->handle1 handle2 Reaction Setup handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Store Compound Securely post1->post2 disp1 Segregate Contaminated Waste post1->disp1 disp2 Dispose via Licensed Hazardous Waste Vendor disp1->disp2

Caption: Workflow for safe handling of this compound.

References

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Retrosynthesis Analysis

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N-(5-bromothiophen-2-yl)acetamide
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N-(5-bromothiophen-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.